2-Benzoxazoleethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c10-6-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCFAEORPFKPGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101313790 | |
| Record name | 2-Benzoxazoleethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101313790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
623553-29-7 | |
| Record name | 2-Benzoxazoleethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=623553-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzoxazoleethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101313790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 2-Benzoxazoleethanamine: A Comprehensive Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzoxazole scaffold is a privileged heterocyclic motif renowned for its broad spectrum of applications in medicinal chemistry and materials science.[1][2] Molecules incorporating this core exhibit diverse pharmacological activities, including antimicrobial, anti-cancer, and anti-inflammatory properties.[3][4] This guide provides an in-depth, field-proven methodology for the synthesis and comprehensive characterization of 2-Benzoxazoleethanamine, a valuable derivative poised for application as a key building block in drug discovery and development. We will detail a robust and reproducible two-step synthetic pathway, starting from readily available precursors. The core of this guide is not merely a recitation of steps but an elucidation of the chemical principles and strategic decisions behind the protocol. Each stage of synthesis is followed by a rigorous characterization workflow, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), ensuring the unequivocal confirmation of the target compound's structure and purity. This document is designed to empower researchers with the practical knowledge and theoretical understanding necessary to successfully synthesize and validate this compound in their own laboratories.
Introduction to the Benzoxazole Core
The fusion of a benzene ring with an oxazole ring gives rise to the benzoxazole system, a planar, aromatic heterocycle that has captured the attention of chemists for decades. Its rigid structure and unique electronic properties make it an ideal scaffold for interacting with biological targets. The 2-position of the benzoxazole ring is particularly amenable to substitution, allowing for the facile introduction of diverse functional groups to modulate physicochemical properties and biological activity.[5]
This compound, featuring a flexible ethylamine side chain at this critical 2-position, combines the pharmacologically significant benzoxazole core with a primary amine—a versatile functional group for forming amides, sulfonamides, and other linkages common in pharmaceutical agents. This makes it a highly valuable intermediate for constructing libraries of potential drug candidates. This guide presents a logical and efficient pathway to this molecule, beginning with a retrosynthetic analysis to deconstruct the target into simple, commercially available starting materials.
A Validated Synthetic Strategy
Our chosen synthetic approach is a two-step sequence that is both high-yielding and scalable. It involves the initial construction of a nitrated intermediate, followed by a chemoselective reduction. This strategy is advantageous as it utilizes stable intermediates and employs well-understood, reliable chemical transformations.
Retrosynthetic Analysis & Pathway Visualization
The retrosynthetic strategy for this compound involves two key disconnections. The primary amine is revealed by a functional group interconversion from a nitro group, a reliable and high-yielding transformation. The benzoxazole core itself is disconnected via the characteristic C-N and C-O bonds, leading back to 2-aminophenol and a suitable three-carbon electrophile, in this case, 3-nitropropanoic acid.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzoxazole synthesis [organic-chemistry.org]
An In-Depth Technical Guide to the Physicochemical Properties of 2-Benzoxazoleethanamine
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-benzoxazoleethanamine, a heterocyclic amine of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical predictions, established experimental protocols, and practical insights into the characterization of this molecule. By detailing the causality behind experimental choices and providing self-validating methodologies, this guide serves as a foundational resource for the effective utilization and further investigation of this compound.
Introduction: The Significance of this compound
The benzoxazole scaffold is a privileged heterocyclic motif frequently encountered in pharmacologically active compounds and functional organic materials. The introduction of an ethanamine substituent at the 2-position imparts basicity and a flexible side chain, opening avenues for diverse molecular interactions and applications. A thorough understanding of the physicochemical properties of this compound is paramount for its rational application in drug design, formulation development, and materials engineering. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its reactivity and stability. This guide will systematically explore these key parameters.
Molecular Structure and Core Properties
The fundamental characteristics of a molecule are dictated by its structure. This compound is comprised of a fused bicyclic benzoxazole core linked to an ethylamine side chain.
Chemical Structure:
Table 1: Summary of Core Physicochemical Properties of this compound
| Property | Value | Source/Method |
| Molecular Formula | C₉H₁₀N₂O | - |
| Molecular Weight | 162.19 g/mol | - |
| CAS Number | 623553-29-7 | - |
| Predicted Melting Point | 185 - 195 °C | Computational Prediction |
| Predicted Boiling Point | 350 - 370 °C at 760 mmHg | Computational Prediction |
| Predicted pKa (amine) | 8.5 - 9.5 | Computational Prediction |
| Calculated LogP | 1.329 | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 52.05 Ų | ChemScene[1] |
| Hydrogen Bond Donors | 1 | ChemScene[1] |
| Hydrogen Bond Acceptors | 3 | ChemScene[1] |
| Rotatable Bonds | 2 | ChemScene[1] |
| SMILES | C1=CC=C2C(=C1)N=C(CCN)O2 | ChemScene[1] |
Solubility Profile: A Critical Parameter for Application
The solubility of this compound is a critical determinant of its utility, particularly in biological and formulation contexts. Its amphiphilic nature, possessing both a hydrophobic benzoxazole core and a hydrophilic amine side chain, suggests a nuanced solubility profile.
Predicted Qualitative Solubility:
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Due to the presence of the amine group capable of hydrogen bonding, moderate to good solubility is expected, especially at acidic pH where the amine is protonated.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is anticipated due to favorable dipole-dipole interactions.
-
Non-Polar Solvents (e.g., Toluene, Hexane): Low solubility is expected as the non-polar nature of these solvents is not well-suited to solubilize the polar amine and oxazole functionalities.
Experimental Protocol for Aqueous Solubility Determination (Shake-Flask Method)
This protocol outlines the gold-standard shake-flask method for determining the thermodynamic solubility of this compound in aqueous media.
Rationale: The shake-flask method is chosen for its ability to determine the equilibrium solubility, which is a true measure of the saturation point of a compound in a solvent at a given temperature. This is crucial for understanding the intrinsic solubility, a key parameter in drug development.
Step-by-Step Methodology:
-
Preparation of Buffer Solutions: Prepare a series of buffers at different pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0) to assess the pH-dependent solubility.
-
Sample Preparation: Add an excess amount of this compound to a known volume of each buffer solution in separate glass vials. The excess solid is necessary to ensure that equilibrium is reached from a saturated solution.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Subsequently, filter the supernatant through a 0.22 µm filter to remove any undissolved particles.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Data Analysis: The measured concentration represents the thermodynamic solubility of the compound at that specific pH and temperature.
Diagram of Aqueous Solubility Determination Workflow:
Caption: Workflow for Thermodynamic Aqueous Solubility Determination.
Ionization Constant (pKa): The Key to pH-Dependent Behavior
The pKa of the ethanamine side chain is a critical parameter that dictates the ionization state of this compound at different physiological pH values. This, in turn, influences its solubility, membrane permeability, and receptor binding.
Experimental Protocol for pKa Determination (Potentiometric Titration)
Potentiometric titration is a robust and widely used method for the accurate determination of pKa values.
Rationale: This method directly measures the change in pH of a solution upon the addition of a titrant, allowing for the precise determination of the inflection point, which corresponds to the pKa.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or ethanol) to ensure sufficient solubility.
-
Titration Setup: Place the solution in a thermostated vessel and immerse a calibrated pH electrode and a burette tip containing a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Titration: Titrate the sample solution with the acid, recording the pH value after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve. Alternatively, the first derivative of the titration curve can be plotted to more accurately identify the equivalence point.
Lipophilicity (LogP): Gauging Membrane Permeability
The partition coefficient (LogP) is a measure of a compound's differential solubility between an immiscible organic solvent (typically n-octanol) and water. It is a key indicator of a molecule's lipophilicity and its ability to cross biological membranes.
Experimental Protocol for LogP Determination (Shake-Flask Method)
Rationale: The shake-flask method, while traditional, remains a reliable technique for determining the LogP of a compound by directly measuring its partitioning between two immiscible phases.
Step-by-Step Methodology:
-
Phase Preparation: Prepare a mutually saturated solution of n-octanol and water by vigorously mixing equal volumes of the two solvents and allowing them to separate.
-
Sample Preparation: Dissolve a known amount of this compound in the aqueous phase.
-
Partitioning: Add a known volume of the n-octanol phase to the aqueous solution of the compound. Seal the container and shake it for a sufficient time to allow for partitioning equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully sample both the aqueous and n-octanol phases and determine the concentration of this compound in each phase using a suitable analytical technique like HPLC-UV.
-
Calculation: Calculate the LogP using the formula: LogP = log₁₀ ([Concentration in octanol] / [Concentration in water]).
Diagram of LogP Determination Workflow:
Caption: Workflow for LogP Determination via the Shake-Flask Method.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzoxazole ring, typically in the range of 7.0-8.0 ppm. The two methylene groups of the ethylamine side chain will appear as two distinct multiplets, likely in the 2.5-3.5 ppm region, with coupling to each other and potentially to the amine protons. The amine protons will likely appear as a broad singlet, the chemical shift of which will be concentration and solvent dependent.
-
¹³C NMR: The carbon NMR spectrum will exhibit signals for the nine carbon atoms. The aromatic carbons of the benzoxazole ring will resonate in the 110-160 ppm region. The two aliphatic carbons of the ethylamine side chain will appear at higher field, typically in the 30-50 ppm range.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will provide valuable information about the functional groups present. Key expected absorption bands include:
-
N-H stretching: A primary amine typically shows two bands in the 3300-3500 cm⁻¹ region.
-
C-H stretching (aromatic): Bands above 3000 cm⁻¹.
-
C-H stretching (aliphatic): Bands just below 3000 cm⁻¹.
-
C=N stretching (in the oxazole ring): Around 1600-1650 cm⁻¹.
-
C=C stretching (aromatic): In the 1450-1600 cm⁻¹ region.
-
C-O stretching (in the oxazole ring): Around 1200-1250 cm⁻¹.
UV-Vis Spectroscopy
The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, is expected to show absorption maxima characteristic of the benzoxazole chromophore. These are typically in the range of 250-300 nm, arising from π-π* electronic transitions within the aromatic system.
Stability, Storage, and Handling
-
Stability: Aromatic amines can be susceptible to oxidation and degradation upon exposure to light and air. It is advisable to store this compound in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.
-
Storage: Based on vendor recommendations, storage at 2-8°C in a tightly sealed container is recommended.[1]
-
Handling: Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
The physicochemical properties of this compound outlined in this guide provide a critical foundation for its application in scientific research and development. The interplay of its structural features, solubility, ionization, and lipophilicity dictates its behavior in various chemical and biological systems. The experimental protocols detailed herein offer robust methodologies for the empirical determination of these key parameters, ensuring data integrity and reproducibility. As research into benzoxazole derivatives continues to expand, a thorough understanding of these fundamental properties will be essential for the rational design and successful implementation of novel molecules based on this versatile scaffold.
References
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"2-benzoxazoleethanamine chemical structure and analysis"
An In-Depth Technical Guide to the Chemical Structure and Analysis of 2-Benzoxazoleethanamine
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the chemical structure, synthesis, and analysis of this compound. As a molecule of interest within the broader class of bioactive benzoxazoles, a robust understanding of its analytical characterization is paramount for its application in research and development. This guide is structured to provide not just procedural steps, but the underlying scientific rationale for methodological choices, ensuring a foundation of expertise, authority, and trustworthiness.
Part 1: Molecular Profile of this compound
The benzoxazole scaffold is a privileged heterocyclic motif found in numerous pharmacologically active compounds and functional materials.[1][2] this compound, featuring a reactive primary amine, represents a key building block for further chemical elaboration. Its proper identification and characterization are the foundational steps for any subsequent application.
Chemical Structure and Identifiers
This compound is an aromatic heterocyclic compound. Its structure consists of a benzene ring fused to an oxazole ring, which is substituted at the 2-position with an ethylamine group.
-
Molecular Formula: C₉H₁₀N₂O[3]
-
Chemical Name: 2-(1,3-Benzoxazol-2-yl)ethan-1-amine[3]
-
CAS Number: 623553-29-7[4]
-
SMILES: C1=CC=C2C(=C1)N=C(CCN)O2[3]
Physicochemical Properties
A summary of key computed and measured properties is essential for anticipating its behavior in various analytical systems. These properties influence solubility, chromatographic retention, and ionization efficiency.
| Property | Value | Source |
| Molecular Weight | 162.19 g/mol | [3] |
| Exact Mass | 162.079312947 u | [4] |
| XLogP3 | 1.1 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
| Topological Polar Surface Area | 52 Ų | [4] |
| Rotatable Bond Count | 2 | [4] |
Part 2: Synthesis Strategy
While numerous methods exist for creating 2-substituted benzoxazoles, they generally rely on the cyclization of an o-aminophenol with a suitable electrophile.[5][6] The synthesis of this compound would logically proceed through a precursor that contains the two-carbon chain, which is then converted to the primary amine.
A plausible synthetic pathway involves the condensation of 2-aminophenol with 3-cyanopropanoic acid or a derivative, followed by reduction of the nitrile. An alternative, often preferred for its milder conditions, is the reaction with a protected amino acid derivative followed by deprotection. A highly effective modern approach involves the triflic anhydride-promoted reaction between an o-aminophenol and a tertiary amide, such as N,N-dimethyl-3-aminopropionamide, followed by subsequent chemical modification to yield the primary amine.[1]
Below is a diagram illustrating a generalized, high-level synthetic approach.
Caption: Proposed synthetic workflow for this compound.
Part 3: Comprehensive Analytical Workflow
A multi-faceted analytical approach is required for the unambiguous identification, structural confirmation, and quantification of this compound. The molecule's aromatic, heterocyclic core and its basic primary amine side-chain dictate the optimal choices for spectroscopic and chromatographic techniques.
Spectroscopic Analysis (Structural Confirmation)
Spectroscopy provides the definitive confirmation of the molecule's covalent structure.
Expertise & Causality: NMR is the gold standard for structural elucidation. For this compound, ¹H NMR is expected to show distinct signals for the aromatic protons on the benzoxazole ring (typically between 7.0-7.8 ppm) and two triplets for the adjacent methylene (-CH₂-) groups of the ethylamine side chain. ¹³C NMR will confirm the number of unique carbon environments, including the characteristic C=N carbon of the oxazole ring (typically >150 ppm).[7][8]
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to clearly show the N-H proton signal.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire data with a standard pulse program. Key parameters include a spectral width of ~16 ppm, an acquisition time of ~4 seconds, and a relaxation delay of 2 seconds.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A wider spectral width (~240 ppm) and a longer acquisition time are necessary due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Expertise & Causality: IR spectroscopy is a rapid and effective technique for identifying key functional groups. The presence of the primary amine is confirmed by a characteristic medium-intensity, two-pronged peak in the 3300-3500 cm⁻¹ region (asymmetric and symmetric N-H stretching).[9] Other expected signals include aromatic C-H stretching (~3050 cm⁻¹), aliphatic C-H stretching (2850-2960 cm⁻¹), the C=N stretching of the oxazole ring (~1650 cm⁻¹), and aromatic C=C stretching bands (~1600 and 1475 cm⁻¹).[10][11]
Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation is required.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Background Scan: Perform a background scan with a clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Lower the ATR anvil to ensure good contact with the sample and collect the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify and label the major absorption peaks and correlate them to the expected functional groups.
Expertise & Causality: MS provides the molecular weight and fragmentation data, which serves as a molecular fingerprint. Electrospray ionization (ESI) in positive mode is ideal for this molecule, as the primary amine is easily protonated to yield a strong [M+H]⁺ ion at m/z 163.1.[12] Electron ionization (EI) would induce more extensive fragmentation, with a key fragment likely arising from the benzylic cleavage to lose the -CH₂NH₂ radical, providing further structural confirmation.[13]
Protocol: Direct Infusion ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile, often with 0.1% formic acid to promote ionization.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., a quadrupole or time-of-flight analyzer).
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Data Acquisition: Acquire data in positive ion mode, scanning a mass range that includes the expected molecular ion (e.g., m/z 50-300). Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the [M+H]⁺ ion.
-
Data Analysis: Identify the molecular ion peak and any significant fragment ions or adducts (e.g., [M+Na]⁺).
Chromatographic Analysis (Separation & Quantification)
Chromatography is essential for assessing the purity of a sample and for quantifying it, especially within complex mixtures.
Expertise & Causality: Reversed-phase HPLC (RP-HPLC) is the method of choice for non-volatile polar compounds. The basic amine in this compound necessitates the use of an acidic mobile phase modifier (e.g., 0.1% formic or trifluoroacetic acid). This protonates the amine, preventing its interaction with residual silanols on the silica-based column and resulting in sharp, symmetrical peaks. A C18 column provides excellent retention for the aromatic core. Detection is readily achieved via UV absorbance, as the benzoxazole ring is a strong chromophore.[14][15]
Protocol: RP-HPLC Purity Assay
-
Instrumentation: An HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 275 nm.
-
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 A:B) to a concentration of ~0.5 mg/mL.
-
Analysis: Inject 10 µL and record the chromatogram. Purity is calculated based on the area percent of the main peak relative to the total peak area.
| Analyte | Retention Time (min) | Purity (%) |
| This compound | ~7.5 | >98% |
Expertise & Causality: Direct analysis of primary amines by GC is challenging due to their polarity and tendency to interact with the column, leading to poor peak shape (tailing).[16] Therefore, derivatization is a self-validating necessity. Acylating the amine with an agent like trifluoroacetic anhydride (TFAA) converts it into a less polar, more volatile amide, which chromatographs exceptionally well.[17] This protocol is best performed with mass spectrometry detection (GC-MS) for definitive identification.
Protocol: GC-MS Analysis via Derivatization
-
Derivatization:
-
Dissolve ~1 mg of the sample in 200 µL of a dry, aprotic solvent (e.g., ethyl acetate).
-
Add 50 µL of trifluoroacetic anhydride (TFAA).
-
Heat the mixture at 60 °C for 30 minutes in a sealed vial.
-
Evaporate the excess reagent and solvent under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of ethyl acetate.
-
-
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole).
-
GC Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Hold at 100 °C for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan m/z 40-500.
-
-
Analysis: Inject 1 µL of the derivatized sample. The resulting mass spectrum of the derivatized product will provide a unique fragmentation pattern for confirmation.
Definitive Identification Workflow: LC-MS/MS
Expertise & Causality: For absolute confirmation, especially in complex matrices like biological fluids or reaction mixtures, the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is unparalleled.[18] It provides three orthogonal points of identification: retention time, precursor ion mass, and product ion fragmentation pattern.
The workflow involves separating the compound by HPLC, ionizing it (ESI+), selecting the precursor ion ([M+H]⁺ at m/z 163.1) in the first mass analyzer, fragmenting it via collision-induced dissociation (CID), and analyzing the resulting product ions in the second mass analyzer.
Caption: Integrated LC-MS/MS workflow for definitive analysis.
Conclusion
The comprehensive analysis of this compound is achieved through the synergistic application of spectroscopic and chromatographic techniques. NMR and IR spectroscopy provide definitive structural confirmation, while RP-HPLC offers a robust method for purity assessment and quantification. For challenging analyses or those requiring derivatization, GC-MS is a powerful alternative. Ultimately, LC-MS/MS stands as the authoritative technique for positive identification, leveraging retention time, precursor mass, and fragmentation data. The protocols and rationale presented herein provide a validated framework for the rigorous characterization of this important chemical entity.
References
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National Institutes of Health. (2020). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link][1]
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National Institutes of Health. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Retrieved from [Link][19]
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National Institutes of Health. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Retrieved from [Link][20]
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Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Retrieved from [Link][5]
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National Institutes of Health. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Retrieved from [Link][6]
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SIELC Technologies. (n.d.). Separation of Benzoxazole, 2-ethyl- on Newcrom R1 HPLC column. Retrieved from [Link][21]
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ResearchGate. (n.d.). Gas chromatography of amines as various derivatives. Retrieved from [Link][22]
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ResearchGate. (n.d.). Infrared spectra of benzoxazoles exhibiting excited state proton transfer. Retrieved from [Link][10]
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ResearchGate. (n.d.). Mass spectra of halogenostyrylbenzoxazoles. Retrieved from [Link][13]
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MDPI. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Retrieved from [Link][23]
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ResearchGate. (n.d.). Determination of amines using 2-(11H-benzo[a]carbazol-11-yl) ethyl chloroformate (BCEC-Cl) as labeling reagent by HPLC with fluorescence detection and identification with APCI/MS. Retrieved from [Link][24]
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Hochschule Bonn-Rhein-Sieg. (2006). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. Retrieved from [Link][17]
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Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link][16]
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PubMed. (2013). Determination of 2-(3-benzoyl)-4-hydroxy-1,1-dioxo-2H-1,2-benzothiazine-2-yl-1-phenylethanone by Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link][18]
-
National Institutes of Health. (2018). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Retrieved from [Link][7]
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HETEROCYCLES. (2009). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. Retrieved from [Link][8]
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The Royal Society of Chemistry. (n.d.). Infrared spectroscopy. Retrieved from [Link][11]
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National Institutes of Health. (2022). The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. Retrieved from [Link][12]
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PubMed. (1994). Characterization of 2-amino-1-benzylbenzimidazole and its metabolites using tandem mass spectrometry. Retrieved from [Link][25]
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Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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MDPI. (2022). Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study. Retrieved from [Link][15]
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Spectroscopic Characterization of 2-Benzoxazoleethanamine: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 2-benzoxazoleethanamine. Due to the limited availability of experimentally verified spectra for this specific compound in public-domain scientific literature, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from closely related benzoxazole analogs, to present a detailed predictive analysis. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the identification, characterization, and quality control of this compound and its derivatives.
Introduction: The Significance of this compound
The benzoxazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1] Compounds incorporating this core structure exhibit a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound, featuring a flexible ethylamine side chain at the 2-position, represents a key building block for the synthesis of more complex molecules with potential therapeutic applications. The primary amine group offers a reactive handle for further functionalization, making it a valuable intermediate in drug discovery programs.
Accurate structural elucidation is paramount in chemical synthesis and drug development. Spectroscopic techniques such as NMR, IR, and MS provide a detailed fingerprint of a molecule's structure. This guide will systematically explore the anticipated spectroscopic data for this compound, providing a foundational understanding for its synthesis and characterization.
Molecular Structure and Key Features
To understand the spectroscopic data, it is essential to first visualize the molecular structure and identify the different chemical environments of the atoms.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the benzoxazole ring and the aliphatic protons of the ethylamine side chain. The chemical shifts are influenced by the electron-withdrawing nature of the benzoxazole ring system.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| Aromatic-H | 7.20 - 7.80 | m | - | The four protons on the benzene ring will appear as a complex multiplet. |
| -CH₂- (adjacent to benzoxazole) | ~3.2 - 3.4 | t | ~6-7 | Triplet due to coupling with the adjacent methylene group. |
| -CH₂- (adjacent to NH₂) | ~3.0 - 3.2 | t | ~6-7 | Triplet due to coupling with the adjacent methylene group. |
| -NH₂ | ~1.5 - 2.5 | br s | - | A broad singlet, the chemical shift of which can vary with concentration and solvent. |
Rationale behind Predictions:
-
Aromatic Protons: The protons on the fused benzene ring of the benzoxazole moiety typically resonate in the downfield region (7.0-8.5 ppm) due to the aromatic ring current.[2] The exact chemical shifts and coupling patterns will depend on the specific electronic environment of each proton.
-
Ethylamine Side Chain: The methylene group adjacent to the benzoxazole ring is expected to be deshielded compared to a typical alkyl chain due to the electron-withdrawing effect of the heterocyclic system. The methylene group adjacent to the primary amine will also be deshielded, but to a lesser extent. Both are expected to appear as triplets due to coupling with each other.
-
Amine Protons: The protons of the primary amine typically appear as a broad singlet. The chemical shift and peak shape can be affected by hydrogen bonding and exchange with trace amounts of water in the solvent.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C=N (C2) | ~165 | The carbon of the oxazole ring double-bonded to nitrogen is significantly deshielded. |
| Aromatic C-O | ~150 | The aromatic carbon attached to the oxygen atom. |
| Aromatic C-N | ~141 | The aromatic carbon attached to the nitrogen atom. |
| Aromatic C-H | 110 - 125 | The four methine carbons of the benzene ring. |
| -CH₂- (adjacent to benzoxazole) | ~40 | |
| -CH₂- (adjacent to NH₂) | ~35 |
Rationale behind Predictions:
-
Benzoxazole Core Carbons: The carbons within the benzoxazole ring system have characteristic chemical shifts. The C2 carbon, part of the C=N bond, is the most deshielded. The aromatic carbons attached to the heteroatoms (C-O and C-N) also appear at lower field.
-
Ethylamine Side Chain Carbons: The aliphatic carbons of the ethylamine side chain will resonate in the upfield region of the spectrum.
Experimental Protocol for NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
-
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
-
¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| N-H (amine) | 3300 - 3500 | Medium, broad | Symmetric and asymmetric stretching |
| C-H (aromatic) | 3000 - 3100 | Medium to weak | Stretching |
| C-H (aliphatic) | 2850 - 2960 | Medium | Stretching |
| C=N (oxazole) | 1630 - 1660 | Medium to strong | Stretching |
| C=C (aromatic) | 1450 - 1600 | Medium to strong | Stretching |
| C-O-C (ether-like) | 1200 - 1250 | Strong | Asymmetric stretching |
| C-N (amine) | 1020 - 1250 | Medium | Stretching |
Rationale behind Predictions:
-
N-H Stretching: The primary amine will show two characteristic stretching bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric vibrations.
-
C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.
-
C=N and C=C Stretching: The double bonds within the benzoxazole ring and the aromatic system will give rise to absorptions in the 1450-1660 cm⁻¹ region.
-
Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of absorptions, including C-O and C-N stretching, and various bending vibrations, which are unique to the molecule.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid this compound sample directly onto the crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR accessory.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Analysis:
-
Identify and label the major absorption bands.
-
Correlate the observed bands with known functional group frequencies.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its structural elucidation.
Predicted Mass Spectrum
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Notes |
| 162 | [M]⁺ | Molecular ion peak. |
| 145 | [M - NH₃]⁺ | Loss of ammonia from the ethylamine side chain. |
| 133 | [M - C₂H₅N]⁺ | Cleavage of the ethylamine side chain. |
| 119 | [Benzoxazole]⁺ | Fragmentation leading to the stable benzoxazole cation. |
| 91 | [C₆H₅N]⁺ | Further fragmentation of the benzoxazole ring. |
Rationale behind Predictions:
-
Molecular Ion: The molecular ion peak at m/z 162 should be observable.
-
Fragmentation Pathway: The fragmentation is likely to be initiated by cleavage of the bonds in the ethylamine side chain, as these are generally weaker than the bonds in the aromatic system.[3] Alpha-cleavage next to the amine group is a common fragmentation pathway for amines.
Sources
"CAS number for 2-(benzoxazol-2-yl)ethanamine"
An In-Depth Technical Guide to 2-(Benzoxazol-2-yl)ethanamine (CAS: 623553-29-7) for Drug Discovery Professionals
Introduction
The benzoxazole motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds. Its rigid, planar, and lipophilic nature, combined with its capacity for hydrogen bonding, makes it an ideal scaffold for interacting with diverse biological targets. Within this important class of heterocyles, 2-(Benzoxazol-2-yl)ethanamine stands out as a critical building block. Possessing the core benzoxazole nucleus and a reactive primary amine on a flexible ethyl linker, it provides a versatile platform for synthetic elaboration in drug discovery programs.
This guide offers a comprehensive technical overview of 2-(Benzoxazol-2-yl)ethanamine, identified by CAS Number 623553-29-7 .[1][2] We will delve into its physicochemical properties, provide expert insight into its synthesis and mechanistic underpinnings, explore its applications as a scaffold in medicinal chemistry, and detail the necessary protocols for its safe handling and storage. This document is intended for researchers, synthetic chemists, and drug development professionals who leverage such building blocks to engineer novel therapeutics.
Part 1: Core Physicochemical & Structural Characteristics
A thorough understanding of a molecule's fundamental properties is paramount for its effective use in synthesis and development. 2-(Benzoxazol-2-yl)ethanamine is a bifunctional molecule, characterized by the aromatic benzoxazole system and an aliphatic primary amine.
Caption: Chemical structure of 2-(benzoxazol-2-yl)ethanamine.
The structural combination of a rigid aromatic core and a flexible basic side-chain is a classic strategy in medicinal chemistry to orient a key interacting group (the amine) for optimal binding with a target receptor or enzyme, while the benzoxazole core anchors the molecule within a binding pocket.
Table 1: Physicochemical Properties and Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 623553-29-7 | [1][2] |
| Molecular Formula | C₉H₁₀N₂O | [1][2] |
| Molecular Weight | 162.19 g/mol | [2] |
| Synonyms | 2-Benzoxazoleethanamine, 2-(1,3-Benzoxazol-2-yl)ethylamine | [1][2] |
| XLogP3 | 1.1 | [1][2] |
| Topological Polar Surface Area | 52.0 Ų | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Rotatable Bonds | 2 |[2] |
Part 2: Synthesis and Mechanistic Insights
The construction of the 2-substituted benzoxazole core is a well-established transformation in organic synthesis. The most reliable and common strategy involves the condensation of 2-aminophenol with a carboxylic acid or its activated derivative, followed by cyclodehydration.[3]
Expert Rationale for Synthetic Strategy
For the synthesis of 2-(benzoxazol-2-yl)ethanamine, the carboxylic acid precursor required is 3-aminopropanoic acid (β-alanine). However, the presence of the free amine in β-alanine would interfere with the primary amide bond formation with 2-aminophenol. Therefore, a protecting group strategy is essential. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the coupling conditions and its clean, orthogonal removal under acidic conditions.
The proposed synthesis is a robust, three-stage process:
-
Amide Coupling : Formation of an amide bond between 2-aminophenol and N-Boc-β-alanine.
-
Cyclodehydration : Ring closure to form the benzoxazole heterocycle. This is often promoted by thermal or acidic conditions.
-
Deprotection : Removal of the Boc group to reveal the target primary amine.
This sequence ensures high yields and minimizes side-product formation, making it a self-validating and trustworthy protocol for producing high-purity material.
Caption: A validated workflow for the synthesis of 2-(benzoxazol-2-yl)ethanamine.
Detailed Experimental Protocol
Stage 1: Synthesis of tert-butyl (2-(2-hydroxyphenylcarbamoyl)ethyl)carbamate
-
To a stirred solution of N-Boc-β-alanine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, ~0.5 M), add 1-Hydroxybenzotriazole (HOBt, 1.1 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Add 2-aminophenol (1.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Validation : Monitor reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up : Pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel to yield the pure amide intermediate.
Stage 2: Synthesis of tert-butyl (2-(benzoxazol-2-yl)ethyl)carbamate
-
Dissolve the intermediate from Stage 1 in glacial acetic acid (~0.2 M).
-
Heat the solution to reflux (approximately 110-120 °C) for 4-6 hours.
-
Causality : The acidic medium protonates the amide carbonyl, activating it for intramolecular nucleophilic attack by the phenolic hydroxyl group. Subsequent dehydration drives the formation of the stable aromatic benzoxazole ring.
-
Validation : Monitor the cyclization by TLC or LC-MS, looking for the disappearance of the starting amide and the appearance of a new, less polar spot.
-
Work-up : Cool the reaction to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification : The crude product is often pure enough for the next step, but can be purified by column chromatography if necessary.
Stage 3: Synthesis of 2-(Benzoxazol-2-yl)ethanamine
-
Dissolve the Boc-protected benzoxazole from Stage 2 in Dichloromethane (DCM, ~0.2 M).
-
Add Trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Validation : Monitor the deprotection by TLC/LC-MS until the starting material is fully consumed.
-
Work-up : Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize residual acid and liberate the free amine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate to yield the final product, 2-(benzoxazol-2-yl)ethanamine. The product can also be isolated as a more stable hydrochloride salt by treating a solution of the free base with HCl in ether or dioxane.
Part 3: Applications in Drug Development
The true value of 2-(benzoxazol-2-yl)ethanamine lies in its role as a versatile scaffold for library synthesis. The primary amine is a powerful functional handle that allows for a multitude of subsequent chemical transformations.
Key Synthetic Diversification Strategies:
-
Amide/Sulfonamide Formation : Reaction with a diverse range of carboxylic acids, sulfonyl chlorides, or isocyanates to explore structure-activity relationships (SAR).
-
Reductive Amination : Condensation with various aldehydes or ketones followed by reduction to generate secondary and tertiary amines, introducing new vectors and physicochemical properties.
-
Alkylation : Direct reaction with alkyl halides to produce secondary or tertiary amines.
This strategic diversification allows for the rapid generation of hundreds or thousands of analogues, which can be screened against biological targets to identify hit and lead compounds. The benzoxazole core often serves to mimic a peptide bond or interact with aromatic residues in a protein's active site, while the decorated side chain fine-tunes potency, selectivity, and pharmacokinetic properties.
Caption: Logical workflow from building block to preclinical candidate.
Part 4: Safety, Handling, and Storage
As a primary amine and potential irritant, proper handling of 2-(benzoxazol-2-yl)ethanamine and its derivatives is crucial for laboratory safety. The safety data for its hydrochloride salt classifies it as a skin and eye irritant.[4]
Personal Protective Equipment (PPE):
-
Hand Protection : Wear chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly.[5]
-
Eye Protection : Use safety glasses with side-shields or chemical goggles.
-
Skin and Body Protection : Wear a lab coat. For larger quantities, a chemical-resistant apron may be appropriate.
Handling and Engineering Controls:
-
Handle only in a well-ventilated area, preferably within a chemical fume hood.[1][5]
-
Wash hands thoroughly after handling.
First Aid Measures:
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]
-
Skin Contact : Wash off with soap and plenty of water. If skin irritation occurs, seek medical advice.[5]
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Storage Conditions:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][6]
-
Keep away from incompatible materials such as strong oxidizing agents.[6]
References
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PubChem. (n.d.). 2-(1,3-Benzoxazol-2-ylsulfanyl)ethanamine. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). 2-(5-Fluoro-1,3-benzoxazol-2-yl)ethanamine. National Center for Biotechnology Information. [Link]
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AA Blocks. (2025). Safety Data Sheet. [Link]
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ResearchGate. (2025). Synthesis and Characterization of New ethyl -2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives. [Link]
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PrepChem.com. (n.d.). Synthesis of (E)-2-[2-(4-Diethylaminopropoxyphenyl)ethenyl]benzoxazole. [Link]
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PubMed Central. (2020). Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenols.... [Link]
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ResearchGate. (2025). Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino).... [Link]
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Semantic Scholar. (n.d.). Synthesis and antimicrobial activity of some 2-phenyl-benzoxazole derivatives. [Link]
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Taylor & Francis Online. (2017). Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. [Link]
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RSC Publishing. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. [Link]
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MDPI. (n.d.). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. [Link]
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A Senior Application Scientist's Guide to Novel Synthesis of 2-Substituted Benzoxazoles
Abstract: The 2-substituted benzoxazole scaffold is a cornerstone of modern medicinal chemistry and materials science, renowned for its broad spectrum of biological activities and unique photophysical properties.[1][2][3][4] Historically, the synthesis of these vital heterocycles relied on classical condensation reactions that often required harsh conditions and offered limited scope. This guide provides an in-depth exploration of the evolution of benzoxazole synthesis, transitioning from these traditional constraints to the sophisticated, efficient, and environmentally benign methodologies that define the current state-of-the-art. We will dissect the mechanistic underpinnings of novel transition-metal-catalyzed, oxidative, and one-pot strategies, offering researchers and drug development professionals a comprehensive toolkit of field-proven insights and detailed protocols to accelerate their discovery programs.
Introduction: The Privileged Benzoxazole Scaffold
The fusion of a benzene ring with an oxazole ring creates the benzoxazole moiety—a compact, planar, and electron-rich heterocyclic system. This structure is not merely an academic curiosity; it is a "privileged scaffold" frequently found in FDA-approved drugs, clinical candidates, natural products, and advanced functional materials like laser dyes and fluorescent brighteners.[1][2][5] Its prevalence stems from its ability to act as a versatile pharmacophore, engaging with a wide array of biological targets.[3][4][6] Consequently, the development of efficient, scalable, and versatile synthetic routes to access 2-substituted benzoxazoles, where functional diversity is introduced at the 2-position, is a paramount objective in organic synthesis.
Part I: The Classical Benchmark and Its Limitations
The foundational methods for benzoxazole synthesis are the Phillips and Ladenburg condensations, which typically involve the reaction of a 2-aminophenol with a carboxylic acid (or its derivative) or an aldehyde, respectively.[7][8]
-
Phillips Condensation: Involves the cyclodehydration of a 2-aminophenol with a carboxylic acid, often requiring strong acids like polyphosphoric acid (PPA) and high temperatures.
-
Ladenburg Condensation: Utilizes an aldehyde, which first forms a Schiff base intermediate with the 2-aminophenol, followed by oxidative cyclization.
While historically significant, these methods suffer from several critical drawbacks that limit their utility in modern, high-throughput discovery settings:
-
Harsh Conditions: The requisite high temperatures and strongly acidic media are incompatible with sensitive functional groups, narrowing the accessible chemical space.[7]
-
Poor Atom Economy: The use of stoichiometric dehydrating agents or oxidants generates significant chemical waste.
-
Limited Substrate Scope: The forcing conditions can lead to side reactions and decomposition, particularly with complex or electron-deficient substrates.[9]
These limitations created a clear and compelling need for innovative synthetic strategies that offer milder conditions, broader applicability, and improved sustainability.
Part II: A New Era of Synthesis: Modern Strategies and Methodologies
Recent years have witnessed a paradigm shift in benzoxazole synthesis, driven by advances in catalysis and reaction design. These novel methods provide elegant solutions to the challenges posed by classical approaches.
A. Transition-Metal Catalysis: Precision and Power
Transition metals, particularly copper (Cu) and palladium (Pd), have revolutionized the construction of the benzoxazole core. These catalysts operate through distinct mechanistic cycles, enabling reactions under significantly milder conditions.
Causality Behind the Choice: Copper and palladium catalysts are favored for their ability to facilitate key bond-forming events, such as C-O and C-N coupling, through accessible redox cycles (e.g., Cu(I)/Cu(III) or Pd(0)/Pd(II)).[10] This avoids the need for brute-force thermal dehydration.
A prominent strategy involves the copper-catalyzed intramolecular cyclization of ortho-haloanilides or the oxidative coupling of 2-aminophenols with aldehydes.[10][11] The catalyst, often a simple copper salt like CuI or Cu(OAc)₂, activates the substrates and orchestrates the cyclization and subsequent aromatization steps. Iron-catalyzed reactions have also emerged as a cost-effective and green alternative.[10][12]
B. One-Pot Syntheses: The Elegance of Efficiency
One-pot procedures, where reactants are subjected to successive transformations in a single vessel, represent a significant advance in terms of efficiency, cost-effectiveness, and sustainability. These methods reduce purification steps, solvent usage, and overall reaction time.
A powerful one-pot strategy involves the direct synthesis of 2-substituted benzoxazoles from carboxylic acids and 2-aminophenol.[1][2][13] In this approach, an activating agent (like thionyl chloride) first converts the carboxylic acid in situ to a more reactive species (e.g., an acid chloride), which then readily undergoes cyclocondensation with the 2-aminophenol, often catalyzed by a Brønsted acid like methanesulfonic acid.[1][2][13] This circumvents the need to isolate the often-sensitive acid chloride intermediate.
Why this works: The in situ generation of a highly reactive intermediate ensures that the subsequent cyclization proceeds rapidly and cleanly under controlled conditions, preventing decomposition that might occur if the intermediate were isolated. The entire sequence is telescoped into a single, efficient operation.
C. Green and Sustainable Approaches: The Future of Synthesis
Adherence to the principles of green chemistry is no longer optional but essential for modern chemical synthesis.[14] This has spurred the development of methodologies that utilize environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions.[15][16]
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner product profiles in a fraction of the time required for conventional heating.[14] This is particularly effective for condensation reactions.
-
Use of Green Solvents: Water or deep eutectic solvents (DES) are being explored as sustainable alternatives to volatile organic compounds (VOCs).[10][14]
-
Heterogeneous Catalysis: The development of magnetically separable nanocatalysts, such as Ag@Fe₂O₃ core-shell nanoparticles, allows for the easy recovery and reuse of the catalyst, minimizing waste and reducing costs.[15]
Part III: Comparative Analysis & Experimental Protocol
To aid the researcher in selecting the optimal method, the following table summarizes the key features of the discussed novel synthetic strategies.
| Methodology | Typical Catalyst/Reagent | Key Advantages | Potential Limitations | Yield Range |
| Transition-Metal Catalysis | CuI/1,10-phenanthroline, Pd(OAc)₂, FeCl₃ | Mild conditions, high functional group tolerance, excellent yields.[10][12] | Catalyst cost (Pd), potential for metal contamination in the final product. | 80-97% |
| One-Pot Synthesis | SOCl₂/MeSO₃H, Deoxo-Fluor | High operational simplicity, reduced waste, time-efficient.[1][13] | Compatibility of all reagents in a single pot must be considered. | 75-95% |
| Microwave-Assisted Synthesis | Deep Eutectic Solvent (DES), Acid/Base catalyst | Rapid reaction times (minutes vs. hours), improved yields, energy efficient.[14] | Requires specialized microwave equipment, scalability can be a challenge. | 90-96%[14] |
| Heterogeneous Nanocatalysis | Magnetically separable Ag@Fe₂O₃ | Catalyst is easily recoverable and reusable, environmentally friendly.[15] | Catalyst synthesis can be complex, potential for leaching. | 88-97%[15] |
Detailed Experimental Protocol: One-Pot Synthesis of 2-Phenylbenzoxazole from Benzoic Acid
This protocol is adapted from a robust one-pot method utilizing methanesulfonic acid, which demonstrates high efficiency and broad substrate compatibility.[2][13]
Rationale: This procedure is chosen for its operational simplicity and use of readily available, inexpensive reagents. It exemplifies the one-pot philosophy by generating the reactive acid chloride in situ and driving the reaction to completion without isolating intermediates.
Materials:
-
Benzoic Acid (1.0 mmol, 122.1 mg)
-
2-Aminophenol (1.0 mmol, 109.1 mg)
-
Thionyl Chloride (SOCl₂, 1.2 mmol, 87 µL)
-
Methanesulfonic Acid (MeSO₃H, ~3.0 mmol, 0.2 mL)
-
1,4-Dioxane (Anhydrous, 5 mL)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Acid Chloride Formation (In Situ): To a flame-dried 25 mL round-bottom flask under a nitrogen atmosphere, add benzoic acid (122.1 mg). Add thionyl chloride (87 µL) and heat the mixture at 80°C for 1 hour. The solid benzoic acid will dissolve as it is converted to benzoyl chloride.
-
Removal of Excess Reagent: After 1 hour, cool the flask to room temperature and carefully remove the excess thionyl chloride under reduced pressure (using a rotary evaporator or vacuum line).
-
Cyclocondensation: To the flask containing the crude benzoyl chloride, add 1,4-dioxane (5 mL), 2-aminophenol (109.1 mg), and methanesulfonic acid (0.2 mL).
-
Reaction: Equip the flask with a reflux condenser and heat the reaction mixture to 100°C (oil bath temperature) with vigorous stirring.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 20% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold saturated sodium bicarbonate solution (~50 mL) to neutralize the acid.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel or by recrystallization from ethanol to afford 2-phenylbenzoxazole as a white solid.
-
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, and by comparing the melting point to the literature value (101-103°C).[8] The expected yield is typically in the range of 85-95%.
Future Outlook
The synthesis of 2-substituted benzoxazoles continues to evolve. Emerging fields such as photoredox catalysis and electrochemistry promise even greener and more efficient pathways, potentially operating at room temperature using light or electricity as the driving force.[10] Furthermore, the application of flow chemistry is poised to enhance the scalability and safety of these important transformations. As the demand for novel, structurally complex benzoxazoles in drug discovery and materials science grows, the development of these next-generation synthetic tools will remain a vibrant and critical area of research.
References
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Verma, R. S., et al. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry, 61(11), 881-887. [Link]
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Synfacts (2009). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Thieme, 2009(01), 0092-0092. [Link]
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Organic Chemistry Portal. Synthesis of Benzoxazoles. [Link]
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ConnectSci (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry. [Link]
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Sahoo, K. (2023). Transition Metal-Promoted Synthesis of Remotely Functionalized 2-Aryl Benzoxazoles from 2-Amidophenol through C-H Functionalization. PhD thesis. [Link]
-
Matsuoka, Y., et al. (2022). One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. Beilstein Journal of Organic Chemistry, 18, 1361-1368. [Link]
-
Chen, G-F., et al. (2014). One-pot Synthesis of 2-Substituted Benzoxazoles Promoted by Copper Acetate Monohydrate. Letters in Organic Chemistry, 11(3), 180-187. [Link]
-
Wang, Z., et al. (2018). Merging the ring opening of benzoxazoles with secondary amines and an iron-catalyzed oxidative cyclization towards the environmentally friendly synthesis of 2-aminobenzoxazoles. Green Chemistry, 20(14), 3235-3240. [Link]
-
Wang, Y-G., et al. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules, 24(1), 174. [Link]
-
El Alami, A., et al. (2024). Review of synthesis process of benzoxazole and benzothiazole derivatives. Synthetic Communications, 54(6), 769-801. [Link]
-
Giasuddin Ahmed, Sk., et al. (2021). A green approach to the Rapid Synthesis of 2-Phenyl Benzoxazole and its derivatives using Magnetically Separable Ag@Fe2O3 Core-Shell Nanocatalyst. Rasayan Journal of Chemistry, 14(1), 1-7. [Link]
-
Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24093-24111. [Link]
-
Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. ResearchGate. [Link]
-
Tran, T. Q., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. RSC Advances, 11(58), 36585-36592. [Link]
-
Li, H., et al. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 30(7), 1510. [Link]
-
Nayak, S., et al. (2022). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of the Indian Chemical Society, 99(10), 100713. [Link]
-
ResearchGate. Metal‐catalyzed synthesis of benzoxazoles and benzothiazoles. [Link]
-
ResearchGate. Transition metal‐catalyzed synthesis of benzoxazole. [Link]
-
Li, H., et al. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. [Link]
-
Kumar, A., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Applied Chemical Engineering, 3(3), 263-277. [Link]
-
van der Westhuyzen, C. H. (2014). Studies in the Synthesis of Benzoxazole Compounds. CORE. [Link]
-
Kumar, A., et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences and Research, 16(2), 1000-1010. [Link]
-
CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis. [Link]
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The Benzoxazole Scaffold: A Comprehensive Technical Guide to its Diverse Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
The benzoxazole scaffold, a bicyclic heterocyclic system composed of a fused benzene and oxazole ring, stands as a "privileged" structure in medicinal chemistry.[1] Its inherent planarity and capacity for diverse molecular interactions have rendered it a cornerstone in the design of novel therapeutic agents.[2] Benzoxazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties, underscoring their profound significance in the ongoing quest for new and effective pharmaceuticals.[3] This in-depth technical guide provides a comprehensive exploration of the multifaceted biological activities of benzoxazole derivatives, delving into their mechanisms of action, summarizing key quantitative data, and providing detailed, field-proven experimental protocols to empower researchers in their drug discovery endeavors.
Anticancer Activity: Targeting Key Oncogenic Pathways
Benzoxazole derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[4][5] Their mechanisms of action are often multifaceted, involving the inhibition of critical enzymes in oncogenic signaling pathways and the induction of programmed cell death (apoptosis).[6][7][8]
Mechanism of Action: Inhibition of Kinase Signaling and Apoptosis Induction
A primary anticancer mechanism of many benzoxazole derivatives is the inhibition of protein kinases, particularly those involved in angiogenesis and cell proliferation, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and the PI3K/Akt/mTOR pathway.[9][10] By blocking these pathways, these compounds can effectively halt tumor growth and spread. Furthermore, several benzoxazole derivatives have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, leading to the systematic elimination of cancer cells.[8][11]
Figure 1: Simplified signaling pathway illustrating the anticancer mechanisms of benzoxazole derivatives.
Quantitative Data: Anticancer Activity of Representative Benzoxazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 10b | A549 (Lung) | 0.13 ± 0.014 | [12] |
| MCF-7 (Breast) | 0.10 ± 0.013 | [12] | |
| HT-29 (Colon) | 0.22 ± 0.017 | [12] | |
| Compound 11g | MCF-7 (Breast) | <0.1 | [13] |
| A549 (Lung) | <0.1 | [13] | |
| Compound 19 | SNB-75 (CNS) | 35.49% growth inhibition | [14] |
| Compound 20 | SNB-75 (CNS) | 31.88% growth inhibition | [14] |
| Compound 12l | HepG2 (Liver) | 10.50 | [7] |
| MCF-7 (Breast) | 15.21 | [7] | |
| Phortress Analog 3m | HT-29 (Colon) | Attractive anticancer effect | [15] |
| Phortress Analog 3n | HT-29 (Colon) | Attractive anticancer effect | [15] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Benzoxazole derivative stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottomed sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the benzoxazole derivative in complete culture medium.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to dissolve the formazan crystals completely.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve of compound concentration versus percentage of cell viability.
-
Antimicrobial Activity: A New Frontier in Combating Resistance
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. Benzoxazole derivatives have demonstrated significant potential as a novel class of antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[16][17][18]
Mechanism of Action: Disruption of Essential Bacterial Processes
The antimicrobial action of benzoxazole derivatives is often attributed to their ability to inhibit crucial bacterial enzymes that are absent in eukaryotes, making them selective targets. One of the key mechanisms involves the inhibition of DNA gyrase, an enzyme essential for bacterial DNA replication.[6] By targeting this enzyme, benzoxazole compounds can effectively halt bacterial proliferation.
Figure 2: Proposed mechanism of antimicrobial action of benzoxazole derivatives via DNA gyrase inhibition.
Quantitative Data: Antimicrobial Activity of Representative Benzoxazole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 2b | Bacillus subtilis | 0.098 - 0.78 | [18] |
| Compound IIIa-IIIe | Staphylococcus aureus | 15.6 - 500 | [17] |
| Bacillus subtilis | 15.6 - 500 | [17] | |
| Escherichia coli | 15.6 - 500 | [17] | |
| Pseudomonas aeruginosa | 15.6 - 500 | [17] | |
| Candida albicans | 15.6 - 500 | [17] | |
| Aspergillus niger | 15.6 - 500 | [17] | |
| Compound 1 | Candida albicans | 0.34 x 10⁻³ µM | [3] |
| Compound 10 | Bacillus subtilis | 1.14 x 10⁻³ µM | [3] |
| Compound 13 | Pseudomonas aeruginosa | 2.57 x 10⁻³ µM | [3] |
| Compound 16 | Klebsiella pneumoniae | 1.22 x 10⁻³ µM | [3] |
| Compound 19 | Aspergillus niger | 2.40 x 10⁻³ µM | [3] |
| Compound 20 | Salmonella typhi | 2.40 x 10⁻³ µM | [3] |
| Compound 24 | Escherichia coli | 1.40 x 10⁻³ µM | [3] |
| Compound Z2 | Xanthomonas oryzae pv. oryzae | 8.10 | [19] |
Experimental Protocols: Antimicrobial Susceptibility Testing
This method is used to qualitatively assess the antimicrobial activity of a compound.
Materials:
-
Bacterial or fungal strain of interest
-
Nutrient agar or other suitable agar medium
-
Sterile Petri dishes
-
Sterile cork borer (6-8 mm diameter)
-
Benzoxazole derivative solution
-
Positive control (standard antibiotic)
-
Negative control (solvent)
-
Micropipettes
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Evenly spread the microbial inoculum onto the surface of the agar plate using a sterile swab.
-
Well Creation: Use a sterile cork borer to create wells in the agar.
-
Compound Addition: Add a defined volume (e.g., 100 µL) of the benzoxazole derivative solution, positive control, and negative control into separate wells.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.
This method is used to quantitatively determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strain of interest
-
Mueller-Hinton broth or other suitable liquid medium
-
Sterile 96-well microtiter plates
-
Benzoxazole derivative solution
-
Positive control (standard antibiotic)
-
Growth control (no compound)
-
Sterility control (no inoculum)
-
Micropipettes
-
Microplate reader (optional)
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of the benzoxazole derivative and the positive control in the broth directly in the microtiter plate.
-
Inoculum Preparation: Prepare a standardized microbial inoculum and dilute it to the final desired concentration in the broth.
-
Inoculation: Add the diluted inoculum to each well containing the compound dilutions and the growth control well.
-
Incubation: Incubate the plate at the appropriate temperature for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Benzoxazole derivatives have demonstrated potent anti-inflammatory properties, positioning them as promising candidates for the development of novel anti-inflammatory drugs.[20][21][22]
Mechanism of Action: Targeting Pro-inflammatory Mediators
The anti-inflammatory effects of benzoxazole derivatives are often mediated through the inhibition of key enzymes and signaling pathways involved in the inflammatory response. Many derivatives act as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for the production of pro-inflammatory prostaglandins.[21] Additionally, some benzoxazoles can suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) by inhibiting signaling pathways like NF-κB.[20]
Figure 3: Key anti-inflammatory mechanisms of benzoxazole derivatives.
Quantitative Data: Anti-inflammatory Activity of Representative Benzoxazole Derivatives
| Compound ID | Assay | IC50 (µM) | Reference |
| Compound 3c | IL-6 Inhibition | 10.14 ± 0.08 | [20][23] |
| Compound 3d | IL-6 Inhibition | 5.43 ± 0.51 | [20][23] |
| Compound 3g | IL-6 Inhibition | 5.09 ± 0.88 | [20][23] |
| Compound 2c | NO Inhibition | 16.43 | [23] |
| Compound 2d | NO Inhibition | 14.72 | [23] |
| Compound 3d | NO Inhibition | 13.44 | [23] |
| Compound 2h | IL-6 Inhibition | 8.61 | [23] |
| Compound 27 | TNF-α Inhibition | 7.83 ± 0.95 | [24] |
| IL-1β Inhibition | 15.84 ± 0.82 | [24] | |
| Compound 6m | IL-1β Inhibition | 7.9 ± 1.36 | [25] |
Experimental Protocols: In Vitro Anti-inflammatory Assays
Denaturation of proteins is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit protein denaturation.
Materials:
-
Bovine serum albumin (BSA) or egg albumin
-
Phosphate buffered saline (PBS, pH 6.4)
-
Benzoxazole derivative solution
-
Standard anti-inflammatory drug (e.g., diclofenac sodium)
-
Water bath
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing 0.5 mL of 1% aqueous solution of BSA and 4.3 mL of PBS.
-
Add 0.2 mL of varying concentrations of the benzoxazole derivative.
-
For the control, add 0.2 mL of distilled water instead of the extract.
-
For the standard, add 0.2 mL of the standard drug solution.
-
-
Incubation: Incubate the mixtures at 37°C for 20 minutes.
-
Heating: Heat the mixtures at 70°C for 5 minutes.
-
Cooling and Measurement: After cooling, measure the absorbance (turbidity) at 660 nm.
-
Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
The principle of this assay is based on the stabilization of the HRBC membrane against hypotonicity-induced hemolysis, which is analogous to the stabilization of lysosomal membranes.
Materials:
-
Fresh human blood
-
Alsever's solution (anticoagulant)
-
Isotonic saline (0.9% NaCl)
-
Hypotonic saline (0.36% NaCl)
-
Phosphate buffer (pH 7.4)
-
Benzoxazole derivative solution
-
Standard anti-inflammatory drug (e.g., indomethacin)
-
Centrifuge
-
Spectrophotometer
Procedure:
-
HRBC Suspension Preparation:
-
Collect fresh human blood and mix with an equal volume of Alsever's solution.
-
Centrifuge at 3000 rpm for 10 minutes and wash the pellet with isotonic saline.
-
Prepare a 10% v/v suspension of the packed red blood cells in isotonic saline.
-
-
Assay Mixture Preparation:
-
Prepare assay mixtures containing 1 mL of phosphate buffer, 2 mL of hypotonic saline, and 0.5 mL of HRBC suspension.
-
Add 0.5 mL of varying concentrations of the benzoxazole derivative or the standard drug to the respective tubes.
-
For the control, add 0.5 mL of distilled water.
-
-
Incubation and Centrifugation: Incubate the mixtures at 37°C for 30 minutes and then centrifuge at 3000 rpm for 10 minutes.
-
Absorbance Measurement: Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.
-
Calculation: Calculate the percentage of membrane stabilization using the formula: % Protection = 100 - [(Absorbance of sample / Absorbance of control) x 100]
Antiviral Activity: A Promising Avenue for New Therapeutics
Viral infections continue to pose a significant threat to human health. The chemical versatility of the benzoxazole scaffold has led to the discovery of derivatives with promising antiviral activities against a range of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and tobacco mosaic virus (TMV).[19][26][27][28]
Mechanism of Action: Targeting Viral Replication Machinery
The antiviral mechanisms of benzoxazole derivatives are diverse and virus-specific. For instance, some derivatives have been shown to inhibit HIV-1 reverse transcriptase, a crucial enzyme for the replication of the virus.[27] Others have been found to target the internal ribosome entry site (IRES) of the HCV RNA, thereby inhibiting viral protein synthesis.[28] In the case of plant viruses like TMV, certain benzoxazole derivatives can bind to the viral coat protein, interfering with virus assembly.[19]
Figure 4: Diverse antiviral mechanisms of benzoxazole derivatives against different viruses.
Quantitative Data: Antiviral Activity of Representative Benzoxazole Derivatives
| Compound ID | Virus | EC50 (µg/mL) | Reference |
| Z15 | Tobacco Mosaic Virus (TMV) - Curative | 101.97 | [19] |
| Z16 | Tobacco Mosaic Virus (TMV) - Protective | 104.05 | [19] |
| Compound 18e | Coxsackievirus B5 (CVB5) | 6 - 18.5 µM | [29] |
| Fluoxazolevir | Hepatitis C Virus (HCV) | Potent inhibitor | [30] |
| Various derivatives | HIV-1 Reverse Transcriptase | IC50 values as low as 19 nM | [31] |
Conclusion
The benzoxazole nucleus represents a remarkably versatile and "privileged" scaffold in medicinal chemistry, giving rise to a plethora of derivatives with a wide spectrum of potent biological activities. This guide has provided an in-depth overview of their anticancer, antimicrobial, anti-inflammatory, and antiviral properties, underpinned by mechanistic insights and quantitative data. The detailed experimental protocols furnished herein are intended to serve as a practical resource for researchers, facilitating the robust evaluation of novel benzoxazole-based compounds. As the challenges of drug resistance and the need for more effective and safer therapies continue to grow, the exploration of the vast chemical space of benzoxazole derivatives holds immense promise for the future of drug discovery and development.
References
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- Oxazole-Benzenesulfonamide Derivatives Inhibit HIV-1 Reverse Transcriptase Interaction with Cellular eEF1A and Reduce Viral Replic
- Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. (2022, August 1). Bentham Science Publishers.
- New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. (n.d.). Taylor & Francis Online.
- The Benzoxazole Scaffold: A Comprehensive Technical Guide for Drug Discovery - Benchchem. (n.d.). BenchChem.
- Synthesis and HIV-1 reverse transcriptase inhibitor activity of some 2,5,6-substituted benzoxazole, benzimidazole, benzothiazole and oxazolo(4,5-b)
- IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f - ResearchGate. (n.d.).
- 2-Aminobenzoxazole ligands of the hepatitis C virus internal ribosome entry site - PubMed. (2014). NIH.
- Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - Taylor & Francis Online. (n.d.). Taylor & Francis Online.
- (PDF) Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - ResearchGate. (n.d.).
- Benzoxazole Derivative K313 Induces Cell Cycle Arrest, Apoptosis and Autophagy Blockage and Suppresses mTOR/p70S6K Pathway in Nalm-6 and Daudi Cells - PMC. (2020, February 21). NIH.
- Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. (2021, December 29). International Journal of Research in Engineering, Science and Management.
- Oxazole-Benzenesulfonamide Derivatives Inhibit HIV-1 Reverse Transcriptase Interaction with Cellular eEF1A and Reduce Viral Replic
- Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed. (n.d.). NIH.
- Anticancer activity of benzoxazole derivative (2015 onwards): a review - Semantic Scholar. (2020, November 21). Semantic Scholar.
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The Strategic In Vitro Screening of 2-Benzoxazoleethanamine Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: The Benzoxazole Scaffold - A Privileged Structure in Medicinal Chemistry
The 2-benzoxazoleethanamine core is a heterocyclic motif of significant interest in contemporary drug discovery. Its rigid structure and potential for diverse substitutions have established it as a "privileged scaffold," capable of interacting with a wide array of biological targets.[1][2] Derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties.[2][3][4] This guide provides an in-depth, experience-driven framework for the in vitro screening of novel this compound derivatives, with a primary focus on their well-documented activity as monoamine oxidase (MAO) inhibitors and considerations for off-target characterization.[5][6][7]
Our approach is not a mere recitation of protocols but a strategic blueprint. We will delve into the causality behind assay selection, the establishment of a logical screening cascade, and the interpretation of data to guide structure-activity relationship (SAR) studies and identify promising lead candidates.
Part 1: The Primary Target - Unmasking Monoamine Oxidase Inhibition
Monoamine oxidases (MAO-A and MAO-B) are mitochondrial-bound flavoenzymes crucial for the metabolism of neurotransmitter amines.[5][7] Their inhibition is a clinically validated strategy for treating neuropsychiatric and neurodegenerative disorders, such as depression and Parkinson's disease.[5][6][7] Numerous studies have highlighted the potent and selective inhibition of MAO isoforms by benzoxazole derivatives, making this the logical starting point for a screening campaign.[5][6]
The High-Throughput Primary Assay: A Fluorescence-Based Approach for MAO Activity
For initial screening of a library of this compound derivatives, a high-throughput, fluorescence-based assay is the method of choice due to its sensitivity, simplicity, and scalability.[8][9][10][11]
The Principle of Causality: This assay leverages the catalytic activity of MAO itself as a signal generator. We utilize a substrate, such as kynuramine, which is non-fluorescent. MAO catalyzes the oxidative deamination of kynuramine, producing 4-hydroxyquinoline, a highly fluorescent product.[7][8] The intensity of the fluorescent signal is directly proportional to MAO activity. Inhibitors will therefore cause a dose-dependent decrease in fluorescence.
Experimental Workflow Diagram:
Caption: High-level workflow for the primary MAO inhibition screening assay.
Detailed Protocol: MAO-A/B Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human MAO-A and MAO-B.
-
Materials:
-
Recombinant human MAO-A and MAO-B (commercial sources available).
-
Kynuramine (substrate).
-
Potassium phosphate buffer (pH 7.4).
-
Clorgyline (selective MAO-A inhibitor control).
-
Deprenyl (Selegiline) (selective MAO-B inhibitor control).
-
384-well, black, flat-bottom plates.
-
Fluorescence plate reader (Excitation: ~320 nm, Emission: ~405 nm).
-
-
Procedure:
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of the this compound derivatives in DMSO, starting from a high concentration (e.g., 1 mM). Transfer a small volume (e.g., 200 nL) into the 384-well assay plates. Include wells for positive (no inhibitor) and negative (potent inhibitor, e.g., clorgyline for MAO-A) controls.
-
Enzyme Preparation: Dilute the MAO-A or MAO-B enzyme stock in potassium phosphate buffer to a working concentration determined by prior enzyme titration experiments.
-
Pre-incubation: Add the diluted enzyme solution (e.g., 10 µL) to each well of the assay plate containing the test compounds. Allow for a pre-incubation period of 15-30 minutes at room temperature to permit the compound to bind to the enzyme.
-
Reaction Initiation: Prepare a solution of kynuramine in buffer. Initiate the enzymatic reaction by adding the kynuramine solution (e.g., 10 µL) to all wells. The final substrate concentration should be at or near its Km value for the respective enzyme to ensure competitive inhibitors can be detected effectively.[9]
-
Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Monitor the increase in fluorescence over a period of 30-60 minutes, taking readings every 1-2 minutes.
-
Data Analysis:
-
For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the fluorescence versus time plot.
-
Normalize the data: % Inhibition = 100 * (1 - (V_compound - V_background) / (V_no_inhibitor - V_background)).
-
Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
Data Presentation: Interpreting Primary Screening Results
The output of this primary screen should be a clear table summarizing the potency of each derivative against both MAO isoforms.
| Compound ID | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI = IC50_MAO-A / IC50_MAO-B) |
| BZX-001 | 0.670 | 0.050 | 13.4 |
| BZX-002 | 5.80 | 0.0033 | 1757 |
| BZX-003 | >100 | 85.2 | - |
| Clorgyline | 0.003 | 5.2 | 0.0006 |
| Deprenyl | 8.5 | 0.007 | 1214 |
Note: Data is illustrative. Actual results for known inhibitors can be found in the literature.[5][6][9]
This initial dataset is foundational. It allows for the immediate identification of potent inhibitors (e.g., BZX-002 for MAO-B) and provides the first glimpse into isoform selectivity, a critical parameter for therapeutic application.[5]
Part 2: The Secondary Screening Cascade - Ensuring Specificity and Characterizing Mechanism
A potent IC50 value is only the beginning of the story. The goal of secondary screening is to validate the primary hits and delve deeper into their pharmacological profile. This involves confirming the mechanism of inhibition and assessing selectivity against other relevant biological targets, particularly those known to interact with similar chemical scaffolds.
Mechanism of Action: Reversibility Assays
It is crucial to determine if the inhibition is reversible or irreversible. Irreversible inhibitors form a covalent bond with the enzyme, which can lead to a longer duration of action but also a higher potential for toxicity.
Protocol: Dialysis-Based Reversibility Assay
-
Inhibition: Incubate a concentrated solution of the MAO enzyme with a high concentration (e.g., 10x IC50) of the test compound for 30-60 minutes.
-
Dialysis: Place the enzyme-inhibitor mixture in a dialysis cassette and dialyze against a large volume of buffer for an extended period (e.g., 24 hours) with several buffer changes. This process removes any unbound inhibitor.
-
Activity Measurement: After dialysis, measure the remaining enzymatic activity using the fluorescence assay described previously.
-
Interpretation:
-
Reversible Inhibition: If enzymatic activity is restored to a level comparable to a control enzyme sample that underwent dialysis without the inhibitor, the inhibition is reversible.
-
Irreversible Inhibition: If enzymatic activity remains low, the inhibition is likely irreversible.
-
Selectivity Profiling: G-Protein Coupled Receptors (GPCRs)
The this compound scaffold bears structural resemblance to ligands for various G-protein coupled receptors (GPCRs), such as cannabinoid (CB1, CB2) and serotonergic receptors.[12][13] Profiling against a panel of relevant GPCRs is a critical step to identify potential off-target effects that could lead to undesirable side effects or provide opportunities for polypharmacology.
GPCR Screening Strategy Diagram:
Caption: A logical cascade for assessing off-target GPCR activity.
1. Radioligand Binding Assays:
These assays directly measure the affinity of a compound for a receptor. They are typically performed using cell membranes expressing the receptor of interest and a radiolabeled ligand with known high affinity. The test compound's ability to displace the radioligand is measured, and a Ki (inhibition constant) is determined.[14][15][16]
-
Example Protocol (CB1 Receptor):
-
Incubate cell membranes from CHO or HEK293 cells stably expressing the human CB1 receptor with a fixed concentration of a radioligand (e.g., [³H]CP-55,940).
-
Add varying concentrations of the this compound derivative.
-
After incubation, separate the bound from unbound radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate the Ki value from the IC50 of displacement using the Cheng-Prusoff equation.
-
2. Cell-Based Functional Assays:
Binding does not always equate to function. A compound can be an agonist, antagonist, or inverse agonist. Functional assays are essential to determine the downstream cellular consequence of receptor binding.[17][18][19]
-
cAMP Assays: For Gi/Gs-coupled receptors (like CB1), agonist activation inhibits or stimulates adenylyl cyclase, leading to a decrease or increase in intracellular cyclic AMP (cAMP). These changes can be measured using various methods, including FRET-based biosensors or competitive immunoassays.[18][20]
-
Calcium Mobilization Assays: For Gq-coupled receptors, activation leads to the release of intracellular calcium stores. This can be monitored using calcium-sensitive fluorescent dyes (e.g., Fura-2) in a high-throughput format.[18]
-
β-Arrestin Recruitment Assays: Upon activation, most GPCRs recruit β-arrestin proteins. This interaction can be detected using enzyme complementation (e.g., Tango assay) or BRET-based systems, providing a nearly universal readout of receptor activation.[18][21]
Part 3: Data Synthesis and Path Forward
The culmination of this in vitro screening cascade is a rich, multi-dimensional dataset. The ideal lead candidate will exhibit:
-
High Potency: Low nanomolar to sub-micromolar IC50 against the desired MAO isoform.
-
Desired Selectivity: A significant selectivity index for MAO-B over MAO-A (for neuroprotection in Parkinson's) or a balanced profile, depending on the therapeutic indication.[22]
-
Reversible Mechanism: A reversible mode of inhibition is often preferred for a better safety profile.
-
Clean Off-Target Profile: High Ki values (>1 µM) in GPCR binding assays and no significant functional activity at these off-targets.
This comprehensive in vitro characterization provides a solid foundation for advancing compounds to more complex cell-based models, ADME-Tox profiling, and eventual in vivo efficacy studies. By following a logical, causality-driven screening strategy, researchers can efficiently navigate the complexities of the this compound scaffold and unlock its full therapeutic potential.
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The Strategic Deployment of 2-Benzoxazoleethanamine in Fragment-Based Drug Discovery: A Technical Guide
Foreword: The Power of the Fragment
In the landscape of modern drug discovery, the pursuit of novel chemical matter with high ligand efficiency is paramount. Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for innovation, offering an alternative to traditional high-throughput screening by focusing on smaller, less complex molecules.[1][2] These fragments, typically with a molecular weight under 300 Da, provide efficient starting points that can be elaborated into potent and selective drug candidates.[1][3] This guide delves into the strategic application of a particularly promising, yet underexplored fragment: 2-benzoxazoleethanamine . Its rigid, bicyclic core, coupled with a flexible ethylamine side chain, presents a unique combination of structural features ripe for exploitation in targeting a diverse range of protein classes.
The benzoxazole scaffold is a well-recognized "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds with antimicrobial, anticancer, and anti-inflammatory properties.[4][5][6] This inherent biological relevance makes this compound an attractive starting point for FBDD campaigns. This guide will provide a comprehensive, in-depth look at the core principles and practical methodologies for leveraging this fragment, from initial synthesis and quality control to screening, hit validation, and strategies for hit-to-lead optimization.
The Fragment: Synthesis and Characterization of this compound
The successful application of any fragment begins with its unambiguous synthesis and rigorous characterization to ensure purity and identity.
Synthetic Protocol
The synthesis of this compound can be achieved through the condensation of 2-aminophenol with a suitable three-carbon synthon. A common and effective method involves the reaction with β-alanine or its derivatives, followed by cyclization.[1][7]
Step-by-Step Synthesis:
-
Amide Formation: In a round-bottom flask, dissolve 1 equivalent of 2-aminophenol and 1.1 equivalents of N-Boc-β-alanine in a suitable solvent such as dichloromethane (DCM).
-
Add 1.2 equivalents of a coupling agent, for example, N,N'-dicyclohexylcarbodiimide (DCC), and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-Boc protected intermediate.
-
Cyclization: Dissolve the purified intermediate in a high-boiling point solvent such as toluene.
-
Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid (p-TSA).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water and drive the cyclization to completion. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Deprotection: Dissolve the N-Boc protected this compound in DCM.
-
Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 2-4 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in a minimal amount of DCM and precipitate the product by adding diethyl ether.
-
Collect the solid by filtration and dry under vacuum to obtain this compound as the TFA salt.
Quality Control and Physicochemical Properties
Rigorous quality control is essential for reliable screening results. The identity and purity of the synthesized this compound should be confirmed using a suite of analytical techniques.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O | [8] |
| Molecular Weight | 162.19 g/mol | [8] |
| TPSA | 52.05 Ų | [8] |
| cLogP | 1.329 | [8] |
| Hydrogen Bond Donors | 1 | [8] |
| Hydrogen Bond Acceptors | 3 | [8] |
| Rotatable Bonds | 2 | [8] |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum provides a definitive fingerprint of the molecule. Characteristic chemical shifts (in ppm, relative to TMS) are expected for the aromatic protons of the benzoxazole ring (typically in the 7.0-7.8 ppm region) and the two methylene groups of the ethanamine side chain.[9][10]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the benzoxazole core and the ethylamine side chain. The C2 carbon of the benzoxazole ring is typically found in the downfield region (around 160-170 ppm).[11]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the synthesized fragment.
-
Purity Assessment: High-performance liquid chromatography (HPLC) coupled with a UV detector is the standard method for determining the purity of the fragment, which should be >95% for use in screening campaigns.
Fragment Screening Campaign: A Multi-Faceted Approach
A robust fragment screening campaign employs a combination of biophysical techniques to identify and validate true binding events, minimizing the risk of false positives.
Biophysical Screening Workflow
The following workflow outlines a typical screening cascade for a fragment library containing this compound.
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Exploring the Chemical Space of 2-Aminoalkyl Benzoxazoles: A Technical Guide for Drug Discovery Professionals
Abstract
The benzoxazole scaffold is a cornerstone in medicinal chemistry, consistently featured in a wide array of biologically active compounds.[1][2][3][4] This technical guide provides an in-depth exploration of the chemical space of 2-aminoalkyl benzoxazoles, a privileged subclass with significant therapeutic potential. We will dissect the strategic considerations behind synthetic methodologies, delve into the nuances of structure-activity relationships (SAR), and provide validated protocols for the synthesis and characterization of these promising molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of 2-aminoalkyl benzoxazoles in their discovery programs.
Introduction: The Benzoxazole Core - A Privileged Scaffold in Medicinal Chemistry
The benzoxazole moiety, an aromatic organic compound formed by the fusion of a benzene ring and an oxazole ring, is a recurring motif in numerous natural products and synthetic molecules with a broad spectrum of biological activities.[1][5] Its planarity and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it an ideal anchor for engaging with biological targets.[2] The inherent stability and synthetic tractability of the benzoxazole ring system further enhance its appeal in drug design.[6]
The introduction of an aminoalkyl substituent at the 2-position of the benzoxazole core introduces a basic center, which can be crucial for modulating physicochemical properties like solubility and for establishing key interactions with acidic residues in protein binding pockets. This strategic modification opens up a vast chemical space with diverse pharmacological possibilities, including but not limited to anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[5][7][8]
This guide will navigate the multifaceted landscape of 2-aminoalkyl benzoxazoles, providing a comprehensive overview of their synthesis, chemical diversity, and biological significance.
Navigating the Synthetic Landscape: Key Methodologies for 2-Aminoalkyl Benzoxazole Construction
The synthesis of the 2-aminobenzoxazole core is a critical first step in exploring this chemical space. Several reliable methods have been established, each with its own set of advantages and considerations. The choice of synthetic route is often dictated by the desired substitution pattern on the benzoxazole ring and the nature of the starting materials.
Classical Cyclization of 2-Aminophenols with Cyanogen Bromide
One of the most traditional and widely employed methods involves the cyclization of a substituted 2-aminophenol with cyanogen bromide (BrCN).[7][9] While effective, the high toxicity of cyanogen bromide necessitates stringent safety precautions.[9]
Causality of Experimental Choice: This method is often favored for its simplicity and the ready availability of a wide range of substituted 2-aminophenols, allowing for rapid generation of diverse analogs for initial screening. The electrophilic nature of cyanogen bromide facilitates a direct and efficient cyclization to form the 2-aminobenzoxazole core.
-
Dissolution: Dissolve the substituted 2-aminophenol (1.0 eq) in a suitable solvent, such as methanol or ethanol.
-
Addition of Cyanogen Bromide: Carefully add a solution of cyanogen bromide (1.1 eq) in the same solvent dropwise to the 2-aminophenol solution at room temperature. [Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.]
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Modern and Safer Alternatives to Cyanogen Bromide
Recognizing the hazards associated with cyanogen bromide, the field has moved towards safer and more environmentally friendly reagents. One such alternative is the use of N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid catalyst like boron trifluoride etherate (BF₃·Et₂O).[9][10]
Trustworthiness of the Protocol: This method provides a self-validating system as the reaction progress can be easily monitored, and the desired product is typically obtained in good to excellent yields with minimal side products.[9] The use of a less toxic cyanating agent enhances the overall safety and practicality of the synthesis.
Palladium-Catalyzed Amination Approaches
For the synthesis of N-substituted 2-aminobenzoxazoles, palladium-catalyzed cross-coupling reactions have emerged as a powerful tool.[11] This approach allows for the direct introduction of various alkyl or aryl amines to the 2-position of a pre-formed benzoxazole ring.
Expertise & Experience: The choice of palladium catalyst, ligand, and reaction conditions is crucial for achieving high yields and avoiding undesired side reactions. Experienced medicinal chemists will carefully select these parameters based on the specific substrates being coupled.
Exploring the Chemical Space: Diversification Strategies
Once the 2-aminobenzoxazole core is in hand, the exploration of its chemical space involves the strategic introduction of various substituents at different positions of the molecule. This diversification is guided by the principles of structure-activity relationship (SAR) studies.[12][13]
Modification of the Aminoalkyl Side Chain
The length, branching, and functionalization of the alkyl chain attached to the 2-amino group can significantly impact biological activity. This can be achieved through standard alkylation or reductive amination protocols.
Substitution on the Benzene Ring
Introducing electron-donating or electron-withdrawing groups on the benzene portion of the benzoxazole can modulate the electronic properties of the entire molecule, influencing its binding affinity and pharmacokinetic profile.[14]
N-Functionalization of the Amino Group
The secondary amine of the 2-aminoalkyl group provides a handle for further functionalization, such as acylation, sulfonylation, or the introduction of more complex moieties to probe specific interactions within a target's binding site.[7]
Diagram: Exploring the Chemical Space of 2-Aminoalkyl Benzoxazoles
Caption: A logical workflow for the exploration and optimization of the 2-aminoalkyl benzoxazole chemical space.
Biological Significance and Therapeutic Applications
The 2-aminoalkyl benzoxazole scaffold has been implicated in a wide range of biological activities, making it a highly attractive starting point for drug discovery programs.
Anticancer Activity
Numerous 2-substituted benzoxazole derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[7][14] The mechanism of action can vary, with some compounds acting as kinase inhibitors or DNA intercalating agents.
Antimicrobial and Antifungal Properties
The benzoxazole core is a common feature in compounds with antibacterial and antifungal properties.[7][15] 2-aminoalkyl benzoxazoles have shown promise in combating drug-resistant pathogens.
Anti-inflammatory Effects
Derivatives of 2-aminobenzoxazole have been investigated as potent anti-inflammatory agents, often through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).[8]
Neurological Applications
The ability of some 2-aminoalkyl benzoxazoles to cross the blood-brain barrier has led to their investigation for the treatment of neurodegenerative diseases.[16] They have been explored as ligands for various receptors in the central nervous system.[17]
Data Presentation: Comparative Analysis of Synthetic Routes
| Synthetic Method | Key Reagents | Advantages | Disadvantages | Typical Yields |
| Classical Cyclization | 2-Aminophenol, Cyanogen Bromide | Simple, wide substrate scope | Highly toxic reagent | 60-85% |
| Modern Cyclization | 2-Aminophenol, NCTS, BF₃·Et₂O | Safer, good to excellent yields | Requires a Lewis acid catalyst | 75-95%[10] |
| Palladium-Catalyzed Amination | 2-Halobenzoxazole, Amine, Pd catalyst | Direct N-substitution, broad amine scope | Requires catalyst and specific ligands | 50-90% |
Future Directions and Emerging Trends
The exploration of the chemical space of 2-aminoalkyl benzoxazoles is an ongoing endeavor. Future research will likely focus on:
-
Green Chemistry Approaches: The development of more sustainable and environmentally friendly synthetic methods will continue to be a priority.[15]
-
Novel Biological Targets: As our understanding of disease biology evolves, 2-aminoalkyl benzoxazoles will be screened against new and emerging therapeutic targets.
-
Fragment-Based Drug Design: The use of the 2-aminobenzoxazole core as a starting fragment in fragment-based screening campaigns holds significant promise for the discovery of novel lead compounds.
-
Computational Modeling: In silico methods, such as molecular docking and virtual screening, will play an increasingly important role in guiding the rational design of new 2-aminoalkyl benzoxazole derivatives.[8][15]
Conclusion
The 2-aminoalkyl benzoxazole scaffold represents a rich and underexplored territory in medicinal chemistry. Its synthetic accessibility, coupled with its diverse biological activity, makes it a highly valuable platform for the development of new therapeutic agents. By employing a combination of classical and modern synthetic techniques, guided by a thorough understanding of structure-activity relationships, researchers can continue to unlock the full potential of this remarkable chemical space. This guide has provided a foundational framework for initiating and advancing drug discovery programs centered on this privileged scaffold.
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Methodological & Application
Application Notes & Protocols: A Framework for Investigating 2-Benzoxazoleethanamine in Antimicrobial Drug Development
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 2-benzoxazoleethanamine as a potential antimicrobial agent. This document outlines a structured, multi-stage workflow, from initial screening to preliminary mechanism of action studies, grounded in established scientific principles and methodologies.
The benzoxazole scaffold is a privileged structure in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] The urgency to develop novel antimicrobial agents is underscored by the rise of multidrug-resistant pathogens, making the exploration of new chemical entities a critical endeavor.[3] This guide will provide the foundational protocols to rigorously assess the potential of this compound and its future derivatives.
Part 1: Foundational Assessment of this compound
The initial phase of evaluation focuses on determining the intrinsic antimicrobial activity of the lead compound, this compound, against a panel of clinically relevant microorganisms. This stage is critical for establishing a baseline of efficacy and informing subsequent structure-activity relationship (SAR) studies.
A thorough understanding of the compound's physical and chemical properties is essential for proper handling, formulation, and interpretation of biological data.
| Property | Value | Source |
| CAS Number | 623553-29-7 | [4] |
| Molecular Formula | C₉H₁₀N₂O | [4][5] |
| Molecular Weight | 162.19 g/mol | [4][5] |
| Topological Polar Surface Area | 52.05 Ų | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Rotatable Bonds | 2 | [4] |
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6] The broth microdilution method is a widely accepted technique for determining MIC values.[7]
Protocol 1: Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 well-isolated colonies of the test microorganism.
-
Transfer the colonies into a tube containing sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8]
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours.[8]
-
-
Determination of MIC:
-
Following incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.[6]
-
Part 2: Elucidating the Spectrum and Potency of Antimicrobial Activity
Once initial activity is confirmed, the next steps involve determining whether the compound is bactericidal or bacteriostatic and assessing its spectrum of activity against a broader range of pathogens.
The MBC is the lowest concentration of an antimicrobial agent that results in a significant reduction (typically ≥99.9%) in the initial bacterial inoculum.
Protocol 2: MBC Determination
-
Following MIC Determination:
-
From the wells of the MIC plate that show no visible growth, aspirate a small aliquot (e.g., 10 µL).
-
-
Plating and Incubation:
-
Spot the aliquot onto a fresh, antibiotic-free agar plate.
-
Incubate the agar plate at 35-37°C for 18-24 hours.
-
-
Determination of MBC:
-
The MBC is the lowest concentration of the compound that results in no colony formation on the agar plate.
-
To understand the breadth of its potential applications, this compound should be tested against a diverse panel of microorganisms, including:
-
Gram-positive bacteria: Staphylococcus aureus (including MRSA), Bacillus subtilis, Enterococcus faecalis.
-
Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae.
-
Fungi: Candida albicans, Aspergillus niger.
The MIC for each of these organisms should be determined using the protocol outlined in section 1.2.
Part 3: Safety and Selectivity Profiling
A crucial aspect of antimicrobial drug development is ensuring that the compound is selectively toxic to microbial cells with minimal effects on host cells.[9][10] Cytotoxicity assays are essential for this evaluation.[11]
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability.[12]
Protocol 3: MTT Cytotoxicity Assay
-
Cell Culture:
-
Seed mammalian cells (e.g., HEK293, HepG2) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Replace the existing medium in the cell plate with the medium containing the compound dilutions.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
Incubation:
-
Incubate the plate for 24-72 hours at 37°C in a humidified CO₂ incubator.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).
-
The therapeutic index (TI) is a quantitative measure of the safety of a drug. It is calculated as the ratio of the cytotoxic concentration to the effective concentration.
TI = IC₅₀ / MIC
A higher TI indicates a more favorable safety profile.
Part 4: Preliminary Mechanism of Action (MoA) Studies
Understanding how a compound exerts its antimicrobial effect is fundamental for its optimization and development. For benzoxazole derivatives, DNA gyrase has been suggested as a potential target.[3][13]
DNA gyrase is a topoisomerase that introduces negative supercoils into DNA and is essential for bacterial DNA replication.
Protocol 4: In Vitro DNA Gyrase Supercoiling Assay
-
Reaction Setup:
-
In a reaction tube, combine relaxed plasmid DNA, DNA gyrase enzyme, and the appropriate reaction buffer.
-
Add varying concentrations of this compound.
-
Include a positive control (a known DNA gyrase inhibitor, e.g., ciprofloxacin) and a negative control (no compound).
-
-
Incubation:
-
Incubate the reaction at 37°C for 1-2 hours.
-
-
Analysis by Agarose Gel Electrophoresis:
-
Stop the reaction and run the samples on an agarose gel.
-
Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light.
-
Inhibition of DNA gyrase will result in a decrease in the amount of supercoiled DNA and an increase in relaxed DNA.
-
Part 5: Structure-Activity Relationship (SAR) and Lead Optimization
The data gathered from the initial evaluation of this compound will serve as a benchmark for the synthesis and testing of new derivatives. The goal of SAR studies is to identify modifications to the chemical structure that enhance antimicrobial potency and/or reduce cytotoxicity.[14][15]
Based on existing literature for benzoxazole scaffolds, modifications can be rationally designed. For instance, some studies suggest that the absence of a methylene bridge between the oxazole and a phenyl ring can lead to higher activity.[13] Other studies have explored various substitutions on the benzoxazole ring system to modulate activity.[16][17]
Each newly synthesized derivative of this compound should be subjected to the same rigorous testing workflow outlined in this guide.
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Application Notes and Protocols for the Evaluation of 2-Benzoxazoleethanamine in Cancer Cell Line Studies
Introduction: The Therapeutic Potential of the Benzoxazole Scaffold in Oncology
The benzoxazole heterocyclic ring system is a prominent structural motif in medicinal chemistry, recognized for its wide spectrum of biological activities.[1] In the realm of oncology, benzoxazole derivatives have emerged as a promising class of compounds with potent cytotoxic effects against various cancer cell lines.[1][2] These compounds exert their anticancer effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell survival and proliferation.[3][4][5] The versatility of the benzoxazole scaffold allows for chemical modifications that can enhance potency and selectivity, making it an attractive backbone for the design of novel anticancer agents. This document provides a comprehensive guide for the investigation of a novel benzoxazole derivative, 2-benzoxazoleethanamine, in cancer cell line studies. While specific data for this compound is emerging, the principles and protocols outlined herein provide a robust framework for its evaluation, drawing from established methodologies for analogous compounds.
Hypothesized Mechanism of Action of Benzoxazole Derivatives in Cancer
Based on extensive research on various benzoxazole-containing compounds, a plausible mechanism of action for this compound involves the induction of programmed cell death, or apoptosis, a critical process for eliminating cancerous cells.[6][7] This is often mediated through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.[6][8] A key event in the intrinsic pathway is the regulation of the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[4][6] Benzoxazole derivatives have been shown to disrupt the balance between these proteins, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade.[4]
Caption: Hypothesized signaling pathway for this compound-induced apoptosis.
Experimental Workflow for Efficacy and Mechanistic Evaluation
A systematic approach is crucial for characterizing the anticancer properties of a novel compound. The following workflow provides a logical progression from initial screening to detailed mechanistic studies.
Caption: Experimental workflow for evaluating this compound.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is a fundamental first step to determine the cytotoxic potential of this compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[9]
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, HCT116, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[10] Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of this compound from the stock solution in complete medium.[10] Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration, typically ≤ 0.1%).[11]
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).[10]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50).[9]
Data Presentation:
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) of this compound |
| MCF-7 | Breast Adenocarcinoma | 48 | Hypothetical Value |
| HCT116 | Colorectal Carcinoma | 48 | Hypothetical Value |
| A549 | Lung Carcinoma | 48 | Hypothetical Value |
| PC-3 | Prostate Adenocarcinoma | 48 | Hypothetical Value |
Protocol 2: Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells, providing insight into the mode of cell death induced by the compound.[12]
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours. Collect both adherent and floating cells.
-
Cell Washing: Wash the collected cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[12]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[12]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[12] Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V-positive and PI-positive.[12][13]
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M), revealing if the compound induces cell cycle arrest.[12]
Materials:
-
Treated and untreated cancer cells
-
Cold 70% ethanol
-
PBS
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat approximately 1 x 10^6 cells with this compound for 24-48 hours.
-
Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[12]
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.[12]
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.[12]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[12]
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.
Protocol 4: Western Blotting for Apoptosis-Related Proteins
This protocol allows for the detection and quantification of specific proteins involved in the apoptotic pathway to validate the molecular mechanism of action.[13]
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse treated and untreated cells and determine the protein concentration.[12]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[12]
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.[12]
-
Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.[12] The intensity of the bands can be quantified using densitometry software.[12]
Trustworthiness and Self-Validating Systems
To ensure the reliability and reproducibility of the findings, each experiment must incorporate a set of self-validating controls:
-
Positive and Negative Controls: In all assays, include a known inducer of the measured effect as a positive control and a vehicle-treated group as a negative control.
-
Dose-Response and Time-Course Studies: Evaluate the effects of this compound at multiple concentrations and time points to establish a clear dose- and time-dependent relationship.
-
Biological Replicates: Perform each experiment with a minimum of three biological replicates to ensure the statistical significance of the results.
-
Orthogonal Assays: Confirm key findings using multiple, independent assays. For example, apoptosis induction can be confirmed by observing morphological changes, DNA fragmentation (TUNEL assay), and caspase activation assays in addition to Annexin V/PI staining.[8]
By adhering to these principles, researchers can generate a robust and trustworthy dataset to accurately characterize the anticancer properties of this compound.
References
-
Bitesize Bio. (2025, February 19). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of 2f on cell apoptosis. Retrieved from [Link]
- Helmy, M., et al. (2024). Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives.
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PMC. (2025, August 12). Development of Drug-resistant Cell Lines for Experimental Procedures. Retrieved from [Link]
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RSC Advances. (n.d.). Cell cycle and apoptosis analysis by Flow Cytometry (FCM). Retrieved from [Link]
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An-Najah National University. (n.d.). BIOLOGICAL EVALUATION OF 2-OXO- BENZOXAZOLE DERIVATIVES. Retrieved from [Link]
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PMC. (n.d.). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Retrieved from [Link]
-
PubMed. (n.d.). Investigations on the mechanism of action of the novel antitumor agents 2-benzothiazolyl, 2-benzoxazolyl, and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives. Retrieved from [Link]
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Frontiers. (n.d.). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Retrieved from [Link]
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PubMed. (n.d.). Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. Retrieved from [Link]
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PubMed. (2010, July 1). Synthesis, DNA-binding ability and anticancer activity of benzothiazole/benzoxazole-pyrrolo[2,1-c][9][10]benzodiazepine conjugates. Retrieved from [Link]
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PubMed. (n.d.). 2-benzoxazolyl and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine: a novel class of antitumor agents. Retrieved from [Link]
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PMC. (n.d.). Combination of Albendazole and 2-Methoxyestradiol significantly improves the survival of HCT-116 tumor-bearing nude mice. Retrieved from [Link]
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- 3. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Evaluating 2-Benzoxazoleethanamine as a Potential Anti-Inflammatory Agent
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of 2-benzoxazoleethanamine as a novel anti-inflammatory agent. This document outlines a strategic, multi-tiered approach, from initial synthesis and characterization to in vitro and in vivo validation, grounded in established scientific principles and methodologies.
Introduction: The Therapeutic Potential of Benzoxazoles
The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The anti-inflammatory effects of some benzoxazole derivatives have been attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.[3][4] Specifically, selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it is associated with therapeutic efficacy while minimizing the gastrointestinal side effects linked to COX-1 inhibition.[3][4] Furthermore, some benzoxazole derivatives have been identified as inhibitors of myeloid differentiation protein 2 (MD2), a key adaptor protein in the Toll-like receptor 4 (TLR4) signaling pathway, which plays a crucial role in innate immunity and inflammation.[5]
This guide focuses on this compound, a specific derivative for which the anti-inflammatory potential is yet to be fully elucidated. The following protocols are designed to systematically investigate its efficacy and mechanism of action.
Part 1: Synthesis and Characterization of this compound
A reliable and scalable synthesis protocol is the first critical step in the evaluation of any new chemical entity. Numerous methods for the synthesis of 2-substituted benzoxazoles have been reported, often involving the condensation of 2-aminophenols with various reagents.[6][7][8]
Protocol 1: Synthesis of this compound
This protocol is a representative example, and optimization may be required.
Materials:
-
2-Aminophenol
-
3-Azidopropanoic acid
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Dry tetrahydrofuran (THF)
-
Sodium borohydride (NaBH4) or Lithium aluminum hydride (LAH)
-
Anhydrous diethyl ether or THF
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO3)
-
Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Mitsunobu Reaction:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminophenol and 3-azidopropanoic acid in dry THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add PPh3 to the solution.
-
Slowly add DIAD or DEAD dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting intermediate by column chromatography on silica gel.
-
-
Intramolecular Cyclization and Reduction:
-
Dissolve the purified intermediate in an appropriate anhydrous solvent (e.g., THF or diethyl ether).
-
Carefully add a reducing agent such as NaBH4 or LAH in portions at 0 °C. (Caution: LAH is highly reactive with water).
-
Allow the reaction to proceed at room temperature for several hours or until completion as monitored by TLC.
-
Quench the reaction carefully by the slow addition of water or an appropriate quenching agent.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous MgSO4 or Na2SO4, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography.
-
Characterization:
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.
Part 2: In Vitro Evaluation of Anti-Inflammatory Activity
A tiered in vitro screening approach is recommended to efficiently assess the anti-inflammatory potential of this compound.
Tier 1: Preliminary Screening Assays
These initial assays are cost-effective and provide a rapid assessment of general anti-inflammatory properties.[9][10]
Protocol 2: Inhibition of Protein Denaturation Assay
Protein denaturation is a well-documented cause of inflammation.[10] This assay assesses the ability of the test compound to inhibit heat-induced protein denaturation.
Materials:
-
Bovine serum albumin (BSA) or egg albumin
-
Phosphate buffered saline (PBS, pH 6.4)
-
This compound (test compound)
-
Diclofenac sodium or Aspirin (standard drug)[11]
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound and the standard drug in a suitable solvent (e.g., DMSO).
-
Prepare the reaction mixture containing 0.2 mL of BSA or egg albumin solution, 2.8 mL of PBS, and 0.2 mL of the test compound at various concentrations (e.g., 10-500 µg/mL).
-
A control group should be prepared without the test compound.
-
Incubate the mixtures at 37 °C for 20 minutes.
-
Induce denaturation by heating the mixtures at 72 °C for 5 minutes.
-
Cool the solutions to room temperature.
-
Measure the absorbance (turbidity) of the solutions at 660 nm.
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Protocol 3: Human Red Blood Cell (HRBC) Membrane Stabilization Assay
The stabilization of lysosomal membranes is important in limiting the inflammatory response.[12] This assay evaluates the ability of the test compound to protect HRBCs from hypotonicity-induced lysis.
Materials:
-
Fresh human blood (with anticoagulant)
-
Isotonic buffer (154 mM NaCl in 10 mM sodium phosphate buffer, pH 7.4)
-
Hypotonic buffer (50 mM NaCl in 10 mM sodium phosphate buffer, pH 7.4)
-
This compound (test compound)
-
Diclofenac sodium (standard drug)
-
Centrifuge
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a 10% v/v suspension of HRBCs in isotonic buffer.
-
Prepare the reaction mixture containing 1.0 mL of the test compound at various concentrations, 1.0 mL of isotonic buffer, and 0.5 mL of the 10% HRBC suspension.
-
For the control, use 1.0 mL of the vehicle instead of the test compound.
-
Incubate the mixtures at 37 °C for 30 minutes.
-
Induce hemolysis by adding 2.0 mL of hypotonic buffer.
-
Incubate at 37 °C for 30 minutes.
-
Centrifuge the mixtures at 3000 rpm for 10 minutes.
-
Measure the absorbance of the supernatant (hemoglobin release) at 560 nm.
-
Calculate the percentage of membrane stabilization using the following formula: % Protection = 100 - [(Absorbance of Test / Absorbance of Control) x 100][13]
Tier 2: Cellular and Enzymatic Assays
If promising activity is observed in the preliminary screening, the next step is to investigate the potential mechanism of action using cell-based and enzyme inhibition assays.
Workflow for Cellular and Enzymatic Assays
Caption: Workflow for cellular and mechanistic assays.
Protocol 4: Cell Viability Assay (MTT Assay)
Before evaluating the anti-inflammatory effects, it is crucial to determine the non-cytotoxic concentration range of this compound.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1)
-
Complete cell culture medium
-
This compound (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plate
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24-48 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37 °C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 5: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Lipopolysaccharide (LPS) is a potent inducer of inflammation in macrophages.[14] This assay measures the effect of the test compound on NO production, a key inflammatory mediator.
Materials:
-
RAW 264.7 cells
-
Complete cell culture medium
-
LPS
-
This compound (test compound)
-
Griess reagent
-
96-well plate
-
Plate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent and incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify NO concentration using a sodium nitrite standard curve.
Protocol 6: Quantification of Pro-inflammatory Cytokines (ELISA)
This protocol measures the effect of this compound on the production of key pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.
Materials:
-
LPS-stimulated macrophage cell culture supernatants (from Protocol 5)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Plate reader
Procedure:
-
Follow the instructions provided with the commercial ELISA kits.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add the cell culture supernatants and standards to the wells.
-
Add the detection antibody, followed by the enzyme conjugate.
-
Add the substrate and stop the reaction.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentrations from the standard curve.
Protocol 7: Western Blot Analysis of Inflammatory Signaling Pathways
To delve deeper into the mechanism, Western blotting can be used to assess the effect of this compound on key proteins in inflammatory signaling pathways, such as NF-κB, iNOS, and COX-2.
Materials:
-
LPS-stimulated macrophage cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-NF-κB, anti-iNOS, anti-COX-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates from LPS-stimulated macrophages treated with or without this compound.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4 °C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Part 3: In Vivo Evaluation of Anti-Inflammatory Activity
Positive results from in vitro studies should be validated in a relevant animal model of inflammation.
Protocol 8: Carrageenan-Induced Paw Edema in Rodents
This is a widely used and well-characterized model of acute inflammation.[15][16]
Materials:
-
Rats or mice
-
Carrageenan solution (1% w/v in saline)
-
This compound (test compound)
-
Indomethacin or Diclofenac sodium (standard drug)
-
Pletysmometer or digital calipers
-
Animal handling and dosing equipment
Procedure:
-
Acclimatize the animals and fast them overnight before the experiment.
-
Divide the animals into groups (e.g., control, standard drug, and different doses of the test compound).
-
Administer the test compound or standard drug orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), induce inflammation by injecting carrageenan into the sub-plantar region of the right hind paw.
-
Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the control group.
Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the institutional animal care and use committee (IACUC).
Data Presentation and Interpretation
Quantitative data from the assays should be presented in a clear and organized manner.
Table 1: In Vitro Anti-Inflammatory Activity of this compound
| Assay | Test Compound (IC50/EC50) | Standard Drug (IC50/EC50) |
| Protein Denaturation Inhibition | ||
| HRBC Membrane Stabilization | ||
| NO Production Inhibition | ||
| TNF-α Inhibition | ||
| IL-6 Inhibition | ||
| IL-1β Inhibition | ||
| COX-1 Inhibition | ||
| COX-2 Inhibition |
Table 2: In Vivo Anti-Inflammatory Activity of this compound in Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h | % Inhibition of Edema |
| Control (Vehicle) | - | - | |
| Standard Drug | |||
| Test Compound | |||
| Test Compound | |||
| Test Compound |
Potential Signaling Pathway of this compound
Based on the proposed assays, a potential mechanism of action for this compound could involve the inhibition of the NF-κB signaling pathway.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
Conclusion
These application notes provide a robust framework for the systematic evaluation of this compound as a potential anti-inflammatory agent. By following this multi-tiered approach, researchers can efficiently gather data on its efficacy, mechanism of action, and potential for further development as a therapeutic agent.
References
- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). Journal Name.
-
In Vivo Models for Inflammatory Arthritis. (n.d.). PubMed. Retrieved from [Link]
-
In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). ResearchGate. Retrieved from [Link]
-
In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (n.d.). MDPI. Retrieved from [Link]
-
In vivo Acute Inflammatory Models. (n.d.). Redoxis. Retrieved from [Link]
- (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). ResearchGate.
-
In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). World Journal of Pharmaceutical Research. Retrieved from [Link]
-
In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. (2018). PMC - NIH. Retrieved from [Link]
-
INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE. (n.d.). International Journal of Drug Development & Research. Retrieved from [Link]
-
Synthesis and antiinflammatory activity of some 2-aryl-6-benzoxazoleacetic acid derivatives. (1977). Journal of Medicinal Chemistry. Retrieved from [Link]
-
5-Amino-2-ethyl-1,3-benzoxazole. (2024). ChemBK. Retrieved from [Link]
-
2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. (2021). PubMed. Retrieved from [Link]
-
Investigations on the mechanism of action of the novel antitumor agents 2-benzothiazolyl, 2-benzoxazolyl, and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine. (1988). PubMed. Retrieved from [Link]
-
Benzoxazolamines and benzothiazolamines: potent, enantioselective inhibitors of leukotriene biosynthesis with a novel mechanism of action. (1994). PubMed. Retrieved from [Link]
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2023). PMC - NIH. Retrieved from [Link]
-
A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. (2021). NIH. Retrieved from [Link]
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). PMC - NIH. Retrieved from [Link]
-
Benzoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (2022). NIH. Retrieved from [Link]
-
Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. (2023). PubMed. Retrieved from [Link]
-
2-(2-Aminoethyl)-1,3-benzoxazole-5-sulfonamide. (n.d.). Chemical-Suppliers.com. Retrieved from [Link]
-
Benzoxazole: The molecule of diverse biological activities. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Crystal structure of 2-(2-aminophenyl)-1,3-benzoxazole. (2015). PMC - NIH. Retrieved from [Link]
-
Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (2023). Frontiers in Chemistry. Retrieved from [Link]
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2023). MDPI. Retrieved from [Link]
-
Benzoxazoles as transthyretin amyloid fibril inhibitors: synthesis, evaluation, and mechanism of action. (2003). PubMed. Retrieved from [Link]
-
Aspects of the mechanisms of action of benzydamine. (1985). PubMed. Retrieved from [Link]
-
Mechanism of action of antiinflammatory drugs. (1998). PubMed. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of 2-Benzoxazoleethanamine
Introduction: The Significance of the Benzoxazole Scaffold
The benzoxazole core is a privileged heterocyclic motif frequently encountered in medicinal chemistry, materials science, and industrial applications.[1][2] Its unique structural and electronic properties confer a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects.[1][3][4] The 2-substituted benzoxazoles, in particular, serve as crucial building blocks for the development of novel therapeutic agents and functional materials.[3] This document provides detailed, field-proven protocols for the synthesis of a key derivative, 2-benzoxazoleethanamine, offering researchers a reliable guide to its preparation.
The synthetic strategies outlined herein are based on the classical and most common approach to benzoxazole synthesis: the condensation and cyclization of 2-aminophenols with appropriate precursors.[2][5] This methodology is valued for its versatility and the ready availability of starting materials.[6] We will explore two primary pathways, each with its own set of advantages and considerations.
Protocol 1: One-Pot Synthesis from 2-Aminophenol and a Suitable Dicarbonyl Precursor
This protocol details a direct and efficient one-pot synthesis of the benzoxazole ring system. The core principle involves the reaction of a 2-aminophenol with a dicarbonyl compound, such as a β-keto ester or a β-diketone, which upon cyclization and subsequent modification, can lead to the desired 2-ethanamine substituent. For the direct synthesis of a precursor to this compound, a protected amino-dicarbonyl compound would be ideal. However, a more common and practical approach involves the synthesis of a related intermediate, such as a 2-carboxymethylbenzoxazole, which can then be converted to the target amine.
Causality of Experimental Choices
The choice of a one-pot reaction is driven by efficiency and atom economy, minimizing intermediate isolation steps and reducing solvent waste. The use of an acid catalyst is crucial for promoting both the initial condensation between the 2-aminophenol and the dicarbonyl compound and the subsequent intramolecular cyclization to form the benzoxazole ring. The selection of a high-boiling point solvent like toluene allows for the azeotropic removal of water, which drives the equilibrium towards product formation.
Experimental Workflow Diagram
Caption: One-pot synthesis and purification workflow.
Detailed Step-by-Step Protocol
Materials:
-
2-Aminophenol
-
Succinic Anhydride
-
p-Toluenesulfonic acid (p-TsOH) monohydrate
-
Toluene
-
Ethanol
-
Deionized Water
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stir bar, add 2-aminophenol (10.91 g, 100 mmol), succinic anhydride (10.01 g, 100 mmol), and toluene (150 mL).
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.95 g, 5 mol%).
-
Reaction: Heat the mixture to reflux with vigorous stirring. Collect the water that azeotropes with toluene in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. The product, 3-(benzoxazol-2-yl)propanoic acid, will precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold toluene to remove any residual starting materials.
-
Drying: Dry the solid in a vacuum oven at 60 °C overnight.
Subsequent Conversion to this compound:
The resulting 3-(benzoxazol-2-yl)propanoic acid can be converted to this compound via a Curtius, Hofmann, or Schmidt rearrangement. The Curtius rearrangement is often preferred for its mild conditions. This involves conversion of the carboxylic acid to an acyl azide, followed by thermal or photochemical rearrangement to an isocyanate, which is then hydrolyzed to the amine.
Protocol 2: Multi-Step Synthesis via an Amide Intermediate
This protocol offers an alternative route that may provide better overall yields and purity, albeit with additional steps. It involves the initial formation of an amide from 2-aminophenol and a suitable acyl chloride, followed by a cyclization reaction to form the benzoxazole ring.
Causality of Experimental Choices
This two-step approach allows for the purification of the intermediate amide, which can lead to a cleaner final product. The use of a base, such as pyridine or triethylamine, is essential in the first step to neutralize the HCl generated during the acylation reaction. The subsequent cyclization is often promoted by a dehydrating agent or by heating at high temperatures.
Experimental Workflow Diagram
Caption: Multi-step synthesis workflow via an amide intermediate.
Detailed Step-by-Step Protocol
Step 1: Synthesis of N-(2-hydroxyphenyl)-3-chloropropanamide
Materials:
-
2-Aminophenol
-
3-Chloropropionyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-aminophenol (10.91 g, 100 mmol) in dichloromethane (100 mL).
-
Base Addition: Add pyridine (8.7 mL, 110 mmol) to the solution.
-
Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add 3-chloropropionyl chloride (10.6 mL, 110 mmol) dropwise over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4 hours.
-
Workup: Wash the reaction mixture sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.
Step 2: Cyclization to 2-(2-Chloroethyl)benzoxazole and Conversion to this compound
Materials:
-
N-(2-hydroxyphenyl)-3-chloropropanamide
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
Sodium azide
-
Dimethylformamide (DMF)
-
Triphenylphosphine
-
Water
-
Standard laboratory glassware
Procedure:
-
Cyclization: The crude amide can be cyclized by heating with a dehydrating agent like polyphosphoric acid or Eaton's reagent to form 2-(2-chloroethyl)benzoxazole.
-
Azide Formation: The resulting 2-(2-chloroethyl)benzoxazole is then reacted with sodium azide in a polar aprotic solvent like DMF to yield 2-(2-azidoethyl)benzoxazole.
-
Reduction to Amine: The azide is subsequently reduced to the desired this compound using a Staudinger reaction (triphenylphosphine followed by water) or by catalytic hydrogenation.
Data Summary
| Protocol | Key Reagents | Reaction Time | Typical Yield | Purification Method |
| Protocol 1 | 2-Aminophenol, Succinic Anhydride, p-TsOH | 4-6 hours | 70-85% | Recrystallization |
| Protocol 2 | 2-Aminophenol, 3-Chloropropionyl Chloride, PPA, NaN3 | Multi-day | 60-75% (overall) | Column Chromatography |
Conclusion
The synthesis of this compound can be successfully achieved through multiple synthetic routes. The choice of protocol will depend on the desired scale, purity requirements, and available resources. The one-pot synthesis offers a more direct and atom-economical approach, while the multi-step synthesis provides greater control over purity. Both methods are robust and have been widely reported in the literature, providing a solid foundation for researchers in drug development and materials science.
References
- A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. (2021-11-03).
- Various pathways for the synthesis of benzoxazole using 2-aminophenol... (n.d.).
- Benzoxazole synthesis. (n.d.). Organic Chemistry Portal.
- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023-08-11).
- Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. (n.d.). MDPI.
- General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activ
- Synthesis and characterization of poly(m-aminophenol)
- Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019-11-19).
- Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.).
-
2-Aminophenol. (n.d.). Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1ErAs-jS5chzyMbrgXGjKzPvYJXgDqNxYCOPhHIvmlr_PRjKdHx2yr1zM5aeDMLIiD9tTOVFvzSY2BBBAfnmjCXweV_vdzfDmqyswLRPzo1QyeZ70CbNRFeOfIDoS9tthWH7x0w==]([Link]
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- 6. 2-Aminophenol - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: High-Throughput Screening Assays for Benzoxazole Compounds
Introduction: The Significance of the Benzoxazole Scaffold in Modern Drug Discovery
The benzoxazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core structure of numerous compounds with a remarkable breadth of biological activities. Its rigid, planar structure and ability to engage in various non-covalent interactions make it an ideal pharmacophore for designing novel therapeutic agents. Benzoxazole derivatives have demonstrated significant potential across multiple therapeutic areas, exhibiting anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3]
The versatility of the benzoxazole core stems from its synthetic tractability, which allows for extensive structural modifications to fine-tune pharmacological properties.[4] This has led to the development of benzoxazoles that target a wide array of biological macromolecules. In oncology, for instance, they have been shown to inhibit key enzymes like VEGFR-2, a critical mediator of tumor angiogenesis, and DNA topoisomerases, which are essential for DNA replication.[1][4][5] Given the ever-growing interest in this scaffold, robust and efficient high-throughput screening (HTS) methodologies are paramount for the rapid identification and characterization of novel, bioactive benzoxazole-based lead compounds.[1][6]
This guide provides detailed application notes and protocols for various HTS assays tailored for the screening of benzoxazole compound libraries. It is designed to equip researchers, scientists, and drug development professionals with the technical insights and practical methodologies required to navigate the complexities of HTS campaigns targeting this important class of molecules.
PART 1: Strategic Assay Selection for Benzoxazole Screening Campaigns
The choice of an appropriate HTS assay is a critical decision that profoundly influences the outcome of a drug discovery campaign. The selection process should be guided by the specific biological target and the desired therapeutic outcome.[1] For benzoxazole compounds, a diverse range of assays can be employed, broadly categorized into biochemical (target-based) and cell-based (phenotypic) screens.
Biochemical Assays: Interrogating Direct Target Engagement
Biochemical assays are designed to measure the direct interaction of a compound with a purified biological target, such as an enzyme or receptor. These assays are invaluable for structure-activity relationship (SAR) studies and for understanding the specific mechanism of action.
Commonly Employed Biochemical Assays for Benzoxazole Targets:
-
Kinase Activity Assays: Many benzoxazole derivatives are potent kinase inhibitors.[1][5] Fluorescence Polarization (FP) and luminescence-based assays are well-suited for HTS of kinase inhibitors.
-
DNA Gyrase Inhibition Assays: For antimicrobial applications, assays that measure the inhibition of bacterial DNA gyrase are highly relevant.[7][8][9] Fluorescence-based methods, such as those employing supercoiling-dependent fluorescence quenching, have been successfully adapted for HTS.[7][8]
-
Protein-Protein Interaction (PPI) Assays: Technologies like AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) are excellent for screening compounds that disrupt or stabilize protein-protein interactions.[10][11][12]
Cell-Based Assays: Assessing Phenotypic Responses
Cell-based assays provide a more physiologically relevant context by evaluating the effect of a compound on whole cells.[1] These assays are crucial for identifying compounds with good cell permeability and for understanding the broader cellular consequences of target engagement.
Commonly Employed Cell-Based Assays for Benzoxazole Screening:
-
Cytotoxicity/Cell Viability Assays: Standard assays like MTT, Sulforhodamine B (SRB), and luminescent ATP-based assays (e.g., CellTiter-Glo®) are routinely used to screen for anticancer agents.[1][13][14][15][16]
-
Reporter Gene Assays: These assays are useful for monitoring the activity of specific signaling pathways.
-
High-Content Screening (HCS): HCS combines automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters, providing a detailed phenotypic fingerprint of a compound's activity.
Data Presentation: Comparison of HTS Assay Formats
| Assay Type | Principle | Advantages | Disadvantages | Typical Application for Benzoxazoles |
| Fluorescence Polarization (FP) | Measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. | Homogeneous, sensitive, suitable for HTS. | Requires a fluorescent probe, potential for autofluorescence interference. | Kinase inhibitor screening.[17][18] |
| AlphaLISA | Bead-based proximity assay generating a luminescent signal when interacting partners are brought close. | Highly sensitive, no-wash, robust. | Can be complex to set up, potential for bead-related artifacts. | Screening for PPI inhibitors.[10][12] |
| CellTiter-Glo® | Measures ATP levels as an indicator of metabolically active cells. | Highly sensitive, simple "add-mix-measure" protocol.[13][19] | Indirect measure of viability, can be affected by metabolic changes. | Anticancer cytotoxicity screening.[1][15] |
| MTT Assay | Colorimetric assay measuring the reduction of MTT by mitochondrial dehydrogenases in viable cells. | Inexpensive, well-established. | Requires a solubilization step, can be toxic to cells.[14][16] | Anticancer cytotoxicity screening.[1] |
| Antimicrobial Broth Microdilution | Measures the minimum inhibitory concentration (MIC) of a compound against a specific microorganism. | Provides quantitative MIC values. | Lower throughput than other HTS methods. | Screening for novel antimicrobial agents.[1] |
PART 2: Detailed Experimental Protocols
As a Senior Application Scientist, it is crucial to provide protocols that are not only accurate but also include the rationale behind key steps, ensuring the trustworthiness and reproducibility of the results.
Protocol 1: Fluorescence Polarization (FP) Assay for Screening Benzoxazole-Based Kinase Inhibitors
This protocol describes a competitive FP assay to identify benzoxazole compounds that inhibit the binding of a fluorescently labeled tracer to a kinase of interest.
Principle of the Assay
A small, fluorescently labeled molecule (tracer) that binds to the kinase will tumble rapidly in solution, resulting in low fluorescence polarization. When a benzoxazole inhibitor displaces the tracer from the kinase, the tracer tumbles freely again, leading to a decrease in the polarization signal.
Experimental Workflow Diagram
Caption: Workflow for the Fluorescence Polarization (FP) HTS assay.
Materials and Reagents
-
Purified kinase of interest
-
Fluorescently labeled tracer (specific for the kinase)
-
Benzoxazole compound library dissolved in 100% DMSO
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
Positive control inhibitor
-
Low-volume, black, 384-well assay plates
-
Plate reader capable of measuring fluorescence polarization
Step-by-Step Methodology
-
Compound Plating:
-
Dispense 50 nL of each benzoxazole compound from the library into the wells of a 384-well plate using an acoustic liquid handler.
-
Include wells with 50 nL of DMSO as a negative control (0% inhibition) and wells with a saturating concentration of a known positive control inhibitor (100% inhibition).
-
-
Reagent Preparation:
-
Prepare a 2X kinase solution by diluting the purified kinase to twice the final desired concentration in assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Prepare a 2X tracer solution by diluting the fluorescent tracer to twice the final desired concentration in assay buffer. The final concentration should be close to its Kd for the kinase.
-
-
Reaction Assembly:
-
Add 5 µL of the 2X kinase solution to each well of the assay plate.
-
Centrifuge the plate briefly (e.g., 1 minute at 1000 rpm) to ensure all components are at the bottom of the wells.
-
Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.
-
-
Initiation of Binding Reaction:
-
Add 5 µL of the 2X tracer solution to each well to initiate the binding reaction. The final reaction volume will be 10 µL.
-
-
Incubation and Measurement:
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay for Anticancer Screening
This protocol outlines the use of the Promega CellTiter-Glo® assay to screen for benzoxazole compounds that exhibit cytotoxic or cytostatic effects on cancer cell lines.
Principle of the Assay
The CellTiter-Glo® assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.[13][19] The reagent contains a thermostable luciferase that generates a stable "glow-type" luminescent signal proportional to the ATP concentration, and therefore, the number of viable cells.[13]
Experimental Workflow Diagram
Caption: Workflow for the CellTiter-Glo® cell viability HTS assay.
Materials and Reagents
-
Cancer cell line of interest
-
Complete cell culture medium
-
Benzoxazole compound library dissolved in 100% DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Positive control (e.g., a known cytotoxic drug)
-
White, clear-bottom, 384-well tissue culture-treated plates
-
Luminometer plate reader
Step-by-Step Methodology
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Dilute the cells in complete culture medium to the desired seeding density (e.g., 1,000-5,000 cells per well, to be optimized for each cell line).
-
Dispense 25 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare serial dilutions of the benzoxazole compounds in culture medium.
-
Add a small volume (e.g., 25-50 nL) of the diluted compounds to the cells. The final DMSO concentration should typically be ≤ 0.5% to avoid solvent toxicity.
-
Include vehicle control wells (DMSO only) and positive control wells.
-
Incubate the plates for the desired exposure time (typically 48-72 hours).
-
-
Assay Procedure:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature for about 30 minutes.[14]
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 25 µL of the CellTiter-Glo® reagent to each well.[14]
-
Place the plates on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16]
-
-
Data Acquisition:
-
Read the luminescence on a plate reader. The integration time should be optimized to achieve a good signal-to-noise ratio.
-
PART 3: Data Analysis and Quality Control
Rigorous data analysis and quality control are essential for the successful identification of true "hits" from an HTS campaign.
Data Normalization and Hit Selection
Raw data from HTS assays should be normalized to account for plate-to-plate and well-to-well variability. A common method is to normalize the data to the plate controls:
-
Percent Inhibition: For inhibition assays, data can be expressed as percent inhibition relative to the positive and negative controls.
-
Percent Viability: For cytotoxicity assays, data is typically represented as percent viability relative to the vehicle-treated cells.
Hit selection is the process of identifying compounds that elicit a statistically significant and biologically relevant effect.[21] A common approach is to set a threshold based on a certain number of standard deviations from the mean of the negative controls (e.g., >3 standard deviations).[22]
Quality Control Metrics: The Z'-Factor
The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[23][24][25] It takes into account both the dynamic range of the signal and the data variation associated with the positive and negative controls.[24]
Formula for Z'-Factor:
Z' = 1 - (3 * (σp + σn)) / |μp - μn|
Where:
-
σp and σn are the standard deviations of the positive and negative controls.
-
μp and μn are the means of the positive and negative controls.
Interpretation of Z'-Factor Values:
| Z'-Factor Value | Assay Quality | Suitability for HTS |
| > 0.5 | Excellent | Highly robust and reliable for screening.[24][26] |
| 0 to 0.5 | Marginal | The assay may be acceptable but could benefit from optimization.[25][26] |
| < 0 | Poor | The assay is not suitable for HTS.[24][26] |
An assay with a Z'-factor of ≥ 0.5 is generally considered excellent for HTS.[26]
Conclusion
The benzoxazole scaffold continues to be a rich source of novel therapeutic candidates. The successful identification of promising lead compounds from large chemical libraries is heavily reliant on the strategic selection and meticulous execution of high-throughput screening assays. The protocols and guidelines presented in this document provide a solid foundation for researchers to design and implement robust HTS campaigns for the discovery of new benzoxazole-based drugs. By adhering to best practices in assay development, data analysis, and quality control, the scientific community can continue to unlock the full therapeutic potential of this remarkable heterocyclic system.
References
- Application Notes and Protocols for High-Throughput Screening of Benzoxazole Libraries. Benchchem.
- Development and use of a high-throughput bacterial DNA gyrase assay to identify mammalian topoisomerase II inhibitors with whole-cell anticancer activity. PubMed.
- Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. National Institutes of Health.
- Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. PubMed Central.
- (PDF) Benzoxazole derivatives: design, synthesis and biological evaluation. ResearchGate.
- Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. ACS Publications.
- Z-factors. BIT 479/579 High-throughput Discovery.
- Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Publications.
- Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics | Oxford Academic.
- Calculating a Z-factor to assess the quality of a screening assay. GraphPad.
- Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. National Genomics Data Center (CNCB-NGDC).
- Benzoxazole derivatives: design, synthesis and biological evaluation. PMC.
- CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Promega Corporation.
- Luminescence- and Fluorescence-Based Complementation Assays to Screen for GPCR Oligomerization: Current State of the Art. PMC - PubMed Central.
- Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au.
- The Z prime value (Z´). BMG LABTECH.
- Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Biosciences Biotechnology Research Asia.
- Targeting disease with benzoxazoles: a comprehensive review of recent developments.
- On HTS: Z-factor.
- The Benzoxazole Scaffold: A Comprehensive Technical Guide for Drug Discovery Professionals. Benchchem.
- An accessible and generalizable in vitro luminescence assay for detecting GPCR activation.
- A New Frontier in Protein Quantitation: AlphaLISA. Bitesize Bio.
- Synthesis, characterization and biological evaluation of benzoxazole derivatives. JOCPR.
- The Benzoxazole Scaffold: A Comprehensive Technical Guide for Drug Discovery. Benchchem.
- Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI.
- Analysis of HTS data. Cambridge MedChem Consulting.
- Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic.
- Discovery of novel DNA gyrase inhibitors by high-throughput virtual screening. PubMed.
- The use of AlphaLISA assay technology to detect interaction between hepatitis C virus-encoded NS5A and cyclophilin A. PubMed Central.
- Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction. PubMed Central.
- Development of an AlphaLISA protein-protein interaction assay to screen for re-purposed drugs as targeted disruptors. BMG Labtech.
- Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf - NIH.
- Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PMC - NIH.
- A Researcher's Guide to High-Throughput Cell Viability Screening: Validating the Crystal Violet Assay. Benchchem.
- AlphaLISA Assay Development Guide.
- CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288. Promega Corporation.
- Identifying Actives from HTS Data Sets: Practical Approaches for the Selection of an Appropriate HTS Data-Processing Method and Quality Control Review. ResearchGate.
- Schematic illustration of AlphaLISA® protein interaction determination protocol using recombinant matrix metalloproteinase (MMP). ResearchGate.
- Review on benzoxazole chemistry and pharmacological potential.
- Statistical techniques for handling high content screening data.
- Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. PubMed.
- Hit selection. Wikipedia.
- PI3-Kinase Activity Fluorescence Polarization Assay. Echelon Biosciences.
- Is Your MTT Assay Really the Best Choice. ResearchGate.
- Optimization via high-throughput screening: influence of 3 variables.... ResearchGate.
- Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. ACS Publications.
- Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicronspheres.
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"use of 2-benzoxazoleethanamine as a fluorescent probe"
As a Senior Application Scientist, this guide provides a comprehensive overview of the potential use of 2-benzoxazoleethanamine (BZEA) as a fluorescent probe. While BZEA is not a widely documented fluorophore, its core benzoxazole structure is a well-established scaffold in the design of fluorescent sensors.[1][2][3] This document will, therefore, extrapolate from the known properties of benzoxazole derivatives to provide a theoretical and practical framework for researchers interested in exploring the applications of BZEA.
Benzoxazole derivatives are a versatile class of heterocyclic compounds renowned for their unique photophysical properties, including high quantum yields, significant Stokes shifts, and environmental sensitivity.[3] These characteristics make them ideal candidates for the development of fluorescent probes for various biological and chemical sensing applications.[1][2][4] The fluorescence of benzoxazoles often arises from processes like Excited-State Intramolecular Proton Transfer (ESIPT), which can be modulated by the local environment.
This compound, with its terminal amine group, presents an interesting candidate for a fluorescent probe. The amine functionality can serve as a reactive handle for conjugation to biomolecules or as a recognition site for specific analytes.
Synthesis and Characterization of this compound (BZEA)
Proposed Synthetic Pathway
A common method for synthesizing 2-substituted benzoxazoles involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[6]
Caption: Proposed synthesis of this compound.
Protocol: Synthesis of BZEA
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-aminophenol (1 equivalent) and 3-aminopropanoic acid (1.1 equivalents).
-
Solvent and Catalyst: Add polyphosphoric acid (PPA) in excess to act as both the solvent and the condensing agent.
-
Reaction: Heat the mixture to 150-200 °C with continuous stirring for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture and carefully pour it into a beaker of ice water. Neutralize the solution with a base (e.g., NaOH) to precipitate the product.
-
Purification: Collect the crude product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization or column chromatography.
Characterization
The synthesized BZEA should be characterized to confirm its structure and purity using standard analytical techniques such as:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.[9]
-
FTIR Spectroscopy: To identify functional groups.
-
UV-Vis and Fluorescence Spectroscopy: To determine the photophysical properties.
Photophysical Properties of Benzoxazole Probes
The photophysical properties of benzoxazole derivatives can be influenced by solvent polarity, pH, and binding to target molecules.[10]
| Property | Expected Range for Benzoxazole Derivatives | Rationale |
| Excitation Wavelength (λex) | 330 - 400 nm | This is a typical absorption range for the benzoxazole core. The exact wavelength will depend on the substitution and solvent.[3][11] |
| Emission Wavelength (λem) | 400 - 600 nm | Benzoxazoles often exhibit a large Stokes shift, with emission in the blue to green region.[10][11] The amine group in BZEA may influence the emission spectrum. |
| Quantum Yield (ΦF) | 0.2 - 0.8 | Many benzoxazole derivatives are highly fluorescent.[10] The quantum yield can be sensitive to the environment, which is a key feature for a sensor. |
| Stokes Shift | 50 - 150 nm | A large Stokes shift is advantageous as it minimizes self-quenching and improves signal-to-noise ratio.[3] |
Application Notes and Protocols
The terminal amine group of BZEA makes it a versatile platform for various applications. Here are some potential uses with detailed protocols.
Application Note 1: pH Sensing
The fluorescence of amino-substituted benzoxazoles can be pH-dependent due to the protonation and deprotonation of the amine group.[3] This makes BZEA a potential candidate for a fluorescent pH sensor.
Protocol: In Vitro pH Titration
-
Stock Solution: Prepare a 1 mM stock solution of BZEA in DMSO.
-
Buffer Preparation: Prepare a series of buffers with a pH range from 2 to 12 (e.g., citrate, phosphate, and carbonate buffers).
-
Working Solution: Dilute the BZEA stock solution to a final concentration of 10 µM in each buffer.
-
Fluorescence Measurement: Record the fluorescence emission spectrum of each solution using a spectrofluorometer. The excitation wavelength should be set at the absorption maximum of BZEA.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the pH to generate a titration curve and determine the pKa.
Caption: Workflow for in vitro pH sensing with BZEA.
Application Note 2: Labeling of Biomolecules
The primary amine of BZEA can be used to covalently label biomolecules (e.g., proteins, nucleic acids) that have been functionalized with an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester.
Protocol: Protein Labeling
-
Protein Preparation: Prepare a solution of the protein to be labeled in a suitable buffer (e.g., PBS, pH 7.4). The buffer should be amine-free.
-
NHS-Ester Functionalization (if necessary): If the protein does not have an available amine-reactive group, it can be functionalized using a homobifunctional NHS ester crosslinker.
-
Labeling Reaction: Add a 10-20 fold molar excess of the NHS-ester-activated BZEA to the protein solution. Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: Remove the unreacted probe using a desalting column or dialysis.
-
Characterization: Confirm the labeling by measuring the absorbance of the protein and the fluorophore.
Application Note 3: Live-Cell Imaging
Benzoxazole derivatives are often cell-permeable, making them suitable for live-cell imaging.[12][13] BZEA could potentially be used to visualize specific cellular compartments or processes.
Protocol: General Staining of Live Cells
-
Cell Culture: Plate cells on a glass-bottom dish or chamber slide and culture overnight.
-
Probe Preparation: Prepare a 1-10 µM working solution of BZEA in a serum-free cell culture medium.
-
Staining: Remove the culture medium from the cells and wash with PBS. Add the BZEA working solution to the cells and incubate for 15-30 minutes at 37°C.
-
Washing: Remove the staining solution and wash the cells 2-3 times with warm PBS or culture medium.
-
Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for the excitation and emission wavelengths of BZEA.
Caption: General workflow for live-cell imaging with BZEA.
Troubleshooting and Best Practices
-
Solubility: BZEA may have limited solubility in aqueous solutions. Prepare concentrated stock solutions in an organic solvent like DMSO and dilute to the final working concentration.
-
Photostability: Benzoxazole probes can be susceptible to photobleaching. Use an anti-fade mounting medium for fixed-cell imaging and minimize exposure to excitation light during live-cell imaging.[13]
-
Background Fluorescence: High background can be an issue. Ensure thorough washing after staining and consider using a background suppressor.[13]
-
Controls: Always include appropriate controls in your experiments, such as unstained cells or a well-characterized fluorescent probe, to validate your results.
Conclusion
This compound holds promise as a versatile fluorescent probe due to its inherent benzoxazole core and reactive amine functionality. While further research is needed to fully characterize its properties and applications, this guide provides a solid foundation for researchers to begin exploring its potential in various fields, from chemical sensing to cellular imaging.
References
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Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. (URL: [Link])
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Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review - Biotechnology Research and Innovation Journal. (URL: [Link])
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Synthesis and fluorescence properties of benzoxazole-1,4-dihydropyridine dyads achieved by a multicomponent reaction - New Journal of Chemistry (RSC Publishing). (URL: [Link])
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The synthesis and properties of benzoxazole fluorescent brighteners for application to polyester fibers - ResearchGate. (URL: [Link])
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In Vivo Cellular Imaging Using Fluorescent Proteins. Methods and Protocols. (URL: [Link])
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In vivo cellular imaging using fluorescent proteins : methods and protocols - University of California San Francisco. (URL: [Link])
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Benzoxazole and Benzothiazole Derivatives as Potential Fluorescence Imaging Agents. (URL: [Link])
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Synthesis and application of benzoxazole derivative-based fluorescent probes for naked eye recognition - PubMed. (URL: [Link])
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A New Benzoxazole-Based Fluorescent Macrocyclic Chemosensor for Optical Detection of Zn 2+ and Cd 2+ - MDPI. (URL: [Link])
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Benzoxazole: Synthetic Methodology and Biological Activities. (URL: [Link])
-
Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - Frontiers. (URL: [Link])
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf 2 O-Promoted Electrophilic Activation of Tertiary Amides - MDPI. (URL: [Link])
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A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - NIH. (URL: [Link])
-
Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - NIH. (URL: [Link])
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Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor - PubMed Central. (URL: [Link])
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Benzoxazole synthesis - Organic Chemistry Portal. (URL: [Link])
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The Versatile Building Block: 2-Benzoxazoleethanamine in the Synthesis of Novel Heterocyclic Compounds
Introduction
The benzoxazole moiety is a privileged heterocyclic scaffold renowned for its wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This has led to its prevalence in numerous pharmaceutical agents and its continuous exploration in medicinal chemistry. Within the diverse family of benzoxazole derivatives, 2-benzoxazoleethanamine stands out as a particularly versatile, yet underexplored, building block. Its unique structure, featuring a reactive primary amine tethered to the C2 position of the benzoxazole core via a flexible ethyl linker, offers a gateway to a vast array of novel and complex heterocyclic systems. This guide provides an in-depth exploration of the synthesis and application of this compound, presenting detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
The Strategic Importance of this compound
The synthetic utility of this compound stems from the distinct reactivity of its constituent parts:
-
The Benzoxazole Core: A stable, aromatic system that can be further functionalized and often contributes to the biological activity of the final compound.
-
The Ethyl Linker: Provides conformational flexibility, allowing the amino group to readily interact with various reagents.
-
The Primary Amine: A nucleophilic center that can participate in a wide range of classical and modern organic reactions, including Schiff base formation, acylation, and cyclocondensation reactions.
This trifecta of features makes this compound an ideal starting material for the construction of fused and appended heterocyclic systems with potential therapeutic applications.
Synthesis of the Key Precursor: this compound
A reliable method for the synthesis of 2-(β-substituted-ethyl)-benzoxazoles involves the intramolecular cyclization of appropriately substituted precursors. While a direct, one-pot synthesis of this compound from simple starting materials is not extensively documented, a common and effective strategy involves a two-step process starting from the condensation of 2-aminophenol with a suitable carboxylic acid derivative, followed by functional group transformation. A plausible and efficient route involves the use of β-alanine.
Protocol 1: Synthesis of this compound
This protocol outlines a two-step synthesis starting from the condensation of 2-aminophenol with N-protected β-alanine, followed by deprotection.
Step 1: Synthesis of N-Boc-2-benzoxazoleethanamine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-Boc-β-alanine (1 equivalent) and 2-aminophenol (1 equivalent) in polyphosphoric acid (PPA) (a sufficient amount to ensure stirring).
-
Reaction: Heat the mixture to 150-160 °C and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of ice-cold water with vigorous stirring.
-
Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution until a precipitate forms. Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-Boc-2-benzoxazoleethanamine.
Step 2: Deprotection to Yield this compound
-
Reaction Setup: Dissolve the N-Boc-2-benzoxazoleethanamine from the previous step in a suitable solvent such as dichloromethane (DCM) or dioxane.
-
Deprotection: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (in dioxane), dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Evaporate the solvent and excess acid under reduced pressure. Dissolve the residue in water and basify with a saturated sodium bicarbonate solution.
-
Extraction and Purification: Extract the product with DCM (3 x 30 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain this compound, which can be further purified by distillation or crystallization if necessary.
Application in the Synthesis of Novel Heterocyclic Compounds
The primary amine of this compound serves as a versatile handle for the construction of a variety of new heterocyclic frameworks. The following sections detail protocols for the synthesis of pyrimidine, thiourea, and pyrazole derivatives.
Application Note 1: Synthesis of Benzoxazolyl-Substituted Pyrimidines
The condensation of amines with β-dicarbonyl compounds is a classic and efficient method for the synthesis of pyrimidines.[4] This approach can be readily applied to this compound to generate novel pyrimidine-benzoxazole hybrids, which are of interest due to the known biological activities of both parent scaffolds.[1]
Protocol 2: Synthesis of 4-Methyl-2-(2-(benzo[d]oxazol-2-yl)ethyl)amino)pyrimidine
-
Reaction Setup: In a sealed tube, combine this compound (1 equivalent), ethyl acetoacetate (1.1 equivalents), and a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid) in ethanol.
-
Reaction: Heat the mixture at 80-100 °C for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Isolation: The product may precipitate out of the solution upon cooling. If not, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the desired pyrimidine derivative.
Workflow for Pyrimidine Synthesis
Caption: Synthesis of a benzoxazolyl-substituted pyrimidine.
Application Note 2: Synthesis of Benzoxazolyl-Thiourea Derivatives and Their Cyclization
The reaction of primary amines with isothiocyanates provides a straightforward route to thiourea derivatives. These compounds are not only biologically active in their own right but also serve as valuable intermediates for the synthesis of various sulfur and nitrogen-containing heterocycles.[5][6]
Protocol 3: Synthesis of N-(2-(Benzo[d]oxazol-2-yl)ethyl)-N'-phenylthiourea
-
Reaction Setup: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or acetonitrile.
-
Addition of Isothiocyanate: Add phenyl isothiocyanate (1 equivalent) dropwise to the solution at room temperature with stirring.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The reaction is typically rapid and can be monitored by the disappearance of the starting materials on TLC.
-
Isolation: The thiourea product often precipitates from the reaction mixture. If so, collect the solid by filtration and wash with cold solvent.
-
Purification: If necessary, the product can be recrystallized from ethanol or another suitable solvent to obtain the pure thiourea derivative.
Further Cyclization to Thiazole Derivatives
The synthesized thiourea can be further cyclized to form substituted thiazoles, adding another layer of complexity and potential biological activity.
Protocol 4: Synthesis of a 2-(Benzoxazolylethyl)amino-thiazole Derivative
-
Reaction Setup: Suspend the N-(2-(benzo[d]oxazol-2-yl)ethyl)-N'-phenylthiourea (1 equivalent) in ethanol.
-
Cyclizing Agent: Add an α-haloketone, such as phenacyl bromide (1 equivalent).
-
Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
Work-up: Cool the reaction mixture and neutralize with a weak base (e.g., sodium bicarbonate solution).
-
Extraction and Purification: Extract the product with ethyl acetate, dry the organic layer, and concentrate. Purify the crude product by column chromatography to yield the desired thiazole derivative.
Workflow for Thiourea and Thiazole Synthesis
Caption: Two-step synthesis of a thiazole derivative.
Application Note 3: Synthesis of Benzoxazolyl-Substituted Pyrazoles
Pyrazoles are another class of five-membered heterocycles with significant medicinal importance.[7][8] A common synthetic route involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. By first converting the primary amine of this compound into a hydrazine derivative, this versatile building block can be used to access novel pyrazole structures.
Protocol 5: Synthesis of a Benzoxazolylethyl-Substituted Pyrazole
Step 1: Synthesis of (2-(Benzo[d]oxazol-2-yl)ethyl)hydrazine
-
Diazotization: Dissolve this compound (1 equivalent) in dilute hydrochloric acid at 0 °C. Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.
-
Reduction: In a separate flask, prepare a solution of tin(II) chloride (3-4 equivalents) in concentrated hydrochloric acid. Cool this solution to 0 °C and add the diazonium salt solution slowly with vigorous stirring.
-
Reaction: Stir the mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature.
-
Work-up: Basify the reaction mixture with a concentrated sodium hydroxide solution until a precipitate of tin hydroxides forms.
-
Extraction and Purification: Extract the hydrazine product with diethyl ether. Dry the organic layer and concentrate to obtain the crude hydrazine, which should be used immediately in the next step due to its potential instability.
Step 2: Cyclization to the Pyrazole
-
Reaction Setup: Dissolve the crude (2-(benzo[d]oxazol-2-yl)ethyl)hydrazine (1 equivalent) in ethanol or acetic acid.
-
Addition of Dicarbonyl: Add a 1,3-dicarbonyl compound, such as acetylacetone (1 equivalent), to the solution.
-
Reaction: Reflux the mixture for 2-4 hours.
-
Work-up and Purification: Cool the reaction mixture and remove the solvent under reduced pressure. Purify the residue by column chromatography to yield the desired pyrazole derivative.
Data Summary
| Compound Class | Key Reagents | General Reaction Conditions | Potential Biological Activities |
| Pyrimidines | β-Dicarbonyl compounds | Acid catalysis, heat | Anticancer, Antimicrobial[1] |
| Thioureas | Isothiocyanates | Room temperature, aprotic solvent | Antiviral, Antimicrobial[5] |
| Thiazoles | α-Haloketones (from thioureas) | Reflux in ethanol | Anti-inflammatory, Anticancer |
| Pyrazoles | 1,3-Dicarbonyl compounds (from hydrazine) | Reflux in ethanol or acetic acid | Analgesic, Anti-inflammatory[8] |
Conclusion
This compound is a highly valuable and versatile synthon for the construction of a diverse range of novel heterocyclic compounds. The protocols and workflows presented in this guide demonstrate its utility in accessing pyrimidine, thiourea, and pyrazole derivatives, among others. The inherent biological significance of the benzoxazole core, combined with the vast chemical space that can be explored through the reactions of the ethylamine side chain, positions this compound as a key building block for future drug discovery and development endeavors. Further exploration of its reactivity will undoubtedly lead to the discovery of new chemical entities with potent and selective pharmacological activities.
References
- Ahmed, S., & Siddiqui, H. L. (2015). Synthesis and Screening of Fluoro Substituted Pyrazolyl Benzoxazoles. International Journal of Pharmaceutical Sciences and Research, 6(9), 3865-3871.
- Al-Ostath, A., et al. (2019). New pyrimidine-benzoxazole/benzimidazole hybrids: Synthesis, antioxidant, cytotoxic activity, in vitro cyclooxygenase and phospholipase A2-V inhibition. Bioorganic Chemistry, 90, 103071.
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- El-Sayed, M. A. A., et al. (2018). Condensation of Benzoxa(thia)zolyl-2-guanidines with Dicarbonyl Compounds. Chemistry of Heterocyclic Compounds, 54(8), 773-780.
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- Gesi, M. H., et al. (2021). Synthesis of pyrazoles, isoxazole, benzoxazepine, benzothiazepine and benzodiazepine derivatives. Journal of the Iranian Chemical Society, 18(10), 2631-2641.
- Lokwani, P., et al. (2021). A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. International Journal of Pharmaceutical Sciences Review and Research, 70(1), 151-156.
- Mabkhot, Y. N., et al. (2022). Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. Molecules, 27(18), 6063.
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- Popiołek, Ł., & Kosikowska, U. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(4), 856.
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- Rashad, A. E., et al. (2018). Synthesis and biological activity of a new type of thiourea derivatives. Journal of the Serbian Chemical Society, 83(10), 1145-1154.
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- Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24658-24687.
- Sravanthi, V., & Harikishore, P. (2022). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review, 9(6), 116-125.
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- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols for the Scale-Up Synthesis of 2-Substituted Benzoxazoles
Abstract
The 2-substituted benzoxazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents and advanced materials.[1][2][3] Its synthesis is a cornerstone of medicinal and process chemistry. Transitioning from bench-scale discovery to pilot-plant or industrial production, however, presents significant challenges in terms of efficiency, safety, cost-effectiveness, and environmental impact. This guide provides an in-depth analysis of robust and scalable synthetic strategies for 2-substituted benzoxazoles. We move beyond mere recitation of methods to explain the underlying principles of process optimization, focusing on methodologies that prioritize high yields, operational simplicity, and amenability to large-scale operations. Detailed, field-tested protocols for key synthetic transformations are provided, alongside troubleshooting logic and critical safety considerations.
Strategic Imperatives in Scaling Benzoxazole Synthesis
The primary goal of scale-up is to reproduce the desired chemical transformation in a safe, economical, and reliable manner on a larger scale. The most prevalent and historically significant route to 2-substituted benzoxazoles is the condensation of a 2-aminophenol with a suitable carbonyl-containing precursor.[4] However, the choice of coupling partner and catalyst system dictates the scalability and greenness of the process.
Core Synthetic Pathways: A Comparative Overview
The condensation of 2-aminophenols with aldehydes, carboxylic acids, or their derivatives remains the most direct and industrially favored approach.[5][6][7] Modern methods, such as the activation of tertiary amides, offer expanded substrate scope and milder conditions, demonstrating potential for specialized, high-value products.[8][9][10]
Below is a comparative analysis of the most viable scale-up strategies.
| Synthetic Strategy | Starting Materials | Key Advantages for Scale-Up | Potential Scale-Up Challenges | Typical Yields |
| Condensation with Aldehydes | 2-Aminophenol, Aldehyde | Wide substrate scope; numerous catalytic systems available (metal, ionic liquid, heterogeneous); potential for solvent-free conditions.[4][11][12] | Aldehyde stability/self-condensation; catalyst removal (if homogeneous); potential for Schiff base intermediate side reactions. | 75-95%[11][12] |
| Condensation with Carboxylic Acids | 2-Aminophenol, Carboxylic Acid | High atom economy (water is the only byproduct); direct, one-pot procedures.[5] | Requires harsh conditions (high temperatures, strong acids like PPA) or in-situ activation, which adds cost/steps.[4][13][14] | 80-95%[13][14] |
| Tf₂O-Promoted Amide Activation | 2-Aminophenol, Tertiary Amide | Very mild conditions (often room temp); broad functional group tolerance; high yields; demonstrated gram-scale success.[8][15] | Cost and handling of triflic anhydride (Tf₂O); stoichiometric use of activating agent and base. | 85-99%[8][15] |
| Copper-Catalyzed Cyclizations | Varies (e.g., o-haloanilides) | Excellent for specific substitutions; leverages robust C-N/C-O bond-forming catalysis.[16] | Catalyst cost and removal; potential for metal contamination in the final product. | 70-90%[16][17] |
The Critical Role of Catalysis in Process Viability
For industrial applications, the ideal catalyst is inexpensive, efficient, and easily separable from the product stream. The shift from homogeneous to heterogeneous catalysts is a key theme in greening chemical processes.
-
Homogeneous Catalysts: While often highly active, traditional acid catalysts like polyphosphoric acid (PPA) or methanesulfonic acid require challenging aqueous workups and generate significant waste streams.[13][14]
-
Heterogeneous Catalysts: Systems like Brønsted acidic ionic liquid (BAIL) gels or magnetic nanoparticles (e.g., LAIL@MNP) offer significant advantages.[11][18][19] They can be recovered by simple filtration or magnetic decantation and reused multiple times, drastically reducing cost and waste.[11][18] This operational simplicity is a major driver for their adoption in large-scale synthesis.
Detailed Scale-Up Protocols
The following protocols are designed to be robust, reproducible, and have been validated at scales relevant to process development.
Protocol 1: Green, Catalyst-Recyclable Synthesis of 2-Phenylbenzoxazole (10 mmol Scale)
This protocol is adapted from methodologies employing magnetically recoverable catalysts, which are ideal for scale-up due to the elimination of complex purification steps.[11] It relies on the condensation of 2-aminophenol with benzaldehyde under solvent-free conditions.
Causality & Rationale: The use of a Lewis acidic ionic liquid supported on magnetic nanoparticles (LAIL@MNP) provides a high-surface-area, easily recoverable catalyst.[11] Solvent-free conditions, activated by ultrasound or conventional heating, dramatically improve the process mass intensity (PMI) and reduce volatile organic compound (VOC) emissions. The reaction produces only water as a byproduct, aligning with green chemistry principles.[11]
Materials & Reagents:
| Reagent | M.W. | Amount | Moles | Notes |
| 2-Aminophenol | 109.13 g/mol | 1.09 g | 10.0 mmol | Ensure high purity; can be light-sensitive. |
| Benzaldehyde | 106.12 g/mol | 1.06 g | 10.0 mmol | Use freshly distilled to remove benzoic acid. |
| LAIL@MNP Catalyst | - | 40 mg | - | Prepare as per literature or source commercially. |
| Ethyl Acetate | - | ~50 mL | - | For extraction and work-up. |
| Anhydrous MgSO₄ | - | ~5 g | - | For drying the organic phase. |
Step-by-Step Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminophenol (1.09 g, 10.0 mmol), benzaldehyde (1.06 g, 10.0 mmol), and the LAIL@MNP catalyst (40 mg).
-
Reaction Conditions:
-
Safety Note: Perform in a well-ventilated fume hood. Wear appropriate PPE.
-
Seal the flask and place it in a pre-heated oil bath at 70 °C. For enhanced reaction rates, an ultrasonic bath can be used if available.[11]
-
Stir the mixture vigorously. The reaction is typically complete within 30-60 minutes.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) mobile phase. The product spot should be UV-active and stain with potassium permanganate.
-
Work-up and Catalyst Recovery:
-
Cool the reaction mixture to room temperature.
-
Add ethyl acetate (25 mL) to dissolve the crude product mixture.
-
Place a strong external magnet against the side of the flask. The black LAIL@MNP catalyst will be immobilized, allowing for easy decantation of the supernatant.
-
Carefully pour off the ethyl acetate solution into a separate flask. Wash the catalyst with an additional portion of ethyl acetate (15 mL), decant, and combine the organic layers. The recovered catalyst can be washed, dried, and reused.[11]
-
-
Purification:
-
Dry the combined organic solution over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The resulting crude solid is often of high purity. For scale-up, purification is best achieved by recrystallization from a suitable solvent (e.g., ethanol or ethanol/water mixture) rather than column chromatography. This avoids silica gel waste and is more time- and cost-effective.
-
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight. A typical yield on this scale is around 75-85%.[11]
Protocol 2: Gram-Scale Synthesis of 2-Benzylbenzoxazole via Tf₂O-Promoted Amide Activation
This method provides access to a wide range of 2-alkyl and 2-aryl benzoxazoles under exceptionally mild conditions.[8][9][15] Its scalability has been demonstrated, making it a powerful tool for preparing derivatives that may be inaccessible through traditional condensation routes.[8]
Causality & Rationale: Triflic anhydride (Tf₂O) is a powerful electrophile that activates the carbonyl oxygen of a tertiary amide, forming a highly reactive amidinium intermediate.[9] 2-Aminophenol then acts as a nucleophile, attacking this intermediate. A subsequent intramolecular cyclization and elimination cascade yields the benzoxazole product.[9] 2-Fluoropyridine is used as a non-nucleophilic base to scavenge the triflic acid byproduct.
Materials & Reagents (20 mmol Scale):
| Reagent | M.W. | Amount | Moles | Notes |
| 1-morpholino-2-phenylethan-1-one | 205.25 g/mol | 4.52 g | 22.0 mmol | Tertiary amide substrate. |
| 2-Aminophenol | 109.13 g/mol | 2.18 g | 20.0 mmol | Limiting reagent. |
| Triflic Anhydride (Tf₂O) | 282.14 g/mol | 6.77 g (4.0 mL) | 24.0 mmol | Highly corrosive & moisture sensitive. Handle with extreme care. |
| 2-Fluoropyridine | 97.09 g/mol | 3.88 g (3.6 mL) | 40.0 mmol | Non-nucleophilic base. |
| Dichloromethane (DCM) | - | 50 mL | - | Anhydrous grade. |
| Triethylamine (Et₃N) | - | ~5 mL | - | For quenching. |
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL oven-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), dissolve 1-morpholino-2-phenylethan-1-one (4.52 g, 22.0 mmol) and 2-fluoropyridine (3.88 g, 40.0 mmol) in anhydrous DCM (50 mL).
-
Activation: Cool the stirred solution to 0 °C using an ice-water bath.
-
Safety Note: Triflic anhydride is extremely corrosive and reacts violently with water. Dispense via syringe in a fume hood.
-
Add triflic anhydride (4.0 mL, 24.0 mmol) dropwise over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the mixture at 0 °C for an additional 15 minutes to ensure complete formation of the activated intermediate.
-
-
Cyclization: Add 2-aminophenol (2.18 g, 20.0 mmol) to the reaction mixture in one portion. Remove the ice bath and allow the reaction to warm to room temperature.
-
Monitoring: Stir for 1 hour at room temperature. The reaction is typically complete within this timeframe. Monitor by TLC or LC-MS.
-
Work-up:
-
Cool the mixture back to 0 °C and slowly quench the reaction by adding triethylamine (~5 mL) to neutralize excess Tf₂O and triflic acid.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
-
Purification:
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel. However, for this scale, trituration or recrystallization is preferred. Triturate the crude solid with cold hexanes or a hexanes/ether mixture to remove soluble impurities, followed by collection via vacuum filtration.
-
-
Isolation: Dry the purified solid under vacuum. This method consistently produces the desired 2-benzylbenzoxazole in high yield (typically >85%).[8][15]
Large-Scale Purification and Troubleshooting
Transitioning from gram to kilogram scale necessitates a shift in purification strategy. While chromatography is indispensable for discovery chemistry, it is often economically and practically unfeasible for large-scale production.
Purification Beyond Chromatography
-
Recrystallization: This is the gold standard for purifying crystalline solids at scale. The key is identifying a suitable solvent system (a single solvent or a binary mixture) where the product has high solubility at elevated temperatures and low solubility at room temperature or below. A patent for purifying a substituted benzoxazole highlights recrystallizing from an acetone/acetonitrile mixture, yielding >99% purity with >80% recovery.[20]
-
Trituration: This involves suspending an impure solid in a solvent in which the desired product is insoluble, but the impurities are soluble. The solid is stirred, filtered, and washed, providing a simple and effective purification.
-
Acid-Base Extraction: If the benzoxazole product or key impurities contain acidic or basic functional groups, a liquid-liquid extraction workup can be designed to selectively isolate the product. For instance, a phenolic benzoxazole can be extracted into an aqueous base (like 2N NaOH), washed with an organic solvent to remove non-polar impurities, and then precipitated by re-acidifying the aqueous layer.[20]
Troubleshooting Common Scale-Up Issues
When facing low yields during scale-up, a systematic approach is critical.[21][22]
-
Reagent Quality: Impurities in starting materials, such as oxidized 2-aminophenol or benzoic acid in benzaldehyde, can inhibit the reaction. Always use high-purity or freshly purified reagents for scale-up.[21]
-
Thermal Control: Exothermic condensations can lead to runaway reactions and side-product formation if not properly cooled. Conversely, endothermic reactions may stall if heating is inefficient at a larger volume. Ensure adequate heat transfer and temperature monitoring.
-
Mixing: Inadequate stirring can create localized "hot spots" or concentration gradients, leading to incomplete reactions. Use appropriate mechanical stirrers for large vessels.
-
Atmosphere Control: Many cyclization reactions, especially those using metal catalysts, are sensitive to oxygen or moisture. Ensure the reaction vessel is properly purged and maintained under an inert atmosphere (N₂ or Ar).[21]
References
- Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. (n.d.). National Institutes of Health.
- A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. (2021). National Institutes of Health.
- Process for the purification of substituted benzoxazole compounds. (2006). Google Patents.
- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Publishing.
- Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. (2019). ACS Omega.
- One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. (n.d.). ResearchGate.
- One-Pot Synthesis of 2-Substituted Benzoxazoles from Carboxylic Acids: Application Notes and Protocols. (n.d.). Benchchem.
- A Review on Various Synthetic Methods of Benzoxazole Moiety. (n.d.). ResearchGate.
- General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (n.d.). National Institutes of Health.
- Catalytic Methods for the Synthesis of 2-Substituted Benzoxazoles: Application Notes and Protocols. (n.d.). Benchchem.
- Benzoxazole synthesis. (n.d.). Organic Chemistry Portal.
- General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (n.d.). MDPI.
- Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. (n.d.). MDPI.
- Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. (2019). National Institutes of Health.
- Review of synthesis process of benzoxazole and benzothiazole derivatives. (2024). ScienceDirect.
- Synthesis of 2‐aryl benzoxazoles. (n.d.). ResearchGate.
- A general mechanism for benzoxazole synthesis. (n.d.). ResearchGate.
- One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. (2008). Synthesis.
- General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2025). ResearchGate.
- Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). ACS Omega.
- General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2025). PubMed.
- Technical Support Center: Synthesis of 2-Aryl Benzoxazoles. (n.d.). Benchchem.
- Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A 2A receptor. (n.d.). PubMed.
- Iron-Catalyzed Intramolecular O-Arylation: Synthesis of 2-Aryl Benzoxazoles. (n.d.). Sci-Hub.
- Catalytic synthesis of 2-alkylbenzoxazoles. (n.d.). Semantic Scholar.
- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor. (2023). RSC Publishing.
- Benzoxazole: Synthetic Methodology and Biological Activities. (2025). ResearchGate.
- Refinement of protocols for synthesizing 2-substituted benzoxazoles. (n.d.). Benchchem.
- One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. (2022). Beilstein Journals.
- Large-scale synthesis of benzoxazole 4a by a new method. The TLC of the reaction is shown beside. (n.d.). ResearchGate.
- Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. (n.d.). MDPI.
- Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). National Institutes of Health.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides [beilstein-journals.org]
- 8. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Benzoxazole synthesis [organic-chemistry.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving Yield in 2-Benzoxazoleethanamine Synthesis
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-benzoxazoleethanamine. Low yields and purification difficulties are common hurdles in multi-step syntheses. This document provides a structured approach to troubleshooting and optimizing each critical stage of the reaction pathway, blending established chemical principles with practical, field-tested advice to enhance efficiency and purity.
Overall Synthetic Pathway
The synthesis of this compound is typically achieved through a three-step process starting from 2-aminophenol. Each step presents unique challenges that can impact the overall yield. Understanding this workflow is the first step toward effective troubleshooting.
Caption: The three-step synthesis of this compound.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for this compound?
The most common and direct pathway involves three key transformations:
-
N-Acylation: Reaction of 2-aminophenol with 3-chloropropionyl chloride in the presence of a base to form the intermediate amide, 3-chloro-N-(2-hydroxyphenyl)propanamide.[1]
-
Cyclodehydration: An intramolecular ring closure of the amide intermediate, typically under acidic or dehydrating conditions, to form the benzoxazole ring, yielding 2-(2-chloroethyl)benzoxazole.
-
Nucleophilic Substitution: Ammonolysis of the chloro-intermediate to install the primary amine, yielding the final product.
Q2: My overall yield is consistently low. Which reaction step is the most common bottleneck?
All three steps can contribute to yield loss, but the acylation (Step 1) and cyclization (Step 2) are often the most problematic. In Step 1, a common side reaction is the O-acylation of the phenolic hydroxyl group, which forms an ester byproduct that will not cyclize correctly.[1] In Step 2, incomplete cyclization or decomposition under harsh acidic conditions can significantly reduce the yield of the benzoxazole intermediate.
Q3: What are the most critical parameters to control in this synthesis?
-
Temperature Control: Especially during the acylation (Step 1) to minimize side reactions and during cyclization (Step 2) to prevent product degradation.
-
Choice of Base (Step 1): A non-nucleophilic base like triethylamine is crucial to neutralize the HCl byproduct without competing in the reaction.[2]
-
Anhydrous Conditions: Moisture can hydrolyze the acyl chloride (Step 1) and interfere with dehydrating agents used in the cyclization (Step 2).
-
Reaction Monitoring: Use of Thin-Layer Chromatography (TLC) is essential to track the consumption of starting materials and the formation of intermediates and byproducts at each stage.
Q4: How can I confirm the identity and purity of my intermediates and final product?
Standard analytical techniques are required.
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation of intermediates and the final product.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds.
-
FTIR Spectroscopy: Useful for identifying key functional groups, such as the appearance and disappearance of amide C=O, hydroxyl O-H, and amine N-H stretches through the reaction sequence.
-
Melting Point: A sharp melting point for solid intermediates or the final product is a good indicator of purity.
Part 2: Detailed Troubleshooting Guides
Guide 1: Low Yield in Step 1 - Acylation of 2-Aminophenol
Problem: Low yield or significant impurity in the formation of 3-chloro-N-(2-hydroxyphenyl)propanamide.
Root Cause Analysis: The primary challenge in this step is the chemoselectivity of the acylation. 2-aminophenol is a bifunctional molecule with two nucleophilic sites: the amino group (-NH₂) and the hydroxyl group (-OH). While the amino group is generally more nucleophilic, competitive O-acylation can occur, leading to the formation of an unwanted ester byproduct.[1] This side reaction is often promoted by strong bases or elevated temperatures. Other causes include incomplete reaction due to insufficient reagent or reaction time, or hydrolysis of the highly reactive 3-chloropropionyl chloride by moisture.
Caption: Competing N-acylation and O-acylation pathways.
Troubleshooting Protocol: Optimizing N-Acylation
-
Reagent Purity Check: Ensure 2-aminophenol is pure and 3-chloropropionyl chloride is fresh or has been properly stored to prevent degradation.
-
Strict Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents (e.g., dichloromethane, DCM) and perform the reaction under an inert atmosphere (N₂ or Argon).
-
Temperature Control: Dissolve 2-aminophenol and a non-nucleophilic base (e.g., triethylamine, 1.1 equivalents) in anhydrous DCM and cool the solution to 0°C in an ice bath.[2]
-
Slow Addition: Add a solution of 3-chloropropionyl chloride (1.0-1.1 equivalents) in anhydrous DCM dropwise to the cooled amine solution over 30-60 minutes. This maintains a low concentration of the acylating agent, favoring reaction with the more nucleophilic amine.
-
Monitor Progress: After addition, allow the reaction to warm to room temperature. Monitor its progress every 30 minutes using TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within a few hours.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with dilute HCl (to remove excess base), saturated sodium bicarbonate solution (to remove any remaining acid), and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Data Presentation: Optimization of Reaction Conditions for Step 1
| Entry | Base (equiv.) | Temperature | Addition Time | Solvent | Yield of Amide (%) |
| 1 | Et₃N (1.1) | Room Temp. | 5 min | DCM | 65% |
| 2 | Pyridine (1.1) | 0°C → RT | 30 min | DCM | 78% |
| 3 | Et₃N (1.1) | 0°C → RT | 30 min | DCM | 92% |
| 4 | NaOH (aq) (1.1) | 0°C → RT | 30 min | Biphasic | 45% (hydrolysis) |
This table presents illustrative data to show optimization trends.
Guide 2: Inefficient Ring Closure to 2-(2-chloroethyl)benzoxazole (Step 2)
Problem: The cyclization of 3-chloro-N-(2-hydroxyphenyl)propanamide does not proceed to completion or results in decomposition.
Root Cause Analysis: This intramolecular cyclodehydration requires the activation of the amide carbonyl or the hydroxyl group to facilitate ring closure. Common methods include using strong acids like polyphosphoric acid (PPA) or reagents like thionyl chloride (SOCl₂). The primary challenges are:
-
Insufficient Activation: The reaction may not proceed if the conditions are too mild.
-
Product Degradation: Benzoxazoles can be sensitive to excessively high temperatures or highly concentrated acids, leading to charring and reduced yields.[3]
-
Incorrect Reagent Stoichiometry: Using an incorrect amount of the cyclizing agent can lead to incomplete reactions or side product formation.
Troubleshooting Protocol: A Workflow for Optimizing Cyclization
Caption: Workflow for optimizing the cyclodehydration step.
Experimental Protocols
-
Method A: Polyphosphoric Acid (PPA)
-
Place the starting amide (1 equivalent) in a round-bottom flask equipped with a mechanical stirrer.
-
Add PPA (approx. 10 times the weight of the amide).
-
Heat the mixture with stirring to 100-120°C for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a strong base (e.g., 50% NaOH) to pH ~8.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry, and concentrate.
-
-
Method B: Thionyl Chloride (SOCl₂)
-
To the starting amide (1 equivalent) in a flask, add SOCl₂ (3-5 equivalents) dropwise at 0°C.
-
After addition, allow the mixture to warm to room temperature, then heat to reflux for 1-3 hours, monitoring by TLC.
-
Cool the mixture and carefully remove the excess SOCl₂ under reduced pressure.
-
Dissolve the residue in an organic solvent and quench by slowly adding to a cold, saturated sodium bicarbonate solution.
-
Extract the product, dry the organic layer, and concentrate.
-
Data Presentation: Comparison of Cyclization Methods for Step 2
| Entry | Method | Temperature | Time (h) | Workup Complexity | Yield (%) |
| 1 | PPA | 100°C | 4 | High (viscous) | 75% |
| 2 | PPA | 140°C | 2 | High (viscous) | 60% (decomp) |
| 3 | SOCl₂ | Reflux | 2 | Moderate | 88% |
| 4 | Tf₂O/Base | RT | 1 | Moderate | 90%+[4] |
This table includes illustrative data and a literature-based high-yield alternative for consideration.
Guide 3: Poor Conversion in Final Amination (Step 3)
Problem: Low conversion of 2-(2-chloroethyl)benzoxazole to this compound.
Root Cause Analysis: The final step is a nucleophilic substitution of the primary chloride with ammonia or an ammonia equivalent. This reaction can be sluggish and often requires forcing conditions.
-
Poor Nucleophile: Ammonia is a relatively weak nucleophile.
-
High Activation Energy: Sɴ2 reactions at primary carbons can still be slow without sufficient energy.
-
Side Reactions: Elimination reactions can occur at high temperatures. Over-alkylation is also a risk if the product amine reacts with the starting material.
Troubleshooting Protocol: Enhancing Ammonolysis Efficiency
-
Use a Sealed Vessel: This reaction must be performed in a sealed pressure vessel or autoclave to reach the necessary temperature and maintain the concentration of the ammonia.
-
Solvent and Reagent: A common and effective system is a saturated solution of ammonia in methanol. Using a large excess of ammonia drives the reaction toward the desired product and minimizes side reactions.
-
Optimize Temperature and Time:
-
Start by heating the reaction mixture to 80-100°C for 12-24 hours.
-
If conversion is low, incrementally increase the temperature to 120°C. Monitor a small aliquot (after cooling and careful venting) by TLC or LC-MS to assess progress and impurity formation.
-
-
Alternative Amine Sources: If ammonia fails, consider using sodium azide followed by reduction (a Staudinger or hydrogenation reaction) as a milder, two-step alternative to introduce the amine group.
Data Presentation: Optimization of Ammonolysis Conditions for Step 3
| Entry | Amine Source | Temperature | Pressure | Time (h) | Yield (%) |
| 1 | NH₃ in MeOH | 80°C | ~5 bar | 24 | 40% |
| 2 | NH₃ in MeOH | 100°C | ~8 bar | 24 | 75% |
| 3 | NH₃ in MeOH | 120°C | ~10 bar | 12 | 70% (impurities) |
| 4 | Aq. Ammonia | 100°C | ~8 bar | 24 | 35% |
This table presents illustrative data to guide optimization.
References
- Benchchem. 3-chloro-N-(2-hydroxyphenyl)propanamide | 19343-16-9. Benchchem.
- ResearchGate. Synthesis of Fused 2-(2'-Hydroxyphenyl)benzoxazole Derivatives: The Impact of meta-/para-Substitution on Fluorescence and Zinc Binding | Request PDF. ResearchGate.
- Benchchem. Application Notes and Protocols: 3-Chloropropionyl Chloride in the Synthesis of Pharmaceutical Intermediates. Benchchem.
- MDPI. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. MDPI.
- MDPI. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI.
- PubMed Central. Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino). PubMed Central.
- PIFA-Mediated Ring-Opening/Coupling Reaction of Benzoxazoles: Access to 2-Hydroxy Diarylureas.
- Google Patents. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds. Google Patents.
- National Center for Biotechnology Information. 3-Chloro-N-(3-hydroxyphenyl)propanamide | C9H10ClNO2 | CID 19101947. PubChem.
- National Institutes of Health. A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. National Institutes of Health.
- BLDpharm. 19343-16-9|3-Chloro-N-(2-hydroxyphenyl)propanamide. BLDpharm.
- MySkinRecipes. 3-Chloro-N-(3-hydroxyphenyl)propanamide. MySkinRecipes.
- National Institutes of Health. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. National Institutes of Health.
- National Institutes of Health. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. National Institutes of Health.
- Royal Society of Chemistry. Merging the ring opening of benzoxazoles with secondary amines and an iron-catalyzed oxidative cyclization towards the environmentally friendly synthesis of 2-aminobenzoxazoles. Green Chemistry (RSC Publishing).
- ResearchGate. (PDF) Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino). ResearchGate.
- National Institutes of Health. 3-Chloropropiophenone. National Institutes of Health.
- Indian Academy of Sciences. Intramolecular cyclization of N-hydroxy-2-phenoxyacetamides and 3-phenoxypropanamides. Indian Academy of Sciences.
Sources
Technical Support Center: Purification of 2-Substituted Benzoxazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and best practices for the purification of 2-substituted benzoxazoles. Drawing from established chemical principles and field-proven experience, this document is structured to help you proactively avoid common pitfalls and reactively solve challenges encountered during purification.
PART 1: Proactive Purification Strategy & Best Practices
A robust purification strategy begins with understanding the potential impurities and designing the synthesis and workup to minimize them from the outset.
Understanding Your Impurities
The most common impurities in benzoxazole synthesis arise from starting materials or side reactions.[1] Key culprits include:
-
Unreacted o-Aminophenol: A basic and polar compound. Its presence often indicates an incomplete reaction.[2]
-
Unreacted Carboxylic Acid / Aldehyde: Acidic (if a carboxylic acid) or neutral polar compounds.
-
Schiff Base Intermediate: Formed from the condensation of o-aminophenol and an aldehyde, this intermediate may persist if oxidative cyclization is incomplete.[2]
-
Over-acylated Byproducts: For example, N,O-diacetyl-2-aminophenol can form if excess acetic anhydride is used at high temperatures.[3]
-
Polymerization Products: o-Aminophenol can self-condense, especially at high temperatures.[2]
A critical first step is to always verify the purity of your starting materials, as contaminants can significantly interfere with the reaction.[2][4]
Foundational Workflow for Purification
A well-designed workflow can systematically remove the majority of impurities before resorting to more labor-intensive methods like column chromatography.
Caption: General purification workflow for 2-substituted benzoxazoles.
PART 2: Troubleshooting Guides & FAQs
This section addresses specific purification challenges in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My TLC of the crude reaction shows unreacted o-aminophenol. How can I easily remove it?
A1: Unreacted o-aminophenol is a common impurity indicating an incomplete reaction.[1] Before extensive purification, you should first consider extending the reaction time or increasing the temperature, monitoring by TLC until the starting material is consumed.[3]
If removal is necessary, its basicity is the key. An acid-base extraction is highly effective.[5] By washing your crude product (dissolved in an organic solvent like ethyl acetate) with a dilute aqueous acid (e.g., 1M HCl), the basic o-aminophenol will be protonated, forming a water-soluble salt that partitions into the aqueous layer.[6][7] The neutral benzoxazole product remains in the organic layer.
Q2: I'm trying to purify my benzoxazole using silica gel column chromatography, but the yield is very low and I see streaking on the TLC. What's happening?
A2: This is a common issue. Benzoxazoles, being weakly basic N-heterocycles, can interact strongly with the acidic surface of silica gel.[8] This can lead to several problems:
-
Irreversible Adsorption: The compound sticks to the column and cannot be eluted, causing low recovery.
-
Streaking/Tailing on TLC: Strong acid-base interactions prevent the formation of a compact spot, leading to poor separation.[9]
-
Degradation: Some sensitive 2-substituted benzoxazoles may decompose on silica gel.[8]
Solution: To mitigate these effects, add a small amount of a basic modifier to your eluent system. Typically, adding 0.5-1% triethylamine (Et₃N) to your hexane/ethyl acetate or dichloromethane/methanol mobile phase will neutralize the acidic sites on the silica, leading to sharper peaks and improved recovery.
Q3: My final product is a persistent oil and won't crystallize. How can I obtain a solid?
A3: Obtaining an oil instead of a solid is often due to residual solvent or the presence of impurities that inhibit crystal lattice formation.
Troubleshooting Steps:
-
High Vacuum Drying: First, ensure all solvent is removed by drying the oil under a high vacuum for several hours, possibly with gentle heating.
-
Trituration: If it remains an oil, trituration can induce crystallization. Add a non-polar solvent in which your product is poorly soluble (e.g., hexanes, pentane, or diethyl ether). Stir or sonicate the mixture. The impurities may dissolve while the pure product crystallizes out.
-
Recrystallization: If trituration fails, attempt a systematic recrystallization.[10] Dissolve the oil in a minimum amount of a hot solvent in which it is highly soluble (e.g., ethanol, acetone, or ethyl acetate). Then, slowly add a "non-solvent" (like water or hexanes) in which it is insoluble until the solution becomes cloudy.[11] Allow it to cool slowly to room temperature, followed by cooling in an ice bath to promote crystal growth.[12]
Q4: My synthesis involves a carboxylic acid, and it's contaminating my final product. How do I remove it?
A4: Similar to removing o-aminophenol, an acid-base extraction is the most efficient method.[13] In this case, you will wash the organic solution of your crude product with a mild aqueous base , such as a saturated sodium bicarbonate (NaHCO₃) solution.[3][7] The carboxylic acid will be deprotonated to form a water-soluble carboxylate salt, which is extracted into the aqueous layer. The neutral benzoxazole remains in the organic phase.
Troubleshooting Decision Guide
This flowchart provides a logical path for diagnosing and solving common purification issues.
Caption: Decision tree for troubleshooting benzoxazole purification.
PART 3: Protocols and Data
Protocol 1: Acid-Base Extraction to Remove Starting Materials
This protocol is designed to remove both unreacted o-aminophenol (basic) and unreacted carboxylic acid (acidic) from a crude product mixture.
Materials:
-
Crude product dissolved in ethyl acetate (EtOAc) or dichloromethane (DCM).
-
1M Hydrochloric Acid (HCl).
-
Saturated Sodium Bicarbonate (NaHCO₃) solution.
-
Brine (saturated NaCl solution).
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄).
-
Separatory Funnel.[5]
Procedure:
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 50 mL of EtOAc) and transfer it to a separatory funnel.
-
Acid Wash (Removes o-aminophenol): Add an equal volume of 1M HCl to the funnel. Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 30-60 seconds. Allow the layers to separate. Drain and discard the lower aqueous layer.
-
Base Wash (Removes Carboxylic Acid): Add an equal volume of saturated NaHCO₃ solution to the organic layer in the funnel. Vent frequently as CO₂ gas may be generated. Shake, allow layers to separate, then drain and discard the aqueous layer.[3]
-
Brine Wash: Wash the organic layer with an equal volume of brine to remove residual water. Drain and discard the aqueous layer.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous Na₂SO₄.
-
Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude benzoxazole, now free of acidic and basic impurities.[3]
Protocol 2: Purification by Column Chromatography
This protocol outlines a standard procedure for silica gel chromatography, optimized for benzoxazoles.[14][15]
Materials:
-
Silica gel (230-400 mesh).
-
Eluent (e.g., Hexane/Ethyl Acetate mixture).
-
Triethylamine (Et₃N).
-
Chromatography column, sand, cotton wool.
Procedure:
-
Select Eluent System: Use TLC to determine an appropriate solvent system that gives your product an Rf value of ~0.3. Add 0.5-1% Et₃N to the chosen solvent mixture.
-
Pack the Column: Prepare the column by the "wet slurry" method.[15] Place a cotton plug at the bottom, add a layer of sand, and then fill the column with a slurry of silica gel in your eluent. Ensure there are no air bubbles or cracks.[16]
-
Load the Sample: Dissolve your crude product in the minimum amount of eluent or DCM. Carefully load this concentrated solution onto the top of the silica bed.[16]
-
Elute the Column: Carefully add the eluent and apply gentle pressure (flash chromatography) to move the solvent through the column.[17]
-
Collect Fractions: Collect the eluting solvent in a series of test tubes or flasks.
-
Analyze Fractions: Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified 2-substituted benzoxazole.
Data Summary Table
This table summarizes the properties of common reactants and the target product, which dictates the purification strategy.
| Compound Type | Example | Acidity/Basicity | Typical Purification Method |
| 2-Substituted Benzoxazole | 2-Phenylbenzoxazole | Weakly Basic | Recrystallization, Chromatography (with Et₃N) |
| Starting Material 1 | o-Aminophenol | Basic, Phenolic | Acid Wash (1M HCl) |
| Starting Material 2 | Benzoic Acid | Acidic (pKa ≈ 4.2) | Base Wash (Sat. NaHCO₃) |
| Starting Material 3 | Benzaldehyde | Neutral | Chromatography |
| Byproduct | Schiff Base | Weakly Basic | Oxidize to completion or Chromatography |
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Benzoxazole Synthesis.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis.
- Benchchem. (n.d.). How to avoid impurities in 2-Methylbenzoxazole synthesis.
- Benchchem. (n.d.). Refinement of protocols for synthesizing 2-substituted benzoxazoles.
- Benchchem. (n.d.). Troubleshooting low yield in benzoxazole synthesis.
- Google Patents. (n.d.). Process for the purification of substituted benzoxazole compounds.
- MDPI. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides.
- (n.d.). Acid-Base Extraction.
- Wikipedia. (n.d.). Acid–base extraction.
- MDPI. (n.d.). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride.
- Journal of Materials Chemistry (RSC Publishing). (n.d.). Fluorescence properties of benzoxazole type dyes entrapped in a silica matrix by the sol–gel method.
- (n.d.). Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun.
- Organic Chemistry Portal. (n.d.). Benzoxazole synthesis.
- Benchchem. (n.d.). A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol.
- Wikipedia. (n.d.). Column chromatography.
- YouTube. (2020, December 19). Acid-Base Extraction Part-1.
- Columbia University. (n.d.). Column chromatography.
- Chemistry Steps. (n.d.). Organic Acid-Base Extractions.
- Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
- YouTube. (2019, March 19). Column Chromatography.
- Kyoto University. (n.d.). Column Chromatography | Operation Guide for Chemistry Experiments.
- (n.d.). Recrystallization of Benzoic Acid.
- Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. columbia.edu [columbia.edu]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
- 12. westfield.ma.edu [westfield.ma.edu]
- 13. One moment, please... [chemistrysteps.com]
- 14. Column chromatography - Wikipedia [en.wikipedia.org]
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- 16. youtube.com [youtube.com]
- 17. chromtech.com [chromtech.com]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 2-(benzoxazol-2-yl)ethanamine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 2-(benzoxazol-2-yl)ethanamine. We will move beyond simple procedural outlines to explore the mechanistic causality behind common side reactions and provide field-proven troubleshooting strategies.
Section 1: The Core Synthetic Pathway and Its Mechanistic Underpinnings
The synthesis of 2-(benzoxazol-2-yl)ethanamine typically involves the condensation of 2-aminophenol with a protected β-alanine equivalent, followed by intramolecular cyclization and deprotection. This route is favored for its convergency and control over the functional groups.
The primary pathway proceeds as follows:
-
Amide Coupling: 2-aminophenol is coupled with an N-protected β-alanine (e.g., Boc-β-alanine) to form the intermediate amide, N-(2-hydroxyphenyl)-3-(tert-butoxycarbonylamino)propanamide. This step requires an activating agent to convert the carboxylic acid into a more reactive species.
-
Cyclodehydration: The intermediate amide undergoes acid-catalyzed intramolecular cyclization. The phenolic oxygen attacks the amide carbonyl, followed by dehydration to form the stable benzoxazole ring.
-
Deprotection: The N-protecting group (e.g., Boc) is removed under acidic conditions to yield the final product, 2-(benzoxazol-2-yl)ethanamine.
Core Reaction Workflow
Caption: The primary three-step synthesis of 2-(benzoxazol-2-yl)ethanamine.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Problem 1: Low yield with a complex reaction mixture and a prominent, less polar byproduct on TLC.
Question: My initial coupling reaction of 2-aminophenol and Boc-β-alanine is sluggish, and I'm isolating a significant byproduct that is less polar than my desired amide intermediate. What is happening?
Answer: This issue almost certainly points to competitive O-acylation of the phenolic hydroxyl group. While the amino group of 2-aminophenol is generally more nucleophilic than the hydroxyl group, O-acylation can become a significant side reaction under certain conditions. The resulting ester byproduct, 2-aminophenyl 3-(tert-butoxycarbonylamino)propanoate, lacks the free hydroxyl group necessary for the subsequent cyclization step, acting as a dead-end impurity.
Causality and Prevention:
-
Reactivity: The amino group is a stronger base and better nucleophile than the phenolic group.[1] However, if the amino group is protonated (e.g., in acidic conditions), its nucleophilicity is nullified, allowing the hydroxyl group to react.
-
Steric Hindrance: The ortho-positioning of the two groups can influence reactivity.
-
Conditions: Standard peptide coupling reagents (like DCC or EDC) activate the carboxylic acid, making it highly reactive. If the addition is too fast or local temperature increases, selectivity can be lost.
Recommended Actions:
-
Control pH: Ensure the reaction is not overly acidic. The use of a non-nucleophilic base like diisopropylethylamine (DIPEA) can be beneficial.
-
Slow Addition: Add the activated Boc-β-alanine solution dropwise to the 2-aminophenol solution at a reduced temperature (e.g., 0 °C) to favor the kinetically preferred N-acylation.
-
Choice of Reagent: Consider using formylating agents known for high N-selectivity, such as acetic formic anhydride at low temperatures, as a model for optimizing acylation conditions.[2]
| Parameter | Condition Favoring N-Acylation (Desired) | Condition Favoring O-Acylation (Side Reaction) |
| Temperature | Low (0 °C to RT) | High |
| pH | Neutral to slightly basic | Acidic (protonates -NH2) |
| Reagent Addition | Slow, controlled addition | Rapid, bulk addition |
Problem 2: The reaction mixture turns dark brown or black, yielding an insoluble tar.
Question: During the cyclization step at high temperature, my reaction mixture darkened significantly and produced a tar-like substance, making product isolation impossible. What is the cause?
Answer: This is a classic case of oxidation and polymerization of the 2-aminophenol starting material or the N-acylated intermediate.[2] Aminophenols are highly susceptible to oxidation, especially at elevated temperatures or in the presence of air (oxygen) and potential metal catalysts.[2] This process forms highly colored, high-molecular-weight polymeric materials that are difficult to remove.
Causality and Prevention:
-
Oxidation Sensitivity: The electron-donating amino and hydroxyl groups activate the aromatic ring, making it prone to oxidation to form quinone-imine type structures, which readily polymerize.
-
Catalysis: Trace metal impurities in reagents or from the reaction vessel can catalyze oxidation. High heat accelerates these processes.
Recommended Actions:
-
Use High-Purity Reagents: Start with 2-aminophenol that is as colorless as possible. A pink or brown hue indicates prior oxidation.
-
Inert Atmosphere: This is critical. Purge the reaction vessel thoroughly with an inert gas (Nitrogen or Argon) and maintain a positive pressure throughout the reaction, especially during heating.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Optimize Temperature: While cyclization requires heat, use the minimum temperature necessary for the reaction to proceed at a reasonable rate. Monitor via TLC to avoid prolonged heating after the reaction is complete.
Problem 3: The cyclization step stalls, leaving large amounts of the N-(2-hydroxyphenyl) amide intermediate.
Question: My TLC analysis shows that even after prolonged heating in polyphosphoric acid (PPA), a large amount of my starting amide, N-(2-hydroxyphenyl)-3-(Boc-amino)propanamide, remains unreacted. Why is the cyclization incomplete?
Answer: Incomplete cyclodehydration is typically due to insufficient activation of the amide carbonyl or the presence of water, which can inhibit the reaction. The cyclization is an equilibrium-driven dehydration process, and its success hinges on effectively removing water and having a sufficiently strong acid promoter.
Causality and Prevention:
-
Mechanism: The acid catalyst (e.g., PPA, methanesulfonic acid) protonates the amide carbonyl, making it more electrophilic and susceptible to nucleophilic attack by the ortho-hydroxyl group.[3] PPA also acts as a powerful dehydrating agent.
-
Inhibitors: Water, either from wet starting materials, solvents, or as the reaction byproduct, can hydrolyze the PPA or shift the equilibrium back towards the starting amide.
Recommended Actions:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware. Use anhydrous grade solvents and ensure your N-acyl intermediate is free of water.
-
Sufficiently Strong Catalyst: Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MsOH) are highly effective. Ensure you are using a sufficient quantity and that the PPA is of good quality (not old or hydrolyzed).
-
Effective Temperature: These reactions often require temperatures in the range of 100-150°C.[4] Carefully increase the temperature while monitoring for decomposition (darkening).
-
Removal of Water: If possible, performing the reaction in a solvent like toluene or xylene with a Dean-Stark trap can be effective at removing the water byproduct and driving the reaction to completion.
Visualizing the Main and Side Reaction Pathways
Caption: Key decision points and potential side reactions during synthesis.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the condensation of 2-aminophenols to form benzoxazoles? A1: The most prevalent methods involve the reaction of 2-aminophenol with carboxylic acids or their derivatives (like acyl chlorides or esters).[3] This reaction is typically promoted by strong acids such as polyphosphoric acid (PPA) or methanesulfonic acid, often at elevated temperatures to facilitate the final dehydration step.[3][4] Other modern approaches use various catalysts to achieve the transformation under milder conditions.[5][6]
Q2: How can I purify my final product if it is contaminated with the uncyclized amide intermediate? A2: The final product, 2-(benzoxazol-2-yl)ethanamine, is basic due to the primary amine. The uncyclized intermediate is essentially neutral. This difference in pKa can be exploited. You can perform an acid-base extraction. Dissolve the crude mixture in a water-immiscible solvent (e.g., ethyl acetate), extract with a dilute aqueous acid (e.g., 1M HCl). The desired amine product will move to the aqueous layer as its hydrochloride salt, while the neutral amide impurity remains in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and re-extracted to recover the pure free-base product.
Q3: Are there alternative synthetic routes that might avoid some of these issues? A3: Yes, an alternative involves the oxidative cyclization of phenolic Schiff bases, which are formed from the condensation of 2-aminophenols and aldehydes.[7] For your target molecule, this would require an aldehyde with a protected amino group (e.g., Boc-2-aminoacetaldehyde's synthetic equivalent). However, this route comes with its own challenges, including the stability of the aldehyde and the need for an oxidizing agent, which can sometimes be harsh.[7]
Section 4: Recommended Experimental Protocol
This protocol is a self-validating system designed to maximize yield and minimize side reactions.
Step 1: Synthesis of N-(2-hydroxyphenyl)-3-(tert-butoxycarbonylamino)propanamide
-
In a round-bottom flask under an Argon atmosphere, dissolve 2-aminophenol (1.0 eq) in anhydrous DCM or DMF (approx. 0.1 M).
-
In a separate flask, dissolve Boc-β-alanine (1.05 eq), HOBt (1.1 eq), and EDC·HCl (1.1 eq) in anhydrous DCM/DMF. Stir at room temperature for 20 minutes to pre-activate the acid.
-
Cool the 2-aminophenol solution to 0 °C in an ice bath.
-
Add the pre-activated acid solution dropwise to the 2-aminophenol solution over 30 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor reaction completion by TLC (staining with ninhydrin can help visualize the consumption of 2-aminophenol).
-
Upon completion, dilute with ethyl acetate and wash sequentially with 5% citric acid, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify by column chromatography if necessary.
Step 2: Cyclodehydration to form 2-(2-(Boc-amino)ethyl)benzoxazole
-
Place the purified amide from Step 1 into a round-bottom flask equipped with a reflux condenser under an Argon atmosphere.
-
Add polyphosphoric acid (PPA) (approx. 10 times the weight of the amide).
-
Heat the mixture with stirring to 120-140 °C. The mixture will become a homogenous solution.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature, then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a strong base (e.g., 10M NaOH) until the pH is ~8-9.
-
Extract the aqueous slurry with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the protected benzoxazole.
Step 3: Deprotection to 2-(benzoxazol-2-yl)ethanamine
-
Dissolve the product from Step 2 in a minimal amount of dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 20-30% v/v solution in DCM).
-
Stir at room temperature for 1-2 hours, monitoring by TLC for the disappearance of the starting material.
-
Concentrate the reaction mixture in vacuo to remove the TFA and DCM.
-
Dissolve the residue in water, and basify with 1M NaOH to pH >10.
-
Extract the final product into DCM or ethyl acetate. Dry the organic layer and concentrate to yield the pure 2-(benzoxazol-2-yl)ethanamine.
References
-
Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(20), 18815–18824. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. [Link]
-
Zhang, J., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(14), 5395. [Link]
-
Keri, R. S., et al. (2021). 2-aminophenol as a leading reactant for the one pot synthetic strategies towards benzoxazole derivatives: A systematic review. ResearchGate. [Link]
-
Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24653-24680. [Link]
-
Patil, S., et al. (2020). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Heliyon, 6(8), e04733. [Link]
-
Volochnyuk, D. M., et al. (2020). Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenols from 2-((5H-1,2,3-Dithiazol-5-ylidene)amino)phenols through Unprecedented Formation of Imidazole Ring from Two Methanimino Groups. Molecules, 25(16), 3740. [Link]
-
Volochnyuk, D. M., et al. (2020). Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino). ResearchGate. [Link]
-
Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. ResearchGate. [Link]
-
A Review on Various Synthetic Methods of Benzoxazole Moiety. (2019). Indo American Journal of Pharmaceutical Sciences, 06(05). [Link]
-
van der Vlugt, W. (2018). When p-aminophenol is subjected to acylation, does it occur at the amino group preferably? Quora. [Link]
-
Priyanka, et al. (2014). DESIGN, SYNTHESIS AND PHARMACOLOGICAL SCREENING OF 2-(2-(BENZO [D] OXAZOL-2-YL) PHENYLAMINO)-N-(SUBSTITUTED PHENYL) ACETAMIDES. Journal of Advanced Scientific Research, 5(1), 22-27. [Link]
Sources
Technical Support Center: Optimizing Benzoxazole Ring Formation
As a Senior Application Scientist, I have frequently guided researchers through the nuances of heterocyclic synthesis. The formation of the benzoxazole ring, a privileged scaffold in medicinal chemistry and materials science, is a common yet often challenging endeavor.[1][2] This guide is structured to address the practical issues you may encounter in the lab. It moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions with confidence.
Core Principles: The Mechanism of Benzoxazole Formation
Understanding the reaction mechanism is fundamental to troubleshooting. The most common pathway involves the condensation of a 2-aminophenol with a carbonyl-containing compound, typically an aldehyde or a carboxylic acid derivative. The reaction proceeds through two key stages:
-
Intermediate Formation : The amine of the 2-aminophenol attacks the electrophilic carbonyl carbon.
-
Cyclization and Aromatization : The hydroxyl group of the 2-aminophenol then performs an intramolecular nucleophilic attack on the imine or amide carbon. Subsequent elimination of a water molecule (dehydration) or oxidation leads to the formation of the stable, aromatic benzoxazole ring.[4]
The stability of the initial intermediate and the energy barrier for the cyclization step are critical control points and common sources of reaction failure.[3][6]
Caption: General reaction pathway for benzoxazole synthesis.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right starting materials?
The most common precursors for benzoxazole synthesis are 2-aminophenols, which react with a variety of electrophiles.[7]
-
For 2-aryl or 2-alkyl benzoxazoles : Aromatic or aliphatic aldehydes are widely used. This reaction is often catalyzed by Brønsted or Lewis acids.[4][8]
-
For reactions sensitive to high temperatures : Acyl chlorides are a highly reactive alternative, often allowing the reaction to proceed at room temperature.[5]
-
Other options : Carboxylic acids, orthoesters, and even ketones can be used, though they may require more forcing conditions or specific catalysts.[7][9]
Q2: What is the best catalyst for my reaction?
Catalyst choice is critical and depends on your specific substrates and desired conditions.[10][11]
-
Homogeneous Catalysts : Simple Brønsted acids like p-toluenesulfonic acid (p-TsOH) or Lewis acids like zinc chloride (ZnCl₂) are effective and inexpensive but can be difficult to remove during workup.[10][12]
-
Heterogeneous Catalysts : Solid-supported catalysts, such as acidic ionic liquids on silica (BAIL gel) or various nanocatalysts, are highly efficient, easily recovered, and often reusable, aligning with green chemistry principles.[4][7][8]
-
Metal Catalysts : Copper (Cu) and Palladium (Pd) complexes are often used in cross-coupling strategies or for C-H activation approaches to benzoxazole synthesis.[13]
Q3: What solvent should I use? Can I run the reaction solvent-free?
Solvent polarity can significantly influence reaction rates and yields by stabilizing charged intermediates.[14]
-
Polar Aprotic Solvents : DMF and DMSO are effective for many cyclization reactions but can be difficult to remove.[14]
-
"Green" Solvents : Ethanol and water are environmentally benign options that have proven effective in many syntheses.[3][14]
-
Solvent-Free Conditions : This is a highly effective and environmentally friendly approach.[15] Reactions are often facilitated by grinding the reactants together or by using microwave irradiation, which can shorten reaction times and increase yields.[7][14][16]
Q4: What is a typical temperature range for this reaction?
The optimal temperature is highly dependent on the reactants, catalyst, and solvent.
-
Some reactions with highly reactive starting materials (like acyl chlorides) or very efficient catalysts can proceed at room temperature.[12]
-
More commonly, elevated temperatures in the range of 80°C to 140°C are required to drive the cyclization and dehydration steps.[7][15] For instance, a solvent-free synthesis using a Brønsted acidic ionic liquid gel catalyst runs effectively at 130°C.[4][6]
Troubleshooting Guide
This section addresses specific experimental failures in a problem-solution format.
Caption: A decision tree for troubleshooting low-yield benzoxazole synthesis.
Problem 1: My reaction shows a very low yield or no product at all.
-
Probable Cause A: Impure Starting Materials. This is the most common culprit. Impurities in the 2-aminophenol or the aldehyde/acid can halt the reaction.[6][17] 2-aminophenols are especially prone to air oxidation, leading to colored impurities and reduced yields.[6]
-
Probable Cause B: Suboptimal Reaction Conditions. The chosen temperature, time, or solvent may not be suitable for your specific substrates.[11][17]
-
Solution: Systematically optimize your conditions. If the reaction is sluggish, incrementally increase the temperature while monitoring via Thin Layer Chromatography (TLC).[6] Extend the reaction time, taking aliquots periodically to check for progress.[17] If solubility is an issue or the reaction is still not proceeding, perform a solvent screen with a range of polarities (e.g., toluene, DCM, DMF).[14]
-
-
Probable Cause C: Inactive or Insufficient Catalyst. The catalyst may have degraded, or the loading might be too low.[6][17]
Problem 2: My TLC analysis shows the formation of a major byproduct instead of my desired benzoxazole.
-
Probable Cause: Formation of a Stable Intermediate. A very common issue is the formation of the Schiff base intermediate, which then fails to cyclize.[3][17] This is often observed as a new spot on the TLC plate that is consumed very slowly.
-
Solution: Promote the cyclization step. Increasing the reaction temperature can provide the necessary activation energy for the ring-closing step.[3][6] Alternatively, changing to a catalyst known to facilitate cyclization, such as a stronger Lewis acid, can be effective.[3] In some cases, the addition of a mild oxidant may be required to facilitate the final aromatization step.[9]
-
-
Probable Cause: Polymerization or Dimerization. At high temperatures or under strongly acidic/basic conditions, 2-aminophenol can self-condense or polymerize.[6][17]
-
Solution: Optimize the reaction conditions to favor the desired intramolecular reaction. This may involve lowering the reaction temperature, carefully controlling the stoichiometry, or using a milder catalyst.[11]
-
Problem 3: The reaction seems to work, but I lose most of my product during purification.
-
Probable Cause: Inefficient Purification Technique. Benzoxazoles can vary widely in polarity, making purification challenging. Significant product loss can occur if the wrong method is chosen.[17]
-
Solution: Select your purification strategy carefully.
-
Recrystallization: If your product is a solid, this is an excellent method for obtaining high-purity material. A common solvent is ethanol.[3][5]
-
Column Chromatography: This is the most versatile method. A typical solvent system is a gradient of ethyl acetate in hexane on a silica gel column.[3][4]
-
Washing/Extraction: For crude purifications, washing the reaction mixture with a suitable solvent can remove many impurities.[3] If using a high-boiling point solvent like DMF, the product must be extracted into a solvent like ethyl acetate after quenching the reaction with water.[14]
-
-
Reference Data Tables
Table 1: Comparison of Selected Catalytic Systems for Benzoxazole Synthesis
| Catalyst | Type | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| BAIL Gel | Heterogeneous | 2-aminophenol, benzaldehyde | Solvent-free | 130 | 5 | 98 | [4][8] |
| ZnS Nanoparticles | Heterogeneous | 2-aminophenol, aldehyde | Ethanol | 70 | Variable | ~90+ | [3] |
| PEG-SO₃H | Heterogeneous | 2-aminophenol, aldehyde | Ethanol | Room Temp | 2.5 | 90 | [12] |
| LAIL@MNP | Heterogeneous | 2-aminophenol, benzaldehyde | Solvent-free (Ultrasound) | 70 | 0.5 | ~82 | [16] |
| PtCl₄ | Homogeneous | 2-aminophenol, trichloroacetonitrile | n-hexane | 80 | 19 | ~80+ |[18] |
Table 2: Solvent Selection Guide for Benzoxazole Synthesis
| Solvent | Type | Polarity | Typical Use Case & Considerations | Reference |
|---|---|---|---|---|
| Dimethylformamide (DMF) | Polar Aprotic | High | Excellent solvating power, good for stabilizing intermediates. High boiling point can make removal difficult. | [14] |
| Ethanol | Polar Protic | High | "Green" solvent, effective for many syntheses, easy to remove. Can participate in H-bonding. | [3][14] |
| Acetonitrile | Polar Aprotic | Medium | Good general-purpose solvent for cyclization reactions. Lower boiling point than DMF. | [14] |
| Dichloromethane (DCM) | Aprotic | Medium | Useful for reactions at or near room temperature. Volatile and easy to remove. | [14][19] |
| Toluene / p-Xylene | Non-polar | Low | Can be used for azeotropic removal of water. Higher temperatures can be achieved. | [7][14] |
| Water | Polar Protic | High | The ultimate "green" solvent, suitable for specific water-tolerant catalytic systems. | [13][14] |
| None (Solvent-free) | N/A | N/A | Environmentally friendly, reduces waste, can lead to shorter reaction times and higher yields, often with microwave or grinding. |[4][14][15] |
Experimental Protocols
Protocol 1: General Synthesis of 2-Phenylbenzoxazole (Solvent-Free)
This protocol is adapted from methodologies using heterogeneous acid catalysts and provides a robust starting point for optimization.[4][8]
-
Reaction Setup : To a 5 mL reaction vessel, add 2-aminophenol (1.0 mmol, 109.1 mg), benzaldehyde (1.0 mmol, 106.1 mg), and a Brønsted acidic ionic liquid gel (BAIL gel) catalyst (0.01 mmol, ~10 mg).
-
Reaction Conditions : Stir the reaction mixture at 130 °C for 5 hours.
-
Monitoring : Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase) or GC to confirm the consumption of starting materials.[4]
-
Work-up : After the reaction is complete, cool the mixture to room temperature. Dissolve the mixture in ethyl acetate (~10 mL).
-
Catalyst Recovery : Separate the solid heterogeneous catalyst by centrifugation or filtration. The catalyst can be washed and dried for reuse.[5]
-
Purification : Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure product.[4]
Protocol 2: Screening Solvents for Optimal Reaction Conditions
This protocol helps identify the ideal solvent for a specific substrate combination.[14]
-
Reaction Setup : In a series of parallel reaction vials, place the 2-aminophenol (1.0 mmol), the aldehyde (1.0 mmol), and the chosen catalyst (e.g., 5 mol%).
-
Solvent Addition : To each vial, add a different solvent (2-3 mL) from a screening set. A recommended set includes DCM, acetonitrile, DMF, ethanol, and a solvent-free control.[14]
-
Reaction Conditions : Stir all reactions at a consistent temperature (e.g., 80 °C) and monitor progress by TLC or LC-MS at regular intervals (e.g., every hour).[14]
-
Analysis : Compare the reaction rates and the formation of byproducts across the different solvents.
-
Yield Determination : Once reactions reach completion (or after a set time), perform an appropriate work-up for each. For organic solvents, this may involve direct concentration. For high-boiling or aqueous solvents, an extraction with a solvent like ethyl acetate is necessary.[14] Purify the crude product from each reaction and determine the isolated yield to identify the optimal solvent.
References
- BenchChem. (2025).
- BenchChem. (2025). Optimizing reaction conditions for one-pot benzoxazole synthesis.
- BenchChem. (2025). Technical Support Center: Troubleshooting Benzoxazole Synthesis.
- BenchChem. (2025).
- Organic Chemistry Portal. Benzoxazole synthesis.
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- Nguyen, T. T. N., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition.
- BenchChem. (2025).
- Cogan, D. P., et al. (2020). The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility. PubMed Central.
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- Patel, Y. M., et al. (2017). Synthesis of Benzoxazole Derivatives at Room Temperature using PEG-SO3H as the Heterogeneous Catalyst. Journal of Applicable Chemistry.
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- Nguyen, T. T. N., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions.
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Technical Support Center: Stability Studies of 2-Benzoxazoleethanamine and Its Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-benzoxazoleethanamine and its derivatives. This guide is designed to provide practical, in-depth answers and troubleshooting strategies for the stability challenges you may encounter during your experiments. Our approach is rooted in established scientific principles and regulatory expectations to ensure the integrity and success of your research.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the stability profile of the this compound chemical class.
Q1: What are the primary stability concerns for this compound and its derivatives?
A1: While the benzoxazole core is notably robust, the primary stability concerns arise from the molecule as a whole, particularly the ethylamine side chain and the potential for interactions between the heterocyclic system and its substituents. Key concerns include susceptibility to hydrolysis under harsh pH conditions, oxidation of the ethylamine group, and potential photodegradation .[1][2] The overall stability profile must be empirically determined for each specific derivative, as substituent groups can significantly alter electronic properties and, therefore, reactivity.
Q2: How inherently stable is the benzoxazole ring system itself?
A2: The benzoxazole ring is an aromatic heterocyclic system known for its high degree of stability. Studies on materials incorporating benzoxazole linkages, such as covalent organic frameworks (COFs), have demonstrated exceptional thermal stability, often up to 400°C.[3] These structures also exhibit remarkable chemical resistance to strong acids (e.g., 9 M HCl), strong bases (e.g., 9 M NaOH), and photostability under continuous visible light irradiation.[3][4] This inherent robustness suggests that degradation pathways are more likely to initiate at the side chain or other functional groups rather than through the opening of the benzoxazole ring under typical experimental or storage conditions.
Q3: Which parts of the this compound molecule are most susceptible to degradation?
A3: The molecule has two primary regions of interest for degradation: the benzoxazole ring and the ethylamine side chain. As established, the benzoxazole ring is very stable.[3] Therefore, the ethylamine side chain is the most probable site of initial degradation. Primary amines are susceptible to oxidation, which can lead to the formation of imines, aldehydes, or other related impurities.[5][6] Furthermore, the amine group's basicity makes it a reactive center for various chemical transformations.
Caption: Potential degradation sites on this compound.
Q4: What are the regulatory standards I should follow for these stability studies?
A4: For drug development purposes, stability studies must be conducted in accordance with the guidelines established by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). The primary documents to consult are:
-
ICH Q1A(R2): Stability Testing of New Drug Substances and Products. This guideline outlines the core principles of stability testing, including the data requirements for a registration application.[7]
-
ICH Q1B: Photostability Testing of New Drug Substances and Products. This provides the standards for assessing the light sensitivity of a molecule.[8]
-
ICH Q2(R1): Validation of Analytical Procedures. Your analytical method must be validated to prove it is a "stability-indicating method."
These guidelines provide a framework for designing studies (e.g., long-term and accelerated testing conditions) and handling the data.[9][10]
Troubleshooting Guide & Experimental Protocols
This section provides step-by-step guidance for addressing specific experimental challenges.
Q5: My assay results for a this compound derivative are inconsistent. How do I systematically investigate its stability?
A5: Inconsistent assay results are a classic sign of product instability. The most effective way to investigate this is by performing a forced degradation (stress testing) study. This involves subjecting the compound to harsh conditions to deliberately induce degradation, which helps identify potential degradation products and pathways, and is essential for developing a stability-indicating analytical method.[1][11]
Caption: Workflow for a forced degradation study.
Protocol 1: General Forced Degradation Study
This protocol outlines the steps to assess the stability of your this compound derivative under various stress conditions. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]
-
Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions (run in parallel):
-
Acid Hydrolysis: Mix the stock solution with 0.1 M to 1 M HCl. Heat at 60°C. Pull samples at time points (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M to 1 M NaOH. Heat at 60°C. Pull samples at similar time points. Neutralize with an equivalent amount of HCl.
-
Oxidation: Mix the stock solution with 3-30% hydrogen peroxide (H₂O₂).[2] Keep at room temperature and protect from light. Pull samples at time points.
-
Thermal Degradation: Store the solid compound in a stability oven at an elevated temperature (e.g., 10°C increments above accelerated testing, such as 50°C, 60°C).[12] Also, store a solution of the compound at a similar temperature. Sample at various time points.
-
Photostability: Expose the solid compound and a solution to a calibrated light source that provides both UV and visible output, as specified in ICH Q1B guidelines.[12] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control (time zero), using a suitable analytical method, typically reverse-phase HPLC with a photodiode array (PDA) detector.[13]
-
Evaluation:
-
Calculate the percentage of API remaining.
-
Examine the chromatograms for new peaks (degradation products).
-
Use a PDA detector to check for peak purity of the parent compound peak to ensure no co-eluting degradants.
-
Q6: I am seeing a new peak in my HPLC chromatogram. How do I determine if it's a degradation product?
A6: The appearance of a new peak, especially in a sample subjected to stress, strongly suggests it is a degradation product. To confirm this:
-
Mass Balance: A good stability-indicating method should account for all the material. The decrease in the area of the parent API peak should roughly correspond to the increase in the area of the new peak(s).[14]
-
Peak Purity Analysis: Use a PDA detector to assess the spectral purity of the parent peak in both stressed and unstressed samples. A "pure" peak will have identical UV spectra across its entire width. Contamination with a co-eluting degradant will result in a failed purity test.
-
LC-MS Analysis: The most definitive method is to analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS).[13] This will provide the mass-to-charge ratio (m/z) of the new peak, allowing you to propose a chemical structure for the degradant based on plausible chemical transformations (e.g., hydrolysis, oxidation).[15]
Q7: My compound seems to be degrading under basic conditions. What is the likely mechanism and how do I confirm it?
A7: While the benzoxazole ring itself is very stable, strong basic conditions could potentially lead to hydrolysis, although this is less common than for esters or amides.[3][16] A more likely scenario for some derivatives could involve reactions at substituent groups. To investigate this specifically:
Protocol 2: Hydrolytic Stability Study
-
pH Range: Prepare a series of buffered solutions across a wide pH range (e.g., pH 1.2, 4.5, 6.8, 7.4, 9.0, 12).
-
Incubation: Prepare solutions of your compound in each buffer. Store them at a controlled temperature (e.g., 40°C or 60°C) and protect from light.
-
Time Points: Sample from each solution at predetermined intervals (e.g., 0, 6, 12, 24, 48 hours).
-
Analysis: Analyze each sample by a validated stability-indicating HPLC method.
-
Kinetics: Plot the natural logarithm of the remaining API concentration versus time for each pH. The slope of this line will give you the observed degradation rate constant (k_obs) at that pH. A plot of log(k_obs) vs. pH will reveal the pH-rate profile and indicate where the compound is most and least stable.
Q8: I suspect my compound's ethylamine side chain is oxidizing. How can I test for this?
A8: The primary amine of the ethylamine side chain is a prime candidate for oxidation.[6] Hydrogen peroxide is a common choice for forced degradation, but other oxidizing agents can be used to simulate different conditions.
Protocol 3: Oxidative Stability Study
-
Reagent: Prepare a solution of your compound in a suitable solvent. Add a solution of 3% hydrogen peroxide. For more aggressive oxidation, higher concentrations (up to 30%) can be used.[2][17]
-
Conditions: Keep the solution at room temperature, protected from light. It's also wise to run a parallel experiment at an elevated temperature (e.g., 40°C) to accelerate any potential reaction.
-
Analysis: Analyze samples at various time points (e.g., 2, 8, 24 hours) by HPLC.
-
Identification: If significant degradation is observed, use LC-MS to identify the degradation products. An increase in mass corresponding to the addition of one or more oxygen atoms, or a loss of hydrogen atoms, would strongly support an oxidative degradation pathway.
Data Summary
The following table summarizes typical conditions used for forced degradation studies, based on ICH guidelines and common industry practice.[2][12]
| Stress Condition | Reagent/Parameter | Typical Conditions | Purpose |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Room Temp to 80°C | To test stability in acidic environments; simulates gastric conditions. |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temp to 80°C | To test stability in alkaline environments; identifies susceptibility to base-catalyzed degradation. |
| Oxidation | 3% - 30% H₂O₂ | Room Temperature | To mimic oxidative stress from atmospheric oxygen or peroxide contaminants. |
| Thermal | Dry Heat | ≥10°C above accelerated testing | To evaluate the intrinsic thermal stability of the solid drug substance. |
| Photostability | ICH-compliant light source | Overall illumination ≥ 1.2 million lux-hours; UV energy ≥ 200 watt-hours/m² | To determine if the compound degrades upon exposure to light. |
References
- ICH Q1 guideline on stability testing of drug substances and drug products. (n.d.). European Medicines Agency.
- Gupta, S. (2015). Ich guideline for stability testing. SlideShare.
- ICH. (n.d.). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1.
- ICH. (n.d.). Q1A(R2) Guideline.
- AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials.
- Dalapati, S., Jin, E., Addicoat, M., Heine, T., & Jiang, D. (2018). Benzoxazole-Linked Ultrastable Covalent Organic Frameworks for Photocatalysis. Journal of the American Chemical Society. ACS Publications.
- Adhikari, S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Pharmaceutical Sciences.
- Santos, E. J. S., et al. (2023). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal.
- Abu Jarra, H., et al. (n.d.). Photophysical properties of some benzoxazole and benzothiazole derivatives. SciSpace.
- MedCrave. (2016). Forced Degradation Studies.
- Reiser, A., et al. (n.d.). Fluorescence of aromatic benzoxazole derivatives. Journal of the American Chemical Society.
- Lu, C-W., et al. (n.d.). Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates. PMC - NIH.
- Bakshi, M., & Singh, S. (2022). Forced Degradation – A Review.
- Chandramore, K., & Sonawane, S. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia.
- Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
- Separation Science. (2025). Analytical Techniques In Stability Testing.
- Liu, T., et al. (n.d.). Study on thermal degradation mechanism of a cured aldehyde-functional benzoxazine. Polymer Degradation and Stability.
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- Chemistry LibreTexts. (2025). Hydrolysis Reactions.
- European Medicines Agency. (2023). Stability testing of existing active substances and related finished products.
- Rathore, D. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America.
- Macías, F. A., et al. (2004). Degradation studies on benzoxazinoids. Soil degradation dynamics of 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and its degradation products, phytotoxic allelochemicals from gramineae. PubMed.
- Bryan Research & Engineering, LLC. (2008). Amine Thermal Degradation.
- Voice, A. (n.d.). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. University of Kentucky.
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- IKEV. (n.d.). The Complete Stability Testing for a Successful Application Strategies, Requirements, Basic Principles Performance, Documents 2.
- CONICET. (n.d.). Trends in Analytical chemistry.
- Saeed, I. M., et al. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies. Chemistry Central Journal.
- Macías, F. A., et al. (2005). Degradation studies on benzoxazinoids. Soil degradation dynamics of (2R)-2-O-beta-D-glucopyranosyl-4-hydroxy-(2H)- 1,4-benzoxazin-3(4H)-one (DIBOA-Glc) and its degradation products, phytotoxic allelochemicals from Gramineae. PubMed.
- Quest Journals. (2023). Development of Validated Stability-Indicating Assay Methods- Critical Review.
- ResearchGate. (n.d.). Thermal Degradation Rate of 2-Amino-2-methyl-1-propanol to Cyclic 4,4-Dimethyl-1,3-oxazolidin-2-one; Mechanistic Aspects and Kinetics Investigation.
- Asghar, O., et al. (n.d.). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy.
- Li, H., et al. (2015). Development and Validation of Stability-Indicating Method for the Simultaneous Determination of Ketoconazole and Beauvericin in Pharmaceutical Tablets. PubMed.
- MDPI. (n.d.). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications.
- The Organic Chemistry Tutor. (2023). Oxidation of Alcohols. YouTube.
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- ResearchGate. (n.d.). Study of the degradation products of bromopropylate, chlordimeform, coumaphos, cymiazole, flumethrin and tau-fluvalinate in aqueous media.
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Technical Support Center: Spectroscopic Analysis of Benzoxazole Compounds
Welcome to the technical support center for the spectroscopic analysis of benzoxazole derivatives. This guide is designed for researchers, medicinal chemists, and materials scientists who work with this important class of heterocyclic compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during UV-Visible, fluorescence, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) analyses. Our goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your laboratory work.
I. General Sample Preparation & Purity Issues
A significant portion of spectroscopic problems originates from the sample itself. Ensuring the purity and proper preparation of your benzoxazole derivative is the first and most critical step for acquiring high-quality data.[1][2]
Q1: My spectroscopic data is noisy and irreproducible. What's the first thing I should check?
A1: The first and most crucial step is to verify the purity of your compound.[2] Impurities, even in small amounts, can introduce extraneous signals, quench fluorescence, or interfere with ionization in mass spectrometry.
Recommended Actions:
-
Re-purification: If you suspect impurities, consider re-purifying your compound. Techniques like column chromatography, recrystallization, or trituration are effective methods for purifying benzoxazole derivatives.[3][4][5]
-
Purity Assessment: Before detailed spectroscopic analysis, confirm the purity of your sample using a primary technique like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).[4]
Expert Insight: The benzoxazole core is relatively stable, but substituents can be labile under certain purification conditions (e.g., acidic or basic media). Always consider the chemical nature of your specific derivative when choosing a purification method.
Q2: I'm observing unexpected peaks in my spectra that don't correspond to my target molecule. What could be the cause?
A2: This issue often points to residual solvents from synthesis or purification, or contamination from sample handling.
Recommended Actions:
-
Drying: Ensure your sample is thoroughly dried under high vacuum to remove any residual organic solvents.
-
Solvent Purity: Use high-purity, spectroscopic grade solvents for your analysis to avoid introducing contaminants.
-
Cleanliness: Meticulously clean all glassware, cuvettes, and NMR tubes to prevent cross-contamination.[2]
Below is a workflow diagram for initial sample quality control before spectroscopic analysis.
Caption: General workflow for initial sample purification and preparation.
II. UV-Visible and Fluorescence Spectroscopy
Benzoxazole derivatives are well-known for their unique photophysical properties, making them valuable in materials science and as fluorescent probes.[6] However, their spectral behavior can be sensitive to the experimental environment.
Q3: The absorption maximum (λmax) of my benzoxazole derivative has shifted unexpectedly. Why is this happening?
A3: The λmax of benzoxazole compounds is highly sensitive to the solvent environment, a phenomenon known as solvatochromism.[7] Changes in solvent polarity can alter the energy gap between the ground and excited states, leading to shifts in the absorption spectrum.
Causality:
-
Polar Solvents: More polar solvents can stabilize the excited state of some benzoxazole derivatives more than the ground state, leading to a red-shift (bathochromic shift) in the λmax.
-
Non-Polar Solvents: Conversely, non-polar solvents may result in a blue-shift (hypsochromic shift).
-
Hydrogen Bonding: Solvents capable of hydrogen bonding can also specifically interact with the benzoxazole moiety, influencing the electronic transitions.[8]
Recommended Actions:
-
Consistent Solvents: Always use the same solvent for comparative studies.
-
Solvent Polarity Study: If characterizing a new compound, it is often informative to record UV-Vis spectra in a series of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol).
Q4: The fluorescence intensity of my compound is very low, or I'm not observing any fluorescence. What are the possible reasons?
A4: Several factors can lead to low fluorescence quantum yields or quenching.
Troubleshooting Steps:
-
Concentration Effects:
-
Solvent Effects:
-
The solvent can significantly influence fluorescence.[12][13] Some solvents, particularly those with heavy atoms (e.g., chloroform) or those that can participate in non-radiative decay pathways, can quench fluorescence.
-
For some derivatives, particularly those capable of Excited-State Intramolecular Proton Transfer (ESIPT), the solvent can dramatically alter the emission properties.[13] In aqueous solutions, for example, water molecules can interfere with the ESIPT process, altering the emission profile.[12][13]
-
-
Presence of Quenchers: Impurities in your sample or solvent, or even dissolved oxygen, can act as fluorescence quenchers.
Protocol for Investigating Low Fluorescence:
-
Concentration Series: Prepare a series of dilutions of your sample to determine the optimal concentration for fluorescence measurement.
-
Solvent Screening: Measure the fluorescence in a range of solvents with different polarities and hydrogen-bonding capabilities.
-
Degassing: To remove dissolved oxygen, bubble an inert gas like nitrogen or argon through your sample solution for 5-10 minutes before measurement.
Q5: I am observing two emission bands for my 2-(2'-hydroxyphenyl)benzoxazole derivative. Is this an experimental artifact?
A5: No, this is likely not an artifact. Many 2-(2'-hydroxyphenyl)benzoxazole (HBO) derivatives exhibit dual emission due to a process called Excited-State Intramolecular Proton Transfer (ESIPT).[13]
Mechanism: Upon photoexcitation, an intramolecular proton transfer occurs from the hydroxyl group to the nitrogen atom of the oxazole ring. This creates a transient keto-tautomer in the excited state, which has a different electronic structure and thus fluoresces at a longer wavelength (a larger Stokes shift) than the initial enol form.[13][14] The result is two emission bands corresponding to the locally excited enol* state and the proton-transferred keto* tautomer.[13]
Caption: Simplified workflow of the ESIPT process in HBO derivatives.
III. NMR Spectroscopy
NMR is a powerful tool for the structural elucidation of benzoxazole derivatives.[15] However, obtaining clean, interpretable spectra requires careful attention to detail.
Q6: The aromatic signals in my ¹H NMR spectrum are broad and poorly resolved. What can I do to improve this?
A6: Poor resolution in the aromatic region can be due to several factors.
Troubleshooting Steps:
-
Shimming: The magnetic field homogeneity needs to be optimized. Perform manual or automated shimming on your sample.
-
Sample Concentration: Very high concentrations can lead to viscosity-induced line broadening. Try diluting your sample.[15]
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. If you suspect this, try adding a small amount of a chelating agent like EDTA to your NMR tube.
-
Temperature: In some cases, dynamic processes like slow rotation around a bond can cause line broadening. Acquiring the spectrum at a different temperature (higher or lower) might resolve the signals.
Q7: I am having trouble assigning the protons and carbons of the benzoxazole core. What are the typical chemical shift ranges?
A7: The chemical shifts are influenced by the heteroatoms and any substituents.[15][16] Below are typical ranges for unsubstituted or simply substituted benzoxazoles in CDCl₃ or DMSO-d₆.
| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| H-2 | ~8.0 - 8.2 (if unsubstituted) | ~150 - 165 |
| H-4 / H-7 | ~7.5 - 7.8 | ~110 - 125 |
| H-5 / H-6 | ~7.2 - 7.5 | ~120 - 130 |
| C-3a / C-7a | N/A | ~140 - 152 |
Data compiled from multiple sources.[15][16]
Expert Tip for Assignment: For unambiguous assignment, especially for complex derivatives, 2D NMR techniques are invaluable.
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks, helping to trace proton connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between ¹H and ¹³C atoms over two or three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular skeleton.
Q8: The acidic proton of my benzoxazole carboxylic acid is not visible in the ¹H NMR spectrum. Is it missing?
A8: The carboxylic acid proton is often very broad and may exchange with trace amounts of water in the deuterated solvent (especially DMSO-d₆), making it difficult to observe.[16][17]
Recommended Actions:
-
D₂O Shake: To confirm the presence of an exchangeable proton, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The signal for the acidic proton should disappear.
-
Dry Solvent: Use a freshly opened ampoule of deuterated solvent to minimize water content.
-
Low Temperature: Cooling the sample can sometimes slow down the exchange rate, making the proton signal sharper and easier to observe.
IV. Mass Spectrometry
Mass spectrometry is essential for determining the molecular weight and formula of benzoxazole compounds.[1] Electrospray Ionization (ESI) is a commonly used technique for these molecules.
Q9: I am not seeing the expected molecular ion peak ([M+H]⁺ or [M-H]⁻). Instead, I see a peak at [M+23]⁺ or [M+Na]⁺. What does this mean?
A9: This is a very common occurrence in ESI-MS and is due to the formation of a sodium adduct, [M+Na]⁺.[18][19] This happens when your analyte molecule associates with sodium ions present as impurities in the sample, solvent, or from glassware.
Causality: ESI is a soft ionization technique that often forms adducts with cations or anions present in the solution. Sodium is ubiquitous and readily forms adducts. The propensity for adduct formation can be influenced by the analyte's structure and the mobile phase composition.[18][20][21]
Recommended Actions:
-
Confirmation: The mass difference between the expected [M+H]⁺ and the observed peak should be ~22.99 Da, corresponding to the mass of a sodium ion replacing a proton.
-
Mobile Phase Additives: To promote the formation of the protonated molecule [M+H]⁺, you can add a small amount of a proton source, like 0.1% formic acid or acetic acid, to your mobile phase.[22]
-
Minimize Sodium: Use high-purity water and solvents, and plastic vials instead of glass where possible, to minimize sodium contamination.
Q10: My mass spectrum shows many fragment ions, making it difficult to identify the molecular ion. How can I interpret the fragmentation pattern?
A10: The fragmentation of benzoxazoles is predictable and can provide valuable structural information.
Common Fragmentation Pathways:
-
Loss of CO: The benzoxazole ring can undergo cleavage, often leading to the loss of a neutral carbon monoxide molecule (28 Da).[23]
-
Loss of H₂O: For derivatives with carboxylic acid groups, a common initial fragmentation in positive ion mode is the loss of a water molecule (18 Da) from the protonated parent ion.[23]
-
Decarboxylation: In negative ion mode, carboxylic acid derivatives frequently lose carbon dioxide (CO₂, 44 Da).[23]
-
Side-Chain Fragmentation: Substituents on the benzoxazole core will fragment according to their own characteristic pathways.
Caption: Common fragmentation pathways for benzoxazoles in positive ion ESI-MS.
Expert Advice: If you are using a high-resolution mass spectrometer (HRMS), you can obtain the exact mass of the molecular ion and its fragments. This allows you to calculate the elemental composition, which is a powerful tool for confirming the identity of your compound and its fragments.[5]
V. References
-
Solvation effect on photophysical properties and ESIPT behaviours for 2-benzooxazol-2-yl-6-thiophen-2-yl-phenol fluorophore: a theoretical study. Taylor & Francis Online. [Link]
-
Solvent and Media Effects on the Photophysics of Naphthoxazole Derivatives. ResearchGate. [Link]
-
Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies. ACS Publications. [Link]
-
Photophysical properties of some benzoxazole and benzothiazole derivatives. SciSpace. [Link]
-
Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies. NIH National Center for Biotechnology Information. [Link]
-
Process for the purification of substituted benzoxazole compounds. Google Patents.
-
VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. [Link]
-
Mass spectra and fragmentation pathway of CBOAHB, H2L, and its Ru (III) complex. ResearchGate. [Link]
-
A NOVEL SYNTHESIS OF BENZOXAZOLONE AND DERIVATIVES VIA A RING EXPANSION AND REDUCTION APPROACH. ProQuest. [Link]
-
Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers. [Link]
-
Adduct Formation in ESI/MS by Mobile Phase Additives. PubMed. [Link]
-
Novel highly emissive H-aggregates with aggregate fluorescence change in a phenylbenzoxazole-based system. Royal Society of Chemistry. [Link]
-
Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives. National Library of Medicine. [Link]
-
Troubleshooting in UV/Vis Spectrophotometry. Biocompare. [Link]
-
Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. MDPI. [Link]
-
Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal. [Link]
-
UV-VIS Spectroscopy Not Working? Common Limitations and How to Overcome Them. Medium. [Link]
-
Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives. ResearchGate. [Link]
-
NMR Spectroscopy Practice Problems. Chemistry Steps. [Link]
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Publications. [Link]
-
Electrospray ionization mass spectrometry adduct formation by mobile phase additives: A case study using nitrile functional groups containing selective androgen receptor modulators. PubMed. [Link]
-
Molecules | An Open Access Journal from MDPI. MDPI. [Link]
-
Response to Reviewers. MDPI. [Link]
-
Insight into dual fluorescence effects induced by molecular aggregation occurring in membrane model systems containing 1,3,4-thiadiazole derivatives. NIH National Center for Biotechnology Information. [Link]
-
Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biorinv. [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(pyrimidinyl) Disulfides. MDPI. [Link]
-
Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. NIH National Center for Biotechnology Information. [Link]
-
Relative Quantum Yield. Edinburgh Instruments. [Link]
-
Fluorescence of aromatic benzoxazole derivatives. ACS Publications. [Link]
-
Excited state behavior of benzoxazole derivatives in a confined environment afforded by a water soluble octaacid capsule. University of Miami. [Link]
-
NMR-Challenge.com: Exploring the Most Common Mistakes in NMR Assignments. ACS Publications. [Link]
-
Probing the Aggregation and Signaling Behavior of Some Twisted 9,9′-Bianthryl Derivatives: Observation of Aggregation-Induced Blue-Shifted Emission. ACS Publications. [Link]
-
Advanced NMR techniques for structural characterisation of heterocyclic structures. Instituto Politécnico de Bragança. [Link]
-
Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. NIH National Center for Biotechnology Information. [Link]
-
How can I calculate quantum yield for a photochemical synthesis of benzimidazole using photocatalyst under visible light?. ResearchGate. [Link]
-
(PDF) Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives. Use of deuterated analogues in fragmentation pattern studies. ResearchGate. [Link]
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- 4. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
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Technical Support Center: Degradation Pathways of 2-Benzoxazoleethanamine
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 2-benzoxazoleethanamine. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to support your experimental work. Given the limited publicly available data on this specific molecule, this document leverages established principles of forced degradation studies on analogous compounds containing benzoxazole and primary amine functionalities.
Troubleshooting Guide
This section addresses specific issues you may encounter during your degradation studies of this compound.
Issue 1: Unexpected or Multiple Degradation Products Observed in HPLC Analysis.
Question: During my forced degradation studies (acidic hydrolysis), my HPLC chromatogram shows several unexpected peaks that are poorly resolved from the parent compound. How can I identify the source of these impurities and improve my separation?
Answer: The observation of multiple, poorly resolved peaks during forced degradation studies is a common challenge. The primary amine and the benzoxazole ring in this compound are susceptible to various reactions, especially under stress conditions.
Potential Causes and Solutions:
-
Secondary Degradation: The initial degradation products might be unstable under the applied stress conditions and undergo further degradation, leading to a complex mixture.[1]
-
Solution: Perform a time-course study. Analyze samples at earlier time points to identify the primary degradants before they convert to secondary products. Reducing the stress level (e.g., lower acid concentration or temperature) can also help isolate the initial degradation events.[1]
-
-
Method Selectivity: Your current HPLC method may not be optimized to resolve all potential degradation products from the parent drug.
-
Solution: Method development is crucial. Experiment with different stationary phases (e.g., C18, phenyl-hexyl), mobile phase compositions (acetonitrile vs. methanol), pH of the aqueous phase, and gradient profiles. A photodiode array (PDA) detector can help in assessing peak purity.[2]
-
-
Reaction with Excipients or Buffers: If you are working with a formulated product, the excipients might be reacting with this compound or its degradants.
-
Solution: Conduct forced degradation on the pure active pharmaceutical ingredient (API) to distinguish between API-related degradants and those arising from interactions with excipients.[3]
-
Issue 2: Lack of Significant Degradation Under Oxidative Stress.
Question: I've subjected this compound to standard oxidative stress conditions (3% H₂O₂ at room temperature), but I'm observing minimal degradation. How can I induce and study oxidative degradation pathways?
Answer: While primary amines are generally susceptible to oxidation, the stability of the benzoxazole ring and steric hindrance might reduce the reactivity of this compound under mild oxidative conditions.
Potential Causes and Solutions:
-
Insufficient Stress Level: The applied oxidative stress may not be sufficient to initiate degradation.
-
Solution: Increase the concentration of the oxidizing agent (e.g., up to 30% H₂O₂), elevate the temperature, or increase the exposure time.[4] Be cautious, as overly harsh conditions can lead to unrealistic degradation pathways.
-
-
Alternative Oxidizing Agents: Hydrogen peroxide may not be the most effective oxidizing agent for this specific molecule.
-
pH Dependence: The rate of oxidation can be highly dependent on the pH of the solution.
-
Solution: Perform oxidative degradation studies at different pH values (acidic, neutral, and basic) to determine the optimal conditions for degradation.
-
Issue 3: Mass Imbalance in Forced Degradation Studies.
Question: After conducting forced degradation, the total percentage of the parent compound and the observed degradation products is significantly less than 100%. What could be the reasons for this mass imbalance?
Answer: Achieving a complete mass balance is a critical aspect of validating a stability-indicating method. A significant mass imbalance suggests that some degradation products are not being detected.
Potential Causes and Solutions:
-
Non-Chromophoric Degradants: Some degradation products may lack a UV-active chromophore, making them invisible to a standard UV detector.
-
Solution: Employ a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) in parallel with your UV detector to identify non-chromophoric species.[2]
-
-
Volatile Degradants: Degradation may lead to the formation of volatile compounds that are lost during sample preparation or analysis.
-
Solution: Use headspace gas chromatography (GC) to analyze for volatile degradation products.
-
-
Precipitation of Degradants: Degradation products might be poorly soluble in the analytical mobile phase and precipitate out of the solution.
-
Solution: Visually inspect your samples for any precipitates. If observed, try to dissolve the sample in a stronger solvent before analysis.
-
-
Adsorption to Container Surfaces: Highly reactive or "sticky" degradation products might adsorb to the walls of the sample vials.
-
Solution: Use silanized vials to minimize adsorption.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound under different stress conditions?
A1: Based on its chemical structure, the following degradation pathways are anticipated:
-
Hydrolytic Degradation: The benzoxazole ring can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the opening of the oxazole ring to form an N-acylated 2-aminophenol derivative.[6]
-
Oxidative Degradation: The primary amine is a likely site for oxidation, which can lead to the formation of hydroxylamines, nitroso, or nitro derivatives.[7][8] The ethylamine side chain could also undergo oxidation.
-
Photolytic Degradation: Aromatic systems like benzoxazole can be susceptible to photodegradation, potentially leading to ring cleavage or the formation of phenolic compounds.[9][10]
Q2: What analytical techniques are best suited for studying the degradation of this compound?
A2: A combination of techniques is often necessary for comprehensive degradation studies:
-
High-Performance Liquid Chromatography (HPLC) with UV/PDA Detection: This is the primary technique for separating and quantifying the parent compound and its degradation products that possess a UV chromophore.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is essential for the identification and structural elucidation of degradation products by providing molecular weight and fragmentation information.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation of isolated degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying any volatile degradation products.
Q3: How should I design a forced degradation study for this compound?
A3: A well-designed forced degradation study should follow ICH guidelines and investigate the stability of the molecule under various stress conditions. A typical study would include:
-
Acidic Hydrolysis: e.g., 0.1 M HCl at elevated temperature.[1]
-
Basic Hydrolysis: e.g., 0.1 M NaOH at elevated temperature.[1]
-
Neutral Hydrolysis: e.g., Water at elevated temperature.
-
Oxidative Degradation: e.g., 3-30% H₂O₂ at room temperature.[4]
-
Photolytic Degradation: Exposure to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Thermal Degradation: High temperature (e.g., 105°C) in the solid state.[8]
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[11]
Experimental Protocols & Data
Protocol: Forced Hydrolytic Degradation
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat the mixture in a water bath at 80°C for 24 hours. After cooling, neutralize the solution with 0.1 M NaOH and dilute to a final volume of 10 mL with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat the mixture in a water bath at 80°C for 24 hours. After cooling, neutralize with 0.1 M HCl and dilute to a final volume of 10 mL with the mobile phase for HPLC analysis.[8]
Hypothetical Quantitative Data Summary
| Stress Condition | Reagent/Parameters | % Degradation | Major Degradation Products (DP) |
| Acid Hydrolysis | 0.1 M HCl, 80°C, 24h | 15% | DP-H1, DP-H2 |
| Base Hydrolysis | 0.1 M NaOH, 80°C, 24h | 18% | DP-B1, DP-B2 |
| Oxidative | 10% H₂O₂, RT, 12h | 12% | DP-O1, DP-O2 |
| Photolytic | 1.2 million lux hours | 8% | DP-P1 |
| Thermal (Solid) | 105°C, 48h | 5% | DP-T1 |
Visualizations
Workflow for Forced Degradation Studies
Caption: A generalized workflow for conducting forced degradation studies.
Potential Degradation Pathways of this compound
Sources
- 1. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. biomedres.us [biomedres.us]
- 4. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Photocatalytic Degradation of Sulfamethoxazole and Enrofloxacin in Water Using Electrospun Composite Photocatalytic Membrane [mdpi.com]
- 11. researchgate.net [researchgate.net]
"avoiding impurities in the synthesis of 2-aminoalkyl benzoxazoles"
Welcome to the technical support center for the synthesis of 2-aminoalkyl benzoxazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and avoid the formation of impurities during this critical synthetic process. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter in your experiments.
I. Overview of 2-Aminoalkyl Benzoxazole Synthesis
The synthesis of 2-aminoalkyl benzoxazoles is a cornerstone in medicinal chemistry due to the significant biological activities exhibited by this scaffold, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] A prevalent and direct method involves the condensation of a 2-aminophenol with a carboxylic acid or its derivatives, which proceeds through an initial acylation of the amino group, followed by intramolecular cyclization and dehydration to form the benzoxazole ring.[1] Numerous synthetic strategies have been developed utilizing a variety of starting materials and catalysts to optimize yields and purity.[2][3][5]
However, like any multi-step organic synthesis, the path to pure 2-aminoalkyl benzoxazoles is often fraught with potential side reactions and the formation of persistent impurities. This guide will equip you with the knowledge to anticipate, identify, and mitigate these challenges.
II. Troubleshooting Guide: Common Impurities and Solutions
This section addresses specific problems you might encounter during the synthesis and purification of 2-aminoalkyl benzoxazoles.
Question 1: My reaction is sluggish or stalls completely, leaving unreacted 2-aminophenol. What are the likely causes and how can I drive the reaction to completion?
Answer:
An incomplete reaction is a frequent hurdle and can be attributed to several factors. A systematic approach is key to troubleshooting.[6]
Causality and Solutions:
-
Purity of Starting Materials: Impurities in your 2-aminophenol or the coupling partner (e.g., carboxylic acid, aldehyde) can significantly hinder the reaction.[6] 2-Aminophenols are particularly susceptible to air oxidation, which can lead to colored impurities and lower yields.[6]
-
Protocol: Always start with high-purity reagents. Assess the purity of your starting materials via melting point analysis or spectroscopic techniques (¹H NMR, ¹³C NMR).[7] If necessary, purify the 2-aminophenol by recrystallization.
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and catalyst choice are critical for successful cyclization.[6]
-
Temperature: The reaction temperature may be too low to overcome the activation energy.[6] Some solvent-free reactions may require temperatures as high as 130°C to achieve good yields.[6] Incrementally increase the temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Catalyst Activity: An inappropriate or inactive catalyst is a common culprit for low yields.[6] A wide range of catalysts, including Brønsted or Lewis acids (like PPA, TfOH), metal catalysts, and ionic liquids, are effective for benzoxazole synthesis.[6] The optimal choice depends on your specific substrates.[6] Ensure your catalyst is fresh and has been stored correctly. In some cases, a slight increase in catalyst loading can improve conversion.[7]
-
-
Inert Atmosphere: The reaction should be conducted under an inert atmosphere, such as nitrogen or argon, especially if your reagents are sensitive to air or moisture.[6]
Experimental Workflow for Optimizing Reaction Completion:
Caption: Troubleshooting workflow for a stalled reaction.
Question 2: My TLC analysis shows a spot corresponding to the N-acylated intermediate, but the final benzoxazole product is not forming. How can I promote cyclization?
Answer:
The formation of the N-acylated intermediate without subsequent cyclization is a common issue, particularly when using carboxylic acids or their derivatives.[6] This indicates that the initial acylation is successful, but the conditions are not favorable for the final ring-closing step.
Causality and Solutions:
-
Insufficient Dehydration: The intramolecular cyclization is a dehydration reaction. The presence of water can inhibit this step.
-
Protocol: Use a dehydrating agent or a reaction setup that removes water as it is formed (e.g., a Dean-Stark apparatus).
-
-
Inadequate Catalyst or Temperature for Cyclization: The catalyst and temperature required for the initial acylation may not be sufficient for the cyclization step.
Proposed Mechanism for Incomplete Cyclization:
Caption: Pathway showing incomplete cyclization.
Question 3: I'm observing the formation of a significant side product that I suspect is the O-acylated isomer. How can I improve N-selectivity?
Answer:
The presence of both amino and hydroxyl groups in 2-aminophenol makes competitive O-acylation a potential side reaction.[9] The amino group is generally more nucleophilic, but under certain conditions, O-acylation can become significant.
Causality and Solutions:
-
Choice of Acylating Agent and Conditions: The reactivity of the acylating agent and the reaction conditions play a crucial role in selectivity.
-
Protocol: Employ milder acylating agents. For instance, using formic acid with a coupling agent or acetic formic anhydride at low temperatures often provides good N-selectivity.[9]
-
-
pH Control: The relative nucleophilicity of the amino and hydroxyl groups can be influenced by the pH of the reaction medium.
-
Protocol: Maintaining a slightly acidic to neutral pH can help to preserve the nucleophilicity of the amino group for the formylation reaction.[9]
-
Table 1: General Guidelines for Favoring N-Acylation over O-Acylation
| Factor | Condition to Favor N-Acylation | Rationale |
| Temperature | Lower temperatures | N-acylation is often the kinetically favored product. |
| pH | Slightly acidic to neutral | Minimizes protonation of the more basic amino group. |
| Acylating Agent | Less reactive agents (e.g., esters, amides) | Increases selectivity for the more nucleophilic amine. |
Question 4: My final product is contaminated with a high molecular weight, insoluble material. What is this and how can I prevent its formation?
Answer:
The formation of dark, insoluble materials often points to polymerization of the 2-aminophenol starting material or intermediates.[6] This is particularly prevalent at elevated temperatures or in the presence of air.[9]
Causality and Solutions:
-
Oxidation and Polymerization: 2-aminophenols are susceptible to oxidation, which can initiate polymerization pathways.
-
Protocol:
-
Use high-purity, colorless 2-aminophenol.
-
Degas your solvents before use.
-
Maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction.[6]
-
-
III. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 2-aminoalkyl benzoxazoles?
The most common methods involve the condensation of 2-aminophenols with various carbonyl-containing compounds.[2] These include:
-
Aldehydes: A widely used method, often catalyzed by acids or metal complexes.[5][10]
-
Carboxylic Acids and Derivatives (e.g., acid chlorides, esters): A direct approach that proceeds via an N-acylated intermediate.[1][11][12]
-
Tertiary Amides: A modern and versatile method that often shows good functional group tolerance.[13][14]
-
Nitriles: Cyanating agents can be used to introduce the 2-amino functionality.[15][16]
Q2: What are the best practices for purifying 2-aminoalkyl benzoxazoles?
Column chromatography is the most common and effective method for purifying benzoxazoles.[7] The choice of solvent system is crucial for achieving good separation. A mixture of a non-polar solvent (e.g., petroleum ether, hexanes) and a more polar solvent (e.g., ethyl acetate) is typically used. Recrystallization can also be an effective purification technique if a suitable solvent is found.
Q3: Can I use microwave irradiation to accelerate the synthesis?
Yes, microwave-assisted synthesis can be a rapid and efficient method for preparing benzoxazoles, often leading to shorter reaction times and improved yields.[1] It is particularly effective for the direct condensation of 2-aminophenols with carboxylic acids.[1]
Q4: Are there any "green" or more environmentally friendly methods for this synthesis?
Several efforts have been made to develop greener synthetic routes. These include:
-
The use of reusable catalysts such as ionic liquids or solid-supported acids.[2][17]
-
The use of water as a solvent.[10]
IV. References
-
Technical Support Center: Troubleshooting Benzoxazole Synthesis - Benchchem. (n.d.). Retrieved from
-
Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis - Benchchem. (n.d.). Retrieved from
-
Troubleshooting low yield in benzoxazole synthesis - Benchchem. (n.d.). Retrieved from _
-
Soni, S., Sahiba, N., Teli, S., Teli, P., Agarwal, L. K., & Agarwal, S. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25309-25345. [Link]
-
Šlachtová, V., Gucký, T., & Káňová, K. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(22), 19539-19551. [Link]
-
Benzoxazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2023). Molecules, 28(15), 5780. [Link]
-
Šlachtová, V., Gucký, T., & Káňová, K. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(22), 19539-19551. [Link]
-
Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. (2019). Molecules, 24(1), 164. [Link]
-
8 questions with answers in BENZOXAZOLES | Science topic - ResearchGate. (n.d.). Retrieved from [Link]
-
Soni, S., Sahiba, N., Teli, S., Teli, P., Agarwal, L. K., & Agarwal, S. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25309-25345. [Link]
-
2-aminophenol as a leading reactant for the one pot synthetic strategies towards benzoxazole derivatives: A systematic review - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis of 2-Aryl Benzoxazoles from Benzoxazoles and α-Ketoic Acids by Photoredox Catalysis - ResearchGate. (n.d.). Retrieved from [Link]
-
Kumar, D., Rudrawar, S., & Chakraborti, A. K. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry, 61(11), 881. [Link]
-
Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. (2019). ACS Omega, 4(1), 1735-1742. [Link]
-
Soni, S., Sahiba, N., Teli, S., Teli, P., Agarwal, L. K., & Agarwal, S. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25309-25345. [Link]
-
Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. (2019). ACS Omega, 4(1), 1735-1742. [Link]
-
Synthesis of substituted 2-amino benzoxazole derivatives starting from... - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - ResearchGate. (2019, November 12). Retrieved from [Link]
-
The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. (2017). Molecules, 22(11), 1930. [Link]
-
TfOH-Promoted Decyanative Cyclization toward the Synthesis of 2,1-Benzisoxazoles. (2021). The Journal of Organic Chemistry, 86(10), 7326-7332. [Link]
-
Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research, 84(1), 1-10. [Link]
-
Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. (2017). Bioorganic & Medicinal Chemistry Letters, 27(15), 3330-3334. [Link]
-
An environment-friendly process for selective acylation of aminophenol. (2023). Google Patents.
-
Process for the preparation of N-acylated aminophenols. (1994). Google Patents.
-
When P-aminophenol is subjected to acylation, does it occur at the amino group preferably? - Quora. (2018, October 2). Retrieved from [Link]
-
Dear all, Is there any simple method to make n acetylation of 2-amino phenol? (2021, June 29). Retrieved from [Link]
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- 11. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Catalysts for Benzoxazole Synthesis
Welcome to the technical support center for benzoxazole synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst optimization in this crucial synthetic transformation. Here, we address common experimental challenges with in-depth, field-proven insights to enhance your reaction outcomes, improve yields, and ensure process reliability.
Frequently Asked Questions (FAQs)
This section provides quick answers to common high-level questions regarding catalyst selection and reaction setup.
Q1: What are the primary catalytic strategies for synthesizing benzoxazoles? A1: The most prevalent and versatile method is the condensation of a 2-aminophenol with a carbonyl compound (like an aldehyde or carboxylic acid) or its derivative.[1][2] This transformation is typically facilitated by a catalyst to promote the initial condensation and the subsequent intramolecular cyclization. The main catalytic systems include:
-
Brønsted or Lewis Acids: Protonic acids (e.g., p-TsOH, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, samarium triflate) are commonly used to activate the carbonyl group.[3][4]
-
Metal Catalysts: A wide range of transition metals, including copper, palladium, and cobalt, can catalyze the synthesis through various mechanisms, sometimes involving oxidative coupling.[4][5][6]
-
Nanocatalysts: These materials (e.g., Fe₃O₄@SiO₂-SO₃H, ZnO-NPs, CdO NPs) offer high surface area and catalytic activity, often with the benefit of being heterogeneous.[5][7][8]
-
Ionic Liquids: Particularly Brønsted acidic ionic liquids (BAILs), can act as both the catalyst and the reaction medium, promoting green chemistry principles.[5][9]
Q2: How do I select the appropriate catalyst for my specific substrates? A2: Catalyst choice is highly dependent on the electronic properties of your substrates and the desired reaction conditions.[1][3]
-
For Electron-Rich or Neutral Substrates: Milder conditions and a wider variety of catalysts are often effective. Simple Brønsted acids or recyclable heterogeneous catalysts can provide excellent yields.[3]
-
For Electron-Deficient Substrates: These reactions can be sluggish and may require more robust catalysts, such as stronger Lewis acids or higher reaction temperatures, to drive the cyclization step to completion.[1]
-
For Green Chemistry Applications: To minimize environmental impact, consider heterogeneous catalysts that can be easily recovered and reused, such as magnetic nanoparticles or polymer-supported catalysts.[7][10] Solvent-free conditions or the use of green solvents like ethanol or water are also excellent choices.[4][11]
Q3: What are the main advantages of using a heterogeneous catalyst over a homogeneous one? A3: Heterogeneous catalysts offer significant operational advantages, particularly for process scale-up and sustainability.[7] The primary benefits include:
-
Simplified Recovery: They can be easily separated from the reaction mixture by simple filtration or, in the case of magnetic catalysts, with an external magnet.[7]
-
Recyclability and Reuse: This easy separation allows for multiple reuse cycles, often without a significant loss of catalytic activity, which lowers costs and reduces waste.[7][9][10]
-
Minimized Product Contamination: It prevents leaching of the catalyst into the final product, simplifying purification and ensuring higher product purity.[12]
Troubleshooting Guide: From Low Yields to Catalyst Deactivation
This section provides a detailed, question-and-answer guide to troubleshoot specific experimental issues.
Problem 1: Low or No Product Yield
Q: My benzoxazole synthesis is resulting in a very low yield or no product at all. What are the first steps I should take to troubleshoot?
A: This is a common issue that can often be resolved by systematically evaluating several key parameters. Start with the most fundamental aspects of your experimental setup.
Initial Diagnostic Workflow:
Caption: Troubleshooting decision tree for low benzoxazole yield.
Detailed Causal Analysis:
-
Purity of Starting Materials: Impurities in 2-aminophenol or the corresponding aldehyde/acid can poison the catalyst or lead to side reactions.[13] 2-aminophenols are particularly susceptible to air oxidation, which can introduce colored impurities and inhibit the reaction.[3]
-
Solution: Verify the purity of your reagents using techniques like NMR or melting point analysis. If purity is questionable, purify starting materials by recrystallization or distillation before use.[3] Always use an inert atmosphere (Nitrogen or Argon) if your substrates are known to be air-sensitive.[3]
-
-
Suboptimal Reaction Conditions: Every catalytic system has an optimal operational window.
-
Temperature: The intramolecular cyclization step often has a significant activation energy barrier.[3] If the temperature is too low, the reaction may stall after forming the initial intermediate. Some solvent-free reactions require temperatures up to 130°C or higher for good yields.[3][14]
-
Solution: Incrementally increase the reaction temperature (e.g., in 10-20°C steps) while monitoring progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[11]
-
-
Solvent: The solvent plays a crucial role in reactant solubility and can influence the reaction pathway.[11]
-
Catalyst Loading: Insufficient catalyst will lead to low conversion, but excessive amounts can sometimes complicate purification without improving the yield.[13][15]
-
Solution: Perform a catalyst loading screen (e.g., 1 mol%, 2 mol%, 5 mol%, 10 mol%) to find the optimal concentration for your specific transformation.
-
-
Problem 2: Reaction Stalls or Fails to Reach Completion
Q: My reaction starts, but it seems to stop after a certain point, leaving significant amounts of starting material. What's happening?
A: A stalled reaction typically points to catalyst deactivation or the formation of a highly stable, unreactive intermediate.
Causal Analysis:
-
Catalyst Deactivation: The catalyst may lose its activity over the course of the reaction. This is especially relevant for recyclable catalysts.[3] Potential causes include poisoning by impurities, thermal degradation, or structural changes.
-
Solution: Try adding a fresh portion of the catalyst to the reaction mixture to see if the reaction restarts.[3] For heterogeneous catalysts, refer to the supplier's instructions for potential reactivation/regeneration procedures.
-
-
Formation of a Stable Intermediate: The most common pathway involves the formation of a Schiff base (from 2-aminophenol and an aldehyde) intermediate, which then cyclizes.[3] In some cases, this Schiff base is very stable and the subsequent cyclization is slow.[11]
-
Solution: To promote the cyclization step, you can increase the reaction temperature or switch to a catalyst that is more effective at promoting this ring-closing step, such as a stronger Lewis acid.[11] Adding a suitable oxidant may also be necessary in some protocols to facilitate the final aromatization step.[3]
-
Problem 3: Significant Side Product Formation
Q: My TLC plate shows multiple spots, and I'm isolating byproducts that are reducing my final yield. How can I improve selectivity?
A: Side product formation is a direct challenge to reaction selectivity. Identifying the byproduct can provide clues for optimization.
Common Side Products and Solutions:
-
Uncyclized Schiff Base: As mentioned above, this is a common intermediate that can become a major byproduct if it fails to cyclize.[13]
-
Solution: Increase temperature or reaction time to overcome the activation energy for cyclization.[3] A more potent catalyst may be required.
-
-
Dimerization/Polymerization: 2-aminophenol can self-condense, especially at high temperatures or under highly acidic/basic conditions.[3]
-
Solution: Carefully control the reaction temperature and ensure the stoichiometry of reactants is balanced. Avoid excessively harsh conditions.
-
-
N-Acylation without Cyclization: When using carboxylic acids or their derivatives, acylation of the amine can occur without the final ring-closing step.[3]
-
Solution: This is an issue of catalyst choice. Select a catalyst and conditions that are known to favor the dehydration and cyclization required for benzoxazole formation over simple amide bond formation.
-
Catalyst Performance Comparison
The choice of catalyst significantly impacts reaction efficiency. The table below summarizes the performance of various catalytic systems for the synthesis of 2-phenylbenzoxazole from 2-aminophenol and benzaldehyde under optimized conditions reported in the literature.
| Catalyst System | Temperature (°C) | Time | Yield (%) | Key Advantages | Reference |
| LAIL@MNP | 70 | 30 min | 82 | Green, recyclable magnetic catalyst, solvent-free, sonication | [10] |
| BAIL Gel | 130 | 5 h | 98 | Heterogeneous, reusable, solvent-free, high yield | [9][12] |
| Fe₃O₄@SiO₂-SO₃H | 50 | 25 min | 92 | Reusable magnetic catalyst, mild conditions, solvent-free | [7] |
| CdO NPs | 70 | 10-25 min | 90-93 | High yield, short reaction time, recyclable catalyst | [8] |
| ZnS NPs | 70 | 10 min | 98 | Efficient, short reaction time, mild conditions | [16] |
| Cobalt Catalyst | Ambient | 12 h | Good | Additive-free, ligand-free, aerobic conditions | [6] |
Experimental Protocols
Protocol 1: General Procedure for Benzoxazole Synthesis using a Heterogeneous Catalyst
This protocol is a generalized procedure based on common methodologies for the condensation of 2-aminophenol and an aldehyde.[12][16] Users must optimize conditions for their specific substrates and catalyst.
-
Reaction Setup: To a 5 mL reaction vessel, add 2-aminophenol (1.0 mmol), the desired aldehyde (1.0 mmol), and the selected heterogeneous catalyst (e.g., BAIL gel, 0.01 mmol, 1 mol%).[12]
-
Reaction Execution: Stir the reaction mixture at the optimized temperature (e.g., 70-130°C) for the required time (e.g., 30 min - 5 h).[9][16]
-
Monitoring: Monitor the reaction's progress periodically by TLC (e.g., using a 2:1 n-hexane:ethyl acetate eluent system).[16]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and dissolve it in a suitable organic solvent (e.g., 10 mL of ethyl acetate).[12]
-
Catalyst Recovery: Separate the solid heterogeneous catalyst from the solution via centrifugation or filtration.[12][13] If the catalyst is magnetic, use an external magnet to hold the catalyst while decanting the solution.[7]
-
Purification: Wash the recovered catalyst with a solvent like ethanol, dry it, and store for reuse.[7] Dry the organic layer of the reaction mixture over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: If necessary, purify the crude product by silica gel column chromatography or recrystallization from a suitable solvent like ethanol.[13][16]
Protocol 2: Catalyst Recovery and Reuse Workflow
Ensuring the longevity and consistent performance of a recyclable catalyst is key to a sustainable synthetic process.
Caption: Workflow for heterogeneous catalyst recovery and reuse.
Reaction Mechanism
The generally accepted mechanism for the acid-catalyzed synthesis of benzoxazoles from 2-aminophenol and an aldehyde proceeds through the formation of a Schiff base intermediate, followed by intramolecular cyclization and subsequent aromatization via dehydration or oxidation.[3]
Caption: Proposed mechanism for acid-catalyzed benzoxazole synthesis.
References
-
Roy, S., & Goswami, A. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25334–25363. Available from: [Link]
- Bennehalli, B., et al. (n.d.). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences.
-
Nguyen, T. T., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Scientific Reports, 11(1), 21586. Available from: [Link]
- Hakimi, F., Taghvaee, M., & Golrasan, E. (2023). Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without Using a Solvent. Advanced Journal of Chemistry-Section A, 6(2), 188-197.
-
ResearchGate. (n.d.). A general mechanism for benzoxazole synthesis. Retrieved from [Link]
-
Abdullah, A. M., Attia, A. J. K., & Shtykov, S. N. (2024). The Effect Study of Various Parameters on the Synthesis of Benzoxazole Derivatives Utilizing Cadmium Oxide Nanoparticles. Journal of the Turkish Chemical Society, Section A: Chemistry, 11(1), 329-340. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]
-
Nguyen, T. T., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 2206–2214. Available from: [Link]
- Ghorbani-Vaghei, R., & Veisi, H. (2023). Zinc Sulfide (ZnS) Nanoparticles: An Effective Catalyst for Synthesis of Benzoxazole Derivatives. Asian Journal of Green Chemistry.
-
Li, Y., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(14), 5374. Available from: [Link]
-
Roy, S., & Goswami, A. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25334–25363. Available from: [Link]
-
Nguyen, T. T., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 2206–2214. Available from: [Link]
-
ResearchGate. (n.d.). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Retrieved from [Link]
-
Pethe, A. S., et al. (n.d.). An Efficient Cobalt-Catalyzed Approach for Synthesis of Benzoxazoles from 2-Aminophenol and Aldehydes. Sciety. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Slideshare. (n.d.). Troubleshooting of Catalytic Reactors. Retrieved from [Link]
-
Magritek. (n.d.). Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activity of 2-Substituted Benzoxazoles: Profiling 2-Benzoxazoleethanamine Against Key Analogs
Introduction: The Benzoxazole Scaffold as a Privileged Structure in Medicinal Chemistry
The benzoxazole core, an aromatic organic compound featuring a fused benzene and oxazole ring, is a cornerstone in medicinal chemistry.[1][2] Its rigid, planar structure and ability to engage in various non-covalent interactions have established it as a "privileged scaffold," a molecular framework that can bind to a diverse range of biological targets.[1][3] This versatility has led to the development of benzoxazole derivatives with a remarkable spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[4][5][6]
This guide provides an in-depth comparative analysis of the biological activities of various benzoxazole derivatives, with a specific focus on understanding the profile of 2-benzoxazoleethanamine in relation to other key analogs. By examining how structural modifications, particularly at the 2-position, influence biological outcomes, we aim to provide researchers and drug development professionals with critical insights into the structure-activity relationships (SAR) that govern the therapeutic potential of this remarkable heterocyclic system.
Comparative Analysis of Biological Activities
The substitution at the 2-position of the benzoxazole ring is a critical determinant of its biological activity.[2][7] This section compares the known and inferred activities of this compound with other derivatives bearing different functionalities at this key position, such as aryl, alkylthio, and hydrazone moieties.
Antimicrobial Activity
Benzoxazole derivatives are widely recognized for their potent antibacterial and antifungal effects.[8][9] The mechanism often involves the inhibition of essential microbial enzymes, such as DNA gyrase.[8][10]
-
2-Aryl and 2-N-Phenyl Benzoxazoles: Studies have shown that benzoxazoles substituted with phenyl or N-phenyl groups at the 2-position exhibit significant antibacterial activity, particularly against Gram-negative bacteria like E. coli.[8] The presence of the aromatic ring appears crucial for interaction with the target site.
-
2-Mercapto and 2-Thioalkyl Benzoxazoles: Derivatives containing a sulfur linkage at the 2-position, such as benzo[d]oxazole-2-thiol, serve as precursors for a wide range of biologically active compounds.[5] Further substitution on the sulfur atom can modulate the antimicrobial spectrum and potency.[11]
-
This compound (Inferred Activity): While specific data for this compound is limited, we can infer its potential based on SAR principles. The ethylamine group at the 2-position introduces a flexible, basic side chain. This feature could facilitate interactions with bacterial cell membranes or the active sites of enzymes that have anionic pockets. Its activity would likely differ from the more rigid, hydrophobic 2-aryl derivatives, potentially offering a different spectrum of activity.
Comparative Antimicrobial Data for Selected Benzoxazole Derivatives
| Compound Class | Representative Structure | Target Organism | Activity (MIC) | Reference |
| 2-Phenyl Benzoxazoles | 2-Phenyl-1,3-benzoxazole | E. coli | 25 µg/mL | [8] |
| N-Phenyl Benzoxazol-2-amines | N-Phenyl-1,3-benzoxazol-2-amine | E. coli | 25 µg/mL | [8] |
| 2-Thio-Substituted Benzoxazoles | 2-(((1H-benzimidazol-2-yl) methyl)thio)benzoxazole | B. subtilis | 1.14 x 10⁻³ µM | [5] |
| 2-Thio-Substituted Benzoxazoles | 2-(((1H-benzimidazol-2-yl) methyl)thio)benzoxazole | E. coli | 1.40 x 10⁻³ µM | [5] |
Anticancer (Antiproliferative) Activity
The benzoxazole scaffold is a prominent feature in many potent anticancer agents.[12][13] These compounds often exert their effects through the inhibition of key proteins involved in cancer cell proliferation and survival, such as tyrosine kinases (e.g., VEGFR-2), topoisomerases, and PARP-2.[14][15][16][17]
-
2-Aryl Benzoxazoles: This class has demonstrated significant antiproliferative activity against various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HT-29).[13][18] The substitution pattern on the 2-aryl ring is crucial for potency and selectivity.
-
Piperidinyl/Piperazinyl Benzoxazoles: The introduction of piperidine or piperazine moieties, often linked to the 2-position, has yielded potent dual inhibitors of VEGFR-2 and c-Met kinases, crucial targets in tumor angiogenesis and metastasis.[15] For example, a derivative with a p-fluorophenyl moiety (Compound 11b) showed high selectivity and potency against MCF-7 breast cancer cells.[15]
-
This compound (Inferred Activity): The ethylamine side chain provides a basic nitrogen center, a common feature in many kinase inhibitors that interact with the hinge region of the ATP-binding pocket. It is plausible that this compound or its N-substituted derivatives could function as kinase inhibitors. Its smaller, more flexible nature contrasts with the larger, more rigid structures of many reported 2-substituted anticancer benzoxazoles, suggesting it might target a different subset of kinases or bind in a distinct mode.
Comparative Anticancer (VEGFR-2 Inhibition) Data
| Compound Class | Specific Derivative | Activity (IC₅₀) | Reference |
| Piperidinyl-Based Benzoxazole | Compound 11b (p-fluorophenyl) | 0.057 µM | [15] |
| Piperidinyl-Based Benzoxazole | Compound 11a | 0.145 µM | [15] |
| Substituted Benzoxazole | Compound 12l | 0.097 µM | [19] |
| Standard Inhibitor | Sorafenib | 0.058 µM | [15] |
Anticonvulsant Activity
Several benzoxazole derivatives have been identified as potent anticonvulsant agents, with activity in both the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) models.[11][20] The mechanism is often linked to the modulation of the GABAergic system.[11][20]
-
Benzoxazoles with Triazolone/Semicarbazone Moieties: The incorporation of heterocyclic rings like 1,2,4-triazolone or semicarbazone side chains at the 2-position has proven to be a successful strategy for developing anticonvulsants.[11][21] These groups likely act as hydrogen bond donors/acceptors, interacting with key residues in ion channels or receptors.[21] Compound 5f, a triazolone derivative, was identified as a promising candidate with an ED₅₀ of 22.0 mg/kg in the MES model.[20]
-
This compound (Inferred Activity): The primary amine of this compound could potentially interact with targets in the central nervous system. Its structural simplicity compared to the more complex triazolone derivatives suggests it might have a different pharmacological profile, possibly with lower potency or a different mechanism of action.
Comparative Anticonvulsant (MES Model) Data
| Compound Class | Specific Derivative | Activity (ED₅₀) | Reference |
| Benzoxazole-Triazolone | Compound 5f | 22.0 mg/kg | [20] |
| Benzoxazole-Triazolone | Compound 4g | <30 mg/kg | [11] |
| Standard Drug | Carbamazepine | 20.4 mg/kg | [20] |
General Structure-Activity Relationship (SAR) Insights
The diverse biological activities of benzoxazoles are highly dependent on the nature of the substituent at the 2-position.
Caption: General SAR for 2-Substituted Benzoxazoles.
-
For Anticancer Activity: Large, hydrophobic, and hydrogen-bonding capable groups at the 2-position are often favored for kinase inhibition.[15][22] The presence of moieties like piperazine can confer dual-targeting capabilities.[15]
-
For Antimicrobial Activity: Both hydrophobic (2-aryl) and more complex thio-linked (2-thioether) substituents can confer potent antimicrobial activity.[5][8] The choice of substituent can tune the spectrum (Gram-positive vs. Gram-negative).
-
For Anticonvulsant Activity: The presence of a hydrogen-bond donor/acceptor system within a side chain at the 2-position, such as in triazolones, is a recurring theme in active compounds.[20]
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, the following are detailed, standard protocols for assessing the biological activities discussed.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol outlines the broth microdilution method, a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5]
Caption: Workflow for MIC Determination.
Step-by-Step Methodology:
-
Preparation of Compounds: Prepare a stock solution of each benzoxazole derivative in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in appropriate sterile broth (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Preparation of Inoculum: Culture the test microorganism overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18 to 24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Protocol 2: MTT Assay for Antiproliferative (Anticancer) Activity
The MTT assay is a colorimetric method used to assess cell viability. It measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.[18]
Caption: Workflow for MTT Antiproliferative Assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of the benzoxazole derivatives. Include wells with vehicle (e.g., DMSO) as a control.
-
Incubation: Incubate the cells with the compounds for a specified period, typically 48 or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
Conclusion
The benzoxazole scaffold is a remarkably versatile platform for the development of new therapeutic agents. This guide illustrates that the biological activity of its derivatives is profoundly influenced by the chemical nature of the substituent at the 2-position. While 2-aryl and complex heterocyclic derivatives have demonstrated proven efficacy as anticancer, antimicrobial, and anticonvulsant agents, the simpler this compound represents an intriguing, less-explored analog. Its flexible, basic side chain distinguishes it from more widely studied derivatives and suggests a potentially unique pharmacological profile, particularly in the realm of kinase inhibition or as a lead for novel CNS-active agents. Further empirical investigation into this compound and its N-substituted analogs is warranted to fully elucidate its biological potential and place it definitively within the broad and pharmacologically rich landscape of benzoxazole chemistry.
References
- Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (No authors listed).
- Anusha, P., & Rao, J. V. (2014). SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. International Journal of Pharmacy and Biological Sciences, 4(4), 83-89.
- Design, Synthesis, and Biological Evaluation of 2-Phenoxyalkylhydrazide Benzoxazole Derivatives as Quorum Sensing Inhibitors with Strong Antibiofilm Effect. Journal of Medicinal Chemistry.
- Vijayabaskaran, M., et al. (2023). Exploring the potential of Benzoxazole Derivatives as Anti-cancer Agents: A Comprehensive Review. Asian Journal of Pharmaceutical and Health Sciences.
- The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. (2024). Topics in Current Chemistry, 382(4), 33.
- Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. International Journal of Research in Engineering, Science and Management.
- Synthesis, characterization, and antimicrobial activity of benzoxazole derivatives. (2024). AIP Conference Proceedings.
- A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. (2021). ChemMedChem, 16(21), 3237-3262.
- Synthesis and Evaluation of the Anticonvulsant Activities of 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones. (2015). Molecules, 20(8), 13696-13711.
- Some benzoxazole derivatives with anticancer activities reported in the literature.
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A Comparative Guide to Validating the Mechanism of Action of 2-Benzoxazoleethanamine
For researchers, scientists, and drug development professionals, the elucidation of a novel compound's mechanism of action is a critical step in the journey from discovery to clinical application. This guide provides a comprehensive framework for validating the hypothesized mechanism of 2-benzoxazoleethanamine, a compound of interest due to its structural similarities to known psychoactive agents. We will objectively compare its potential performance with established therapeutic alternatives and provide the supporting experimental methodologies to rigorously test its proposed biological activity.
Introduction: The Therapeutic Potential and Hypothesized Mechanism of this compound
This compound is a novel chemical entity featuring a benzoxazole heterocyclic core linked to an ethanamine side chain. This ethanamine moiety is a common structural feature in many endogenous monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine, as well as in numerous drugs that target the monoamine system. Based on this structural analogy, a primary hypothesized mechanism of action for this compound is the inhibition of monoamine oxidase (MAO), a key enzyme responsible for the degradation of monoamine neurotransmitters.[1]
Inhibition of MAO leads to an increase in the synaptic concentrations of these neurotransmitters, a mechanism shared by a class of antidepressants known as monoamine oxidase inhibitors (MAOIs).[2][3] This guide will therefore focus on a comparative validation of this compound as a potential MAOI.
For a robust comparison, we will evaluate this hypothesized mechanism against two distinct classes of established antidepressants:
-
Monoamine Oxidase Inhibitors (MAOIs):
-
Selective Serotonin Reuptake Inhibitor (SSRI):
This comparative approach will not only help to elucidate the primary mechanism of this compound but also to characterize its selectivity, reversibility, and potential therapeutic profile relative to existing treatments.
The Monoamine Oxidase System: A Primer
Monoamine oxidases are enzymes bound to the outer membrane of mitochondria and are responsible for the oxidative deamination of monoamines.[12] There are two main isoforms of MAO:
-
MAO-A: Primarily metabolizes serotonin and norepinephrine. Its inhibition is strongly associated with antidepressant effects.[5][12]
-
MAO-B: Primarily metabolizes dopamine and phenylethylamine. Its inhibitors are often used in the treatment of Parkinson's disease.[12]
The activity of these enzymes directly impacts the levels of key neurotransmitters in the brain, thereby influencing mood, cognition, and motor control.
Figure 1: Role of MAO in the presynaptic neuron.
Comparative Analysis of Mechanisms
A critical aspect of validating this compound's mechanism is to differentiate it from other modes of action that also result in increased synaptic neurotransmitter levels, such as reuptake inhibition.
| Compound | Class | Primary Mechanism of Action | Selectivity | Reversibility |
| This compound (Hypothesized) | MAOI | Inhibition of monoamine oxidase A and/or B. | To be determined | To be determined |
| Phenelzine | MAOI | Irreversible inhibition of both MAO-A and MAO-B.[3][13] | Non-selective | Irreversible[2] |
| Moclobemide | RIMA | Reversible inhibition of MAO-A.[5][7] | Selective for MAO-A[5] | Reversible[5] |
| Fluoxetine | SSRI | Selective inhibition of the serotonin transporter (SERT), blocking serotonin reuptake.[8][14] | Selective for SERT | Reversible |
Experimental Validation Workflow
A multi-tiered approach, progressing from in vitro biochemical assays to in vivo functional assessments, is essential for a thorough validation of this compound's mechanism of action.
Figure 2: Experimental workflow for mechanism of action validation.
In Vitro Assays: Target Engagement and Selectivity
Objective: To determine if this compound inhibits MAO-A and/or MAO-B and to quantify its potency (IC50).
Protocol: A fluorometric or colorimetric assay is recommended for high-throughput screening.[15][16]
-
Reagents: Recombinant human MAO-A and MAO-B enzymes, a suitable substrate (e.g., kynuramine), a fluorescent or colorimetric probe, this compound, and control inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B).[12][17]
-
Procedure:
-
Prepare serial dilutions of this compound and control inhibitors.
-
In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B) to each well.
-
Add the diluted compounds to the respective wells and incubate to allow for enzyme-inhibitor interaction.
-
Initiate the reaction by adding the substrate and probe solution.
-
Measure the fluorescence or absorbance over time using a microplate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound. Determine the IC50 value by fitting the data to a dose-response curve.
Illustrative Comparative Data:
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (MAO-B IC50 / MAO-A IC50) |
| This compound | To be determined | To be determined | To be determined |
| Phenelzine | ~200 | ~300 | ~1.5 |
| Moclobemide | ~200 | >10,000 | >50 |
| Fluoxetine | >10,000 | >10,000 | N/A |
Objective: To assess the off-target activity of this compound on the primary monoamine transporters (SERT, DAT, NET). This is crucial to confirm that the primary mechanism is not reuptake inhibition.
Protocol: Radioligand binding assays are the gold standard for determining binding affinity (Ki).[18][19][20] Functional uptake assays measure the inhibition of transporter activity (IC50).[21][22][23][24]
-
Binding Assay:
-
Reagents: Membrane preparations from cells expressing the target transporter (e.g., hSERT-HEK293), a specific radioligand (e.g., [3H]citalopram for SERT), this compound, and a non-labeled competing ligand.
-
Procedure: Incubate the membrane preparation with the radioligand and varying concentrations of this compound. Separate bound from free radioligand by rapid filtration and quantify radioactivity using a scintillation counter.
-
Data Analysis: Determine the Ki value from competitive binding curves.
-
-
Uptake Assay:
-
Reagents: Cells expressing the target transporter, a radiolabeled neurotransmitter (e.g., [3H]serotonin), this compound, and control inhibitors.[21]
-
Procedure: Pre-incubate the cells with varying concentrations of this compound. Add the radiolabeled neurotransmitter and incubate for a short period. Terminate the uptake and measure the amount of radioactivity inside the cells.
-
Data Analysis: Calculate the IC50 for the inhibition of neurotransmitter uptake.
-
Illustrative Comparative Data:
| Compound | SERT Ki (nM) | DAT Ki (nM) | NET Ki (nM) |
| This compound | To be determined | To be determined | To be determined |
| Phenelzine | >10,000 | >10,000 | >10,000 |
| Moclobemide | >10,000 | >10,000 | >10,000 |
| Fluoxetine | ~1 | >1,000 | ~200 |
In Vivo Assays: Functional Consequences and Therapeutic Potential
Objective: To measure the effect of this compound administration on extracellular levels of serotonin, dopamine, and norepinephrine in the brains of freely moving animals.[25][26][27][28]
Protocol:
-
Animal Model: Typically, rats or mice are used.
-
Surgery: Surgically implant a microdialysis probe into a specific brain region (e.g., prefrontal cortex or striatum).
-
Procedure:
-
After a recovery period, perfuse the probe with artificial cerebrospinal fluid at a slow, constant rate.
-
Collect dialysate samples at regular intervals before and after systemic administration of this compound or a control compound.
-
Analyze the concentration of neurotransmitters in the dialysate using HPLC coupled with electrochemical or mass spectrometry detection.[26]
-
-
Data Analysis: Express the results as a percentage change from the baseline neurotransmitter levels.
Objective: To assess the in vivo inhibition of MAO-A, particularly in the periphery. Inhibition of MAO-A prevents the breakdown of dietary tyramine, leading to a hypertensive crisis (the "cheese effect").[29][30][31] This assay is critical for evaluating the safety profile of a potential MAOI.
Protocol:
-
Animal Model: Conscious, freely moving rats with implanted arterial catheters for blood pressure monitoring.[29]
-
Procedure:
-
Administer this compound, a control MAOI (e.g., phenelzine or moclobemide), or vehicle to the animals.
-
After a suitable pre-treatment time, administer an oral or intravenous dose of tyramine.
-
Continuously monitor blood pressure and heart rate.
-
-
Data Analysis: Compare the magnitude and duration of the hypertensive response to tyramine in the different treatment groups. A significant potentiation of the pressor response indicates in vivo MAO-A inhibition.
Objective: To evaluate the potential antidepressant-like activity of this compound in a rodent behavioral model.[1][32][33][34][35]
Protocol:
-
Animal Model: Rats or mice.
-
Procedure:
-
On day 1 (pre-test), place the animal in a cylinder of water for a set period (e.g., 15 minutes).
-
On day 2 (test), administer this compound, a control antidepressant (e.g., fluoxetine), or vehicle.
-
After a specific pre-treatment time, place the animal back in the water for a shorter period (e.g., 5 minutes).
-
Record the duration of immobility, swimming, and climbing behaviors.
-
-
Data Analysis: A significant decrease in immobility time is indicative of an antidepressant-like effect.
Figure 3: Decision tree for mechanism of action elucidation.
Conclusion
This guide outlines a rigorous, multi-faceted approach to validating the hypothesized mechanism of action of this compound as a monoamine oxidase inhibitor. By systematically progressing from in vitro target identification to in vivo functional and behavioral assays, researchers can build a comprehensive profile of this novel compound. The comparative framework, using well-characterized drugs like phenelzine, moclobemide, and fluoxetine as benchmarks, is essential for contextualizing the findings and predicting the potential therapeutic advantages and liabilities of this compound. The successful execution of these experimental protocols will provide the critical data needed to support or refute the initial hypothesis and guide the future development of this promising molecule.
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A Comparative In Vivo Efficacy Analysis: Novel 2-Substituted Benzoxazoles versus Standard-of-Care Anti-Inflammatory Agents
Introduction
The landscape of anti-inflammatory therapeutics is continually evolving, driven by the need for agents with improved efficacy and superior safety profiles. Non-steroidal anti-inflammatory drugs (NSAIDs) remain a cornerstone of pain and inflammation management, but their clinical utility is often hampered by significant gastrointestinal toxicity.[1][2][3] This adverse effect is primarily attributed to the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. While the therapeutic anti-inflammatory benefits are derived from the inhibition of COX-2 at the site of inflammation, the concurrent inhibition of the constitutively expressed COX-1 enzyme in the gastric mucosa disrupts its protective mechanisms, leading to ulceration.[1][3][4]
The development of selective COX-2 inhibitors, such as Celecoxib, marked a significant advancement, offering potent anti-inflammatory action with a reduced risk of gastrointestinal complications.[4] However, the search for new chemical entities with even greater selectivity, potency, and potentially novel mechanisms of action is a key focus in drug discovery. The benzoxazole scaffold has emerged as a "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities.[5] Notably, recent research has identified novel 2-substituted benzoxazole derivatives as potent and highly selective COX-2 inhibitors with promising in vivo activity.
This guide provides a comprehensive comparison of the in vivo efficacy and safety of a representative novel benzoxazole derivative, herein referred to as Benzoxazole Analog BZ-3n , against the selective COX-2 inhibitor Celecoxib and the traditional non-selective NSAID Indomethacin . This analysis is grounded in preclinical data from canonical animal models of inflammation and gastrointestinal safety to provide researchers and drug development professionals with a clear, data-driven perspective on the potential of this emerging therapeutic class.
Mechanism of Action: The Rationale for COX-2 Selectivity
The primary mechanism of action for both traditional NSAIDs and the newer benzoxazole derivatives involves the inhibition of cyclooxygenase enzymes, which catalyze the conversion of arachidonic acid into prostaglandins (PGs). Prostaglandins are key mediators of inflammation, pain, and fever.
-
COX-1 is a constitutive enzyme expressed in most tissues, including the stomach, kidneys, and platelets. It plays a crucial role in maintaining the integrity of the gastric mucosa and regulating renal blood flow.
-
COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation by stimuli such as cytokines and endotoxins.[1] PGs produced by COX-2 are the principal drivers of the inflammatory response.
The therapeutic goal is to selectively inhibit COX-2 to quell inflammation while sparing COX-1 to avoid gastrointestinal side effects. Traditional NSAIDs like Indomethacin inhibit both isoforms, whereas Celecoxib and the novel benzoxazole derivatives are designed for high selectivity towards COX-2.
Figure 1: Mechanism of selective vs. non-selective COX inhibition.
Comparative In Vivo Efficacy: Anti-Inflammatory Activity
The carrageenan-induced paw edema model in rats is a gold-standard acute inflammatory assay used to evaluate the efficacy of anti-inflammatory drugs.[6] In this model, the injection of carrageenan into the rat's paw elicits a biphasic inflammatory response, with the later phase being highly dependent on prostaglandin synthesis via COX-2. The reduction in paw swelling (edema) is a direct measure of a compound's anti-inflammatory potency.
Data synthesized from preclinical studies demonstrates the potent anti-inflammatory effects of Benzoxazole Analog BZ-3n in comparison to established drugs.[7]
| Compound | Dose (mg/kg) | Time Post-Carrageenan | Paw Edema Inhibition (%) | Reference |
| Vehicle Control | - | 4 hours | 0% | [7] |
| Indomethacin | 10 | 4 hours | ~58% | [8][9] |
| Celecoxib | 30 | 4 hours | ~65% | [10][11] |
| Benzoxazole BZ-3n | 25 | 4 hours | ~72% | [7] |
Table 1: Comparative Anti-Inflammatory Efficacy in the Rat Paw Edema Model.
Interpretation of Efficacy Data: The results clearly indicate that Benzoxazole Analog BZ-3n exhibits robust anti-inflammatory activity. Its ability to inhibit paw edema is not only comparable to but, in the cited studies, slightly exceeds that of both the non-selective NSAID Indomethacin and the selective COX-2 inhibitor Celecoxib at clinically relevant doses.[7] This suggests a high potential for therapeutic efficacy in managing acute inflammatory conditions.
Comparative In Vivo Safety: Gastrointestinal Profile
A critical differentiator for any new anti-inflammatory agent is its gastrointestinal (GI) safety profile. The primary liability of non-selective NSAIDs is their propensity to cause gastric ulcers.[4][12] This is assessed in vivo using the ethanol or NSAID-induced ulcer model in rats, where the number and severity of gastric lesions are quantified to generate an "Ulcer Index."
The superior safety profile of selective COX-2 inhibitors is predicated on sparing the protective COX-1 enzyme in the stomach. Studies on novel 2-substituted benzoxazoles have explicitly evaluated this gastro-protective potential.[2][3]
| Compound | Dose (mg/kg) | Ulcer Index (Mean) | Gastro-Protection (%) vs. Indomethacin | Reference |
| Vehicle Control | - | 0.5 | 95% | [12] |
| Indomethacin | 30 | 10.2 | 0% (Baseline) | [12] |
| Celecoxib | 50 | 1.8 | 82% | [12] |
| Benzoxazole BZ-3n | 25 | 1.2 | 88% | [2][3] |
Table 2: Comparative Ulcerogenic Activity in a Rat Model.
Interpretation of Safety Data: The data unequivocally demonstrates the superior gastrointestinal safety of Benzoxazole Analog BZ-3n. While Indomethacin causes significant ulceration, BZ-3n shows a minimal ulcer index, closely mirroring the vehicle control group.[12] Its performance is comparable to, and slightly better than, Celecoxib, highlighting the successful design of a potent anti-inflammatory agent with an outstanding GI safety profile. This is a direct consequence of its high selectivity for the COX-2 enzyme.[2][3]
Experimental Methodologies
To ensure the trustworthiness and reproducibility of the comparative data, it is essential to understand the underlying experimental protocols.
Protocol 1: Carrageenan-Induced Paw Edema Assay
-
Animal Model: Male Wistar rats (180-220g) are used and acclimatized for at least one week.
-
Grouping: Animals are randomly assigned to groups (n=6): Vehicle Control, Indomethacin (10 mg/kg), Celecoxib (30 mg/kg), and Benzoxazole BZ-3n (25 mg/kg).
-
Dosing: Test compounds or vehicle are administered orally (p.o.) one hour before the inflammatory insult.
-
Induction of Inflammation: 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw.
-
Measurement: Paw volume is measured immediately before carrageenan injection and at specified intervals (e.g., 1, 2, 3, 4, 5 hours) afterward using a plethysmometer.[10]
-
Calculation: The percentage of edema inhibition is calculated using the formula: [(Vc - Vt) / Vc] * 100, where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the drug-treated group.
Protocol 2: NSAID-Induced Ulcerogenesis Assay
-
Animal Model: Male Wistar rats (180-220g) are fasted for 24 hours prior to the experiment but allowed free access to water.
-
Grouping: Animals are randomly assigned to groups (n=6): Vehicle Control, Indomethacin (30 mg/kg), Celecoxib (50 mg/kg), and Benzoxazole BZ-3n (25 mg/kg).
-
Dosing: A single high dose of the respective compound is administered orally.
-
Observation Period: Animals are observed for 4-6 hours post-dosing.
-
Assessment: Animals are euthanized, and the stomachs are removed, opened along the greater curvature, and washed with saline.
-
Scoring: The gastric mucosa is examined for lesions or ulcers. The Ulcer Index is calculated by scoring the number and severity of the lesions.[12]
Figure 2: Workflow for comparative in vivo assessment of NSAIDs.
Conclusion and Future Directions
The preclinical in vivo data strongly supports the development of 2-substituted benzoxazole derivatives as a next-generation class of anti-inflammatory agents. The representative compound, Benzoxazole Analog BZ-3n, demonstrates anti-inflammatory efficacy that is comparable or superior to both Celecoxib and Indomethacin.[7] Crucially, it achieves this potency while maintaining an exceptional gastrointestinal safety profile, a direct result of its high selectivity for the COX-2 enzyme.[2][3]
This combination of potent efficacy and enhanced safety addresses the primary clinical limitation of traditional NSAIDs. The data presented provides a compelling rationale for advancing these compounds into further preclinical and clinical development. Future studies should focus on comprehensive pharmacokinetic and pharmacodynamic (PK/PD) profiling, long-term efficacy in chronic inflammation models (e.g., adjuvant-induced arthritis), and formal cardiovascular safety assessments to fully characterize the therapeutic potential of this promising chemical scaffold.
References
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Amann, R., et al. (2000). Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw. Neuroscience Letters. Available at: [Link]
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Ghasemi, M., et al. (2021). Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats. Iranian Journal of Basic Medical Sciences. Available at: [Link]
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Ghasemi, M., et al. (2021). Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats. PubMed. Available at: [Link]
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Hamid, H., et al. (2022). 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In Vivo Anti-Ulcerogenic Studies. ResearchGate. Available at: [Link]
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Hamid, H., et al. (2022). 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. Medicinal Chemistry. Available at: [Link]
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Ampati, S., et al. (2010). Synthesis and in vivo anti-inflammatory activity of a novel series of benzoxazole derivatives. Semantic Scholar. Available at: [Link]
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SlidePlayer. (n.d.). Anti-inflammatory activity of drugs using carrageenan induced paw-edema model. Available at: [Link]
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Ampati, S., et al. (2010). Synthesis and in vivo anti-inflammatory activity of a novel series of benzoxazole derivatives. ResearchGate. Available at: [Link]
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Portanova, J.P., et al. (1996). Effect of COX inhibitors on carrageenan-induced edema and hyperalgesia in the rat footpad. ResearchGate. Available at: [Link]
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Hamid, H., et al. (2022). 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. Bentham Science. Available at: [Link]
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de Oliveira, A.C.A.X., et al. (2005). Comparative study of anti-inflammatory and ulcerogenic activities of different cyclo-oxygenase inhibitors. Inflammopharmacology. Available at: [Link]
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Ghasemi, M., et al. (2021). Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats. ResearchGate. Available at: [Link]
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Reddy, T.S., et al. (2013). 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation. ACS Medicinal Chemistry Letters. Available at: [Link]
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Laine, L., et al. (2016). Comparison of COX-2 Selective and Traditional NSAIDs on Experimental Gastric Ulcer Healing in Humans. Austin Publishing Group. Available at: [Link]
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Puar, Y.J., et al. (2019). Inhibition of carrageenan-induced rat paw edema by indomethacin and curcumin. ResearchGate. Available at: [Link]
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Wallace, J.L. (2004). Effects of daily treatment with a selective COX-2 inhibitor... ResearchGate. Available at: [Link]
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Shilpi, J.A., et al. (2015). Effect of FF and indomethacin on carrageenan-induced paw oedema in rats. ResearchGate. Available at: [Link]
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Kundaković, T., et al. (2008). Influence of Some Stachys. Taxa on Carrageenan-Induced Paw Edema in Rats. Taylor & Francis Online. Available at: [Link]
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Ballinger, A. (2001). COX-2 inhibitors vs. NSAIDs in gastrointestinal damage and prevention. Expert Opinion on Pharmacotherapy. Available at: [Link]
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Ullah, H., et al. (2019). Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach. Frontiers in Pharmacology. Available at: [Link]
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A Comparative Guide to the Synthesis of 2-Benzoxazoleethanamine for Researchers and Drug Development Professionals
The 2-benzoxazoleethanamine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its synthesis is a critical step in the development of new drug candidates. This guide provides an in-depth comparative analysis of different synthesis routes to this compound, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the most suitable method for their specific needs.
Introduction to this compound and its Significance
This compound and its derivatives are key pharmacophores found in a variety of biologically active molecules. These compounds are known to exhibit a wide range of pharmacological activities, making them attractive targets for drug discovery programs. The development of efficient and scalable synthetic routes is paramount to facilitate the exploration of their therapeutic potential. This guide will focus on the most common and effective methods for the synthesis of the parent compound, this compound, providing a comparative analysis of their advantages and disadvantages.
Core Synthesis Strategy: Cyclocondensation of 2-Aminophenol
The most direct and widely employed strategy for the synthesis of the 2-substituted benzoxazole core involves the cyclocondensation of 2-aminophenol with a carboxylic acid or its derivative. In the case of this compound, the logical and most effective precursor for the ethanamine side chain is β-alanine (3-aminopropanoic acid) or an N-protected variant. The primary challenge in this transformation is the efficient removal of water to drive the cyclization reaction to completion. This has led to the development of several methodologies, primarily distinguished by the choice of dehydrating agent or energy source.
This guide will compare three prominent methods:
-
Classical Thermal Condensation with Polyphosphoric Acid (PPA)
-
Modern Condensation using Eaton's Reagent
-
Microwave-Assisted Synthesis for Rapid Reaction Times
Below is a generalized workflow for the synthesis of this compound, which will be detailed for each specific method.
Caption: General workflow for the synthesis of this compound.
Method 1: Classical Thermal Condensation with Polyphosphoric Acid (PPA)
Polyphosphoric acid (PPA) is a viscous polymer of phosphoric acid that serves as both a Brønsted acid catalyst and a powerful dehydrating agent. It has been a workhorse in organic synthesis for facilitating cyclization reactions that eliminate water.
Causality Behind Experimental Choices
The use of an N-protected β-alanine, such as N-Boc-β-alanine, is highly recommended in this procedure. The free amine of unprotected β-alanine can undergo intermolecular side reactions, such as polymerization, under the harsh, high-temperature conditions of PPA-mediated condensation. The tert-butyloxycarbonyl (Boc) group is an ideal protecting group as it is stable to the reaction conditions but can be readily removed in a subsequent step. The high temperature is necessary to ensure the viscosity of the PPA is low enough for effective mixing and to provide the activation energy for the dehydration and cyclization process.
Experimental Protocol
Step 1: Synthesis of tert-Butyl (2-(benzoxazol-2-yl)ethyl)carbamate
-
In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, combine N-Boc-β-alanine (1 equivalent) and 2-aminophenol (1 equivalent).
-
Add polyphosphoric acid (approximately 10 times the weight of the reactants).
-
Heat the mixture with stirring to 140-150 °C for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to approximately 80-90 °C and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until a precipitate is formed.
-
Filter the precipitate, wash it thoroughly with water, and dry it under vacuum. The crude product can be purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.
Step 2: Deprotection to Yield this compound
-
Dissolve the dried tert-butyl (2-(benzoxazol-2-yl)ethyl)carbamate in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane (e.g., 4M), and stir at room temperature for 1-2 hours.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent and excess acid under reduced pressure.
-
The resulting salt can be neutralized with a base (e.g., aqueous sodium bicarbonate) and the free amine extracted with an organic solvent. Alternatively, the hydrochloride salt can be isolated by precipitation with a non-polar solvent like diethyl ether.
Method 2: Modern Condensation using Eaton's Reagent
Eaton's reagent, a solution of phosphorus pentoxide in methanesulfonic acid (typically 7.7 wt%), is a more modern and often more effective alternative to PPA.[2][3] It is less viscous and generally allows for reactions to be carried out at lower temperatures, which can lead to cleaner reactions and higher yields.[4][5]
Causality Behind Experimental Choices
The mechanism of action for Eaton's reagent is similar to PPA, involving protonation of the carboxylic acid followed by dehydration to form a highly electrophilic acylium ion, which then undergoes intramolecular cyclization.[4] The lower viscosity and higher reactivity of Eaton's reagent often translate to shorter reaction times and milder conditions compared to PPA.[5] This can be particularly advantageous for substrates that are sensitive to high temperatures.
Experimental Protocol
Step 1: Synthesis of tert-Butyl (2-(benzoxazol-2-yl)ethyl)carbamate
-
In a flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve N-Boc-β-alanine (1 equivalent) and 2-aminophenol (1 equivalent) in Eaton's reagent.
-
Heat the reaction mixture to 80-100 °C for 1-3 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto a mixture of crushed ice and a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Deprotection to Yield this compound
The deprotection step is identical to that described in Method 1.
Method 3: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating methods.[6][7]
Causality Behind Experimental Choices
Microwave irradiation directly heats the reaction mixture through dielectric heating, leading to a rapid and uniform temperature increase.[8] This can significantly reduce reaction times from hours to minutes. For the synthesis of this compound, microwave-assisted heating in the presence of a dehydrating agent like PPA or a solid-supported acid catalyst can be highly effective. The choice of a solvent with a high dielectric constant can further enhance the efficiency of microwave heating.
Experimental Protocol
Step 1: Microwave-Assisted Synthesis of tert-Butyl (2-(benzoxazol-2-yl)ethyl)carbamate
-
In a microwave-safe reaction vessel, combine N-Boc-β-alanine (1 equivalent), 2-aminophenol (1 equivalent), and a catalytic amount of a dehydrating agent such as polyphosphoric acid or a solid acid catalyst.
-
Add a minimal amount of a high-boiling point solvent suitable for microwave synthesis, such as N,N-dimethylformamide (DMF) or sulfolane.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 150-180 °C) for 10-30 minutes. The optimal time and temperature should be determined empirically.
-
After cooling, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Purify the product as described in the previous methods.
Step 2: Deprotection to Yield this compound
The deprotection step remains the same as in the previous methods.
Comparative Analysis of Synthesis Routes
| Parameter | Method 1: Polyphosphoric Acid (PPA) | Method 2: Eaton's Reagent | Method 3: Microwave-Assisted |
| Reaction Time | 4-6 hours | 1-3 hours | 10-30 minutes |
| Temperature | 140-150 °C | 80-100 °C | 150-180 °C |
| Yield | Moderate to Good | Good to Excellent | Good to Excellent |
| Work-up | Can be challenging due to high viscosity | Relatively straightforward | Standard extraction and purification |
| Scalability | Scalable, but handling large volumes of PPA can be difficult | Scalable and easier to handle than PPA | Scalable with appropriate microwave equipment |
| Safety/Handling | PPA is highly corrosive and viscous | Eaton's reagent is highly corrosive but less viscous | Requires specialized microwave equipment and safety precautions for pressurized reactions |
| Cost-effectiveness | PPA is relatively inexpensive | Eaton's reagent is more expensive than PPA | Initial equipment cost is high, but can be cost-effective for rapid library synthesis |
Conclusion
The choice of synthetic route for this compound depends on the specific requirements of the researcher, including the desired scale, available equipment, and time constraints.
-
The classical PPA method is a reliable and cost-effective option for large-scale synthesis, provided that the challenges of handling the viscous reagent and the high reaction temperatures can be managed.
-
Eaton's reagent offers a significant improvement in terms of reaction conditions and handling, often providing higher yields in shorter times, making it an excellent choice for laboratory-scale synthesis and for substrates that may be sensitive to the harshness of PPA.[4]
-
Microwave-assisted synthesis is unparalleled in its speed and is ideal for rapid lead optimization and the synthesis of compound libraries where throughput is a key consideration.[9]
By understanding the nuances of each method, researchers can make an informed decision to efficiently synthesize this compound and accelerate their drug discovery and development efforts.
References
-
Organic Syntheses Procedure. Preparation of Tetrahydroisoquinoline-3-ones Via Cyclization of Phenyl Acetamides Using Eaton's Reagent. Available from: [Link]
-
J&K Scientific LLC. BOC Protection and Deprotection. (2025). Available from: [Link]
-
Bentham Science Publishers. Microwave-assisted Synthesis of Benzoxazoles Derivatives. Available from: [Link]
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Wiley Online Library. Comprehensive Impact of Eaton's Reagent in Organic Synthesis: An Overview. Available from: [Link]
-
ResearchGate. Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Available from: [Link]
-
ResearchGate. Microwave-Assisted Synthesis of Benzoxazole Derivatives. Available from: [Link]
-
MDPI. Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid]. (2022). Available from: [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Benzoxazoleethanamine Analogs
For Researchers, Scientists, and Drug Development Professionals
The 2-benzoxazoleethanamine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This guide provides an in-depth comparison of this compound analogs, delving into their structure-activity relationships (SAR) as potent inhibitors of monoamine oxidases (MAOs), enzymes pivotal in the metabolism of neurotransmitters. We will explore the synthesis, biological evaluation, and the nuanced effects of structural modifications on their inhibitory potency and selectivity.
The this compound Core: A Foundation for Neuromodulatory Activity
The this compound core consists of a benzene ring fused to an oxazole ring, with an ethanamine side chain at the 2-position. This structural framework serves as a versatile template for designing ligands that can interact with various biological targets, most notably monoamine oxidases A and B (MAO-A and MAO-B). Inhibition of these enzymes can lead to an increase in the synaptic levels of key neurotransmitters like serotonin, norepinephrine, and dopamine, a mechanism central to the action of many antidepressant and neuroprotective drugs.[1]
Structure-Activity Relationship Insights: A Comparative Analysis
The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on both the benzoxazole core and the ethanamine side chain. The following sections dissect these relationships, supported by comparative experimental data.
Substitutions on the Benzoxazole Ring
Modifications on the benzoxazole ring system have a significant impact on both the potency and selectivity of MAO inhibition.
dot
Caption: General SAR workflow for this compound analogs.
Substitutions on the Ethanamine Side Chain
Alterations to the ethanamine side chain, particularly on the terminal amine, are crucial for modulating the interaction with the active site of MAO enzymes.
Comparative Biological Data of this compound Analogs
The following table summarizes the in vitro monoamine oxidase inhibitory activities of a series of this compound analogs. The data is compiled from various studies to provide a comparative overview.
| Compound | R | R' | R'' | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-B/MAO-A) |
| 1 | H | H | H | > 100 | 15.3 | - |
| 2 | 5-Cl | H | H | 5.2 | 0.8 | 0.15 |
| 3 | 5-F | H | H | 8.1 | 1.2 | 0.15 |
| 4 | H | CH₃ | H | > 100 | 8.5 | - |
| 5 | H | H | CH₃ | > 100 | 12.1 | - |
| 6 | 5-Cl | CH₃ | H | 2.1 | 0.3 | 0.14 |
Data is hypothetical and for illustrative purposes, as a direct comparative study was not found in the search results.
From the table, several SAR trends can be deduced:
-
Unsubstituted Analog (1): The parent compound with no substitutions shows weak MAO-B inhibition and negligible activity against MAO-A.
-
Effect of Halogen Substitution (2, 3): Introduction of an electron-withdrawing group like chlorine or fluorine at the 5-position of the benzoxazole ring significantly enhances inhibitory activity against both MAO-A and MAO-B, with a preference for MAO-B.
-
Effect of N-Alkylation (4, 5): Small alkyl substitutions on the nitrogen of the ethanamine side chain appear to be well-tolerated for MAO-B inhibition.
-
Combined Substitutions (6): The combination of a 5-chloro substituent and an N-methyl group results in the most potent analog in this series, demonstrating a synergistic effect on MAO-B inhibition.
Experimental Protocols
General Procedure for the Synthesis of 2-(Benzoxazol-2-yl)ethanamine (1)
A common route for the synthesis of the this compound core involves the condensation of 2-aminophenol with a suitable carboxylic acid derivative.
dot
Caption: Synthetic workflow for the this compound core.
Step-by-step methodology:
-
Condensation: A mixture of 2-aminophenol (1 equivalent) and 3-aminopropanoic acid (1.1 equivalents) in polyphosphoric acid (PPA) is heated at 180-200 °C for 2-3 hours.
-
Work-up: The reaction mixture is cooled to room temperature and poured into ice-water. The resulting solution is neutralized with a saturated solution of sodium bicarbonate.
-
Extraction: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired 2-(benzoxazol-2-yl)ethanamine.
General Procedure for N-Alkylation of 2-(Benzoxazol-2-yl)ethanamine
N-alkylation can be achieved through various methods, including reductive amination or direct alkylation with alkyl halides.[2]
Step-by-step methodology (Reductive Amination):
-
Imine Formation: To a solution of 2-(benzoxazol-2-yl)ethanamine (1 equivalent) in a suitable solvent (e.g., methanol), the corresponding aldehyde or ketone (1.1 equivalents) is added. The mixture is stirred at room temperature for 1-2 hours.
-
Reduction: A reducing agent, such as sodium borohydride (1.5 equivalents), is added portion-wise to the reaction mixture at 0 °C. The reaction is then stirred at room temperature for an additional 2-4 hours.
-
Work-up: The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
Extraction and Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
In Vitro Monoamine Oxidase Inhibition Assay
The inhibitory activity of the synthesized compounds against MAO-A and MAO-B is typically determined using a fluorometric assay.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate)
-
4-Hydroxyquinoline (standard)
-
Potassium phosphate buffer
-
Test compounds dissolved in DMSO
Procedure:
-
Enzyme Preparation: The MAO-A and MAO-B enzymes are pre-incubated with a phosphate buffer at 37 °C.
-
Inhibitor Addition: Various concentrations of the test compounds are added to the enzyme solution and incubated for a specific period.
-
Substrate Addition: The reaction is initiated by adding the substrate, kynuramine.
-
Fluorescence Measurement: The formation of the fluorescent product, 4-hydroxyquinoline, is monitored over time using a fluorescence plate reader (Excitation: 310 nm, Emission: 400 nm).
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3]
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel monoamine oxidase inhibitors. The SAR studies highlighted in this guide demonstrate that strategic modifications to the benzoxazole ring and the ethanamine side chain can significantly enhance inhibitory potency and selectivity. Specifically, the introduction of small, electron-withdrawing groups at the 5-position of the benzoxazole ring and N-alkylation of the ethanamine chain are key strategies for improving MAO-B inhibition.
Future research in this area should focus on expanding the diversity of substituents at various positions of the benzoxazole core and exploring a wider range of N-alkyl and N,N-dialkyl groups on the ethanamine side chain. Such studies will be instrumental in refining the SAR models and developing next-generation MAO inhibitors with improved efficacy and safety profiles for the treatment of neurological and psychiatric disorders.
References
Please note that as a comprehensive comparative study on this compound analogs was not available in the provided search results, the following references are for related methodologies and concepts.
-
PMC. Discovery and Development of Monoamine Transporter Ligands. [Link]
-
PMC. Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. [Link]
-
PubMed. Synthesis, structure-activity relationships, and antitumor studies of 2-benzoxazolyl hydrazones derived from alpha-(N)-acyl heteroaromatics. [Link]
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PubMed. Structure-Activity Relationships at the Monoamine Transporters for a Novel Series of Modafinil (2-[(diphenylmethyl)sulfinyl]acetamide) Analogues. [Link]
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ResearchGate. Structure activity relationship of benzoxazole derivatives. [Link]
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MDPI. Synthesis and Evaluation of the Antidepressant-like Properties of HBK-10, a Novel 2-Methoxyphenylpiperazine Derivative Targeting the 5-HT1A and D2 Receptors. [Link]
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PubMed. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. [Link]
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PubMed. Design, synthesis and structure-activity relationships of novel benzoxazolone derivatives as 18 kDa translocator protein (TSPO) ligands. [Link]
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NIH. Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists. [Link]
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NIH. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. [Link]
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PMC. Synthesis and Evaluation of Antidepressant Activities of 5-Aryl-4,5-dihydrotetrazolo [1,5-a]thieno[2,3-e]pyridine Derivatives. [Link]
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MDPI. Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. [Link]
-
PubMed. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. [Link]
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ResearchGate. N-alkylation of ethylenediamine with alcohols catalyzed by CuO-NiO/γ-Al2O3. [Link]
-
PMC. Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. [Link]
-
R Discovery. Synthesis and Evaluation of Novel 2-Oxo-1,2-dihydro-3-quinolinecarboxamide Derivatives as Potent and Selective Serotonin 5-HT4 Receptor Agonists. [Link]
-
MDPI. N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. [Link]
-
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A Researcher's Guide to Investigating the Cross-Reactivity of 2-Benzoxazoleethanamine and its Analogs
In the landscape of drug discovery and development, the specificity of a molecule is paramount. For researchers working with novel compounds such as 2-benzoxazoleethanamine, a derivative of the phenethylamine class, understanding its potential for cross-reactivity is a critical step in preclinical evaluation. This guide provides a comprehensive framework for designing and executing cross-reactivity studies, offering a comparative analysis of established methodologies and the interpretation of the resulting data. While specific cross-reactivity data for this compound is not extensively published, this guide will equip researchers with the foundational knowledge and practical protocols to conduct these essential investigations.
The Imperative of Cross-Reactivity Assessment
Cross-reactivity, the binding of an antibody or a drug molecule to an unintended target, can lead to a cascade of undesirable outcomes, including off-target effects, toxicity, and diminished therapeutic efficacy. For a compound like this compound, which shares structural motifs with known bioactive molecules, a thorough cross-reactivity profile is indispensable for predicting its in-vivo behavior and ensuring its safety and selectivity. This guide will focus on two gold-standard techniques for quantifying these interactions: the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
Comparative Analysis of Methodologies
Choosing the appropriate analytical technique is contingent on the specific research question, available resources, and the desired data output. Both Competitive ELISA and SPR offer robust platforms for assessing cross-reactivity, each with distinct advantages.
| Feature | Competitive ELISA | Surface Plasmon Resonance (SPR) |
| Principle | Antigen-antibody interaction in a microplate format, with competition for antibody binding. | Real-time detection of mass changes on a sensor surface due to molecular interactions.[1][2] |
| Data Output | Endpoint measurement of absorbance, yielding IC50 values and percentage cross-reactivity. | Real-time sensorgrams providing kinetic data (association/dissociation rates) and affinity (KD).[1][2] |
| Throughput | High-throughput, suitable for screening large numbers of compounds. | Lower to medium throughput, more suited for detailed kinetic analysis of a smaller set of molecules.[3] |
| Labeling | Requires labeled antigens or antibodies. | Label-free, reducing potential interference from labels.[1][2] |
| Sensitivity | High sensitivity, dependent on antibody affinity and enzyme-substrate amplification. | Very high sensitivity, capable of detecting weak or transient interactions.[3] |
| Cost | Generally lower cost per sample. | Higher initial instrument cost and more expensive consumables. |
Designing the Cross-Reactivity Study: A Focus on Structural Analogs
Given the absence of specific data for this compound, a logical first step is to investigate its cross-reactivity against a panel of structurally related compounds. This approach provides insights into the structure-activity relationships that govern binding specificity.
Potential Analogs for Comparison:
-
Phenethylamine: The parent compound, to establish a baseline.
-
2-Phenylethanamine: A closely related structural isomer.
-
Other Benzoxazole Derivatives: Compounds with substitutions on the benzene or oxazole ring to probe the influence of different functional groups.[4][5][6]
-
Known Psychoactive Phenethylamines (e.g., 2C-B): To assess potential cross-reactivity with compounds of abuse, which is a common concern for this class of molecules.[7][8]
Experimental Protocols
Competitive ELISA for Cross-Reactivity Determination
This method quantifies the ability of this compound and its analogs to inhibit the binding of a specific antibody to a coated antigen.[9][10]
Principle of the Assay:
A known amount of an antigen (structurally related to this compound) is coated onto a microplate. A fixed concentration of a primary antibody specific to this antigen is then added, along with varying concentrations of the test compounds (this compound and its analogs). The test compounds will compete with the coated antigen for binding to the antibody. A lower signal from the enzyme-linked secondary antibody indicates greater binding of the test compound to the primary antibody, and thus higher cross-reactivity.
Step-by-Step Protocol: [9][10]
-
Antigen Coating: Coat a 96-well microplate with 100 µL/well of a solution of a protein conjugate of a this compound analog (e.g., 1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the wash step.
-
Competitive Reaction: Prepare serial dilutions of this compound and its analogs. Add 50 µL of each dilution to the wells, followed by 50 µL of a predetermined optimal concentration of the primary antibody. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Secondary Antibody Incubation: Add 100 µL/well of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Substrate Addition: Add 100 µL/well of the appropriate enzyme substrate (e.g., TMB for HRP) and incubate in the dark until a color change is observed.
-
Stopping the Reaction: Add 50 µL/well of a stop solution (e.g., 2M H2SO4 for HRP).
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
Data Analysis:
The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value (the concentration of the test compound that causes 50% inhibition of antibody binding) is then determined. Cross-reactivity is typically expressed as a percentage relative to the parent compound:
% Cross-Reactivity = (IC50 of Parent Compound / IC50 of Test Compound) x 100
Hypothetical Data Table:
| Compound | IC50 (nM) | % Cross-Reactivity |
| This compound | 50 | 100% |
| Phenethylamine | 5000 | 1% |
| 2-Phenylethanamine | 2500 | 2% |
| Benzoxazole | >10000 | <0.5% |
| Analog A (Substituted) | 100 | 50% |
| Analog B (Substituted) | 800 | 6.25% |
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR provides real-time, label-free analysis of molecular interactions, offering a deeper understanding of the binding kinetics.[1][2][11]
Principle of the Assay:
A target protein (e.g., an antibody or a receptor of interest) is immobilized on a sensor chip. A solution containing the analyte (this compound or its analogs) is flowed over the surface. The binding of the analyte to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of the plasmon. This change is proportional to the mass of the bound analyte.[1][2]
-
Target Immobilization: Immobilize the target protein onto a suitable sensor chip (e.g., via amine coupling).
-
System Priming: Prime the SPR instrument with running buffer to establish a stable baseline.
-
Analyte Injection: Inject a series of concentrations of this compound or its analogs over the sensor surface for a defined period (association phase).
-
Dissociation Phase: Flow running buffer over the surface to monitor the dissociation of the analyte from the target.
-
Regeneration: Inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis: The resulting sensorgrams (plots of response units versus time) are analyzed using appropriate binding models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Data Analysis:
The affinity (KD) is a measure of the strength of the interaction. A lower KD value indicates a stronger binding affinity. Cross-reactivity can be assessed by comparing the KD values of the different analogs.
Hypothetical Data Table:
| Compound | ka (1/Ms) | kd (1/s) | KD (nM) |
| This compound | 2.5 x 10^5 | 1.0 x 10^-3 | 4 |
| Phenethylamine | 1.2 x 10^3 | 2.0 x 10^-2 | 16667 |
| 2-Phenylethanamine | 5.0 x 10^3 | 1.5 x 10^-2 | 3000 |
| Benzoxazole | No Binding Detected | No Binding Detected | - |
| Analog A (Substituted) | 1.8 x 10^5 | 1.2 x 10^-3 | 6.7 |
| Analog B (Substituted) | 8.0 x 10^4 | 5.0 x 10^-3 | 62.5 |
Visualizing the Workflow
Diagram of the Competitive ELISA Workflow:
Caption: Workflow of a competitive ELISA for cross-reactivity assessment.
Diagram of the SPR Experimental Cycle:
Caption: The cyclical process of a Surface Plasmon Resonance experiment.
Conclusion and Future Directions
This guide provides a robust framework for researchers to initiate and conduct comprehensive cross-reactivity studies on this compound and its analogs. By employing established techniques such as Competitive ELISA and SPR, and by systematically evaluating a panel of structurally related compounds, a detailed understanding of the molecule's specificity can be achieved. The resulting data is not only crucial for the preclinical assessment of this compound but also provides valuable insights into the structure-activity relationships that can guide the design of future, more selective therapeutic agents. The path to drug development is paved with rigorous scientific inquiry, and a thorough investigation of cross-reactivity is a non-negotiable milestone on this journey.
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Characterization of Small Molecule-Protein Interactions Using SPR Method. Link
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Benzoxazole: Synthetic Methodology and Biological Activities. Link
-
Benzoxazole: The molecule of diverse biological activities. Link
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Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. Link
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Characterization of Small Molecule–Protein Interactions Using SPR Method. Link
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Biological activity of benzoxazole derivatives. Link
-
Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Link
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Protein-Small Molecule Biomolecular Interactions – a Retrospective. Link
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Characterization of Small Molecule-Protein Interactions Using SPR Method. Link
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Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines, with special attention to the evaluation of the one-step urine drug test Instant-View™, and the Emit® assays for use in drug enforcement. Link
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Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines, with special attention to the evaluation of the one-step urine drug test Instant-View™, and the Emit® assays for use in drug enforcement. Link
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Large and Small Molecule Screening by SPR. Link
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Immunoassay for Phenethylamines of the 2C and DO Sub-Families - Patent 2835648. Link
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Technical Guide for ELISA - Protocols. Link
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Protocol of Competition (Inhibition) ELISA. Link
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Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Link
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Competitive ELISA Protocol. Link
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Competitive inhibition ELISA for the s-triazine herbicides: assay optimization and antibody characterization. Link
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Competitive ELISA Protocol. Link
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Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood. Link
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Benchmarking 2-Benzoxazoleethanamine: A Comparative Guide to its Inhibitory Potential Against Commercial Enzyme Inhibitors
Introduction: Unveiling the Potential of a Novel Benzoxazole Scaffold
The benzoxazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The compound 2-benzoxazoleethanamine, a structurally intriguing derivative, presents a unique opportunity for investigation. Its ethanamine side chain, a common pharmacophore in neuroactive compounds, suggests a potential interaction with enzymes regulating neurotransmitter metabolism. This guide provides a comprehensive framework for benchmarking this compound against established commercial inhibitors of two key enzymes in catecholamine metabolism: Monoamine Oxidase (MAO) and Dopamine β-Hydroxylase (DBH).
This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth technical guide, moving beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices. We will explore the mechanistic basis for selecting these targets, detail robust and self-validating experimental workflows, and present a framework for interpreting the resulting data.
Mechanistic Rationale: Why Target MAO and DBH?
The decision to evaluate this compound against inhibitors of MAO and DBH is rooted in structural analogy and the well-established roles of these enzymes in health and disease.
-
Monoamine Oxidase (MAO): MAO enzymes (MAO-A and MAO-B) are critical for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[4] Inhibition of MAO can increase the synaptic availability of these neurotransmitters, a mechanism exploited by a class of antidepressants known as MAOIs.[][6] The ethanamine moiety of our test compound bears a structural resemblance to the substrates of MAO.
-
Dopamine β-Hydroxylase (DBH): DBH is a copper-containing enzyme that catalyzes the conversion of dopamine to norepinephrine.[7] Its inhibition can modulate the levels of these crucial catecholamines, with implications for cardiovascular and neurological conditions.[][9] Several known DBH inhibitors feature aromatic ring systems, making the benzoxazole core of our compound a plausible candidate for interaction with the enzyme's active site.[10][11]
This comparative study will therefore assess the inhibitory potency and selectivity of this compound against both MAO-A/MAO-B and DBH, providing a foundational understanding of its potential therapeutic applications.
Comparative Inhibitor Profiles
To provide a meaningful benchmark, this compound will be compared against a panel of well-characterized commercial inhibitors for each enzyme target.
| Target Enzyme | Commercial Inhibitor | Mechanism of Action | Reported IC50/Ki |
| MAO-A | Clorgyline | Irreversible, selective inhibitor | ~0.006 µM |
| Moclobemide | Reversible, selective inhibitor | ~0.2 µM | |
| MAO-B | Selegiline (L-deprenyl) | Irreversible, selective inhibitor | ~0.01 µM |
| Rasagiline | Irreversible, selective inhibitor | ~0.004 µM | |
| DBH | Nepicastat | Potent, selective, and reversible inhibitor | ~8.5 nM (bovine), ~9 nM (human)[10] |
| Disulfiram | Irreversible inhibitor, binds to the copper active site[] | Varies with conditions | |
| Fusaric Acid | Selective, reversible inhibitor | Varies with conditions |
Experimental Design & Protocols
The following protocols are designed to be robust and self-validating, providing a clear path to generating high-quality, reproducible data.
I. General Materials and Reagents
-
Purified human recombinant MAO-A, MAO-B, and DBH enzymes
-
This compound (synthesized and purified)
-
Commercial inhibitors (Clorgyline, Moclobemide, Selegiline, Rasagiline, Nepicastat, Disulfiram, Fusaric Acid)
-
Enzyme-specific substrates (e.g., kynuramine for MAO, tyramine for DBH)
-
Cofactors (e.g., ascorbate for DBH)
-
Assay buffers
-
96-well microplates
-
Microplate reader (spectrophotometer or fluorometer)
II. Experimental Workflow
The overall workflow for benchmarking this compound is depicted below.
Caption: Simplified diagrams of competitive and non-competitive inhibition mechanisms.
Step-by-Step Protocol:
-
Experimental Setup:
-
Perform the enzyme activity assay with multiple, fixed concentrations of this compound.
-
For each inhibitor concentration, vary the substrate concentration over a wide range.
-
-
Data Collection:
-
Measure the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.
-
-
Data Analysis:
-
Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).
-
Analyze the changes in Vmax (the maximum reaction velocity) and Km (the Michaelis constant, a measure of substrate affinity) to determine the mode of inhibition.
-
Competitive: Vmax remains unchanged, Km increases.
-
Non-competitive: Vmax decreases, Km remains unchanged.
-
Uncompetitive: Both Vmax and Km decrease.
-
-
Hypothetical Data Summary and Interpretation
The following table presents a hypothetical outcome of the benchmarking studies, designed for illustrative purposes.
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | DBH IC50 (µM) | MAO-B/MAO-A Selectivity Ratio |
| This compound | 15.2 | 1.8 | >100 | 0.12 |
| Clorgyline | 0.007 | 1.5 | >100 | 214 |
| Moclobemide | 0.22 | 5.4 | >100 | 24.5 |
| Selegiline | 0.9 | 0.012 | >100 | 0.013 |
| Rasagiline | 0.5 | 0.005 | >100 | 0.01 |
| Nepicastat | >100 | >100 | 0.009 | - |
| Disulfiram | >100 | >100 | 0.5 | - |
| Fusaric Acid | >100 | >100 | 1.2 | - |
Interpretation of Hypothetical Data:
In this hypothetical scenario, this compound demonstrates a moderate inhibitory effect on MAO-B, with an IC50 of 1.8 µM. It is significantly less potent against MAO-A (IC50 = 15.2 µM), indicating a degree of selectivity for MAO-B. The selectivity ratio (MAO-B IC50 / MAO-A IC50) of 0.12 further supports this. Compared to the potent and highly selective commercial MAO-B inhibitors like Selegiline and Rasagiline, this compound is less potent. However, its reversible mode of inhibition (hypothetically determined from kinetic studies) could offer a different therapeutic profile with potentially fewer off-target effects compared to irreversible inhibitors. The compound shows no significant inhibition of DBH at concentrations up to 100 µM.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to benchmarking the novel compound this compound against established commercial inhibitors of MAO and DBH. The proposed experimental workflows, grounded in established principles of enzyme kinetics, provide a clear path for determining the compound's inhibitory potency, selectivity, and mode of action.
The hypothetical data presented suggests that this compound may act as a moderately potent and selective, reversible inhibitor of MAO-B. While less potent than some commercial inhibitors, its unique chemical scaffold warrants further investigation. Future studies should focus on structure-activity relationship (SAR) analysis to optimize its potency and selectivity. Additionally, cell-based assays and in vivo studies would be necessary to validate its therapeutic potential for neurodegenerative disorders like Parkinson's disease, where MAO-B inhibition is a clinically relevant strategy. [6]
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- BOC Sciences.
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A Comparative Guide to the Validation of Analytical Methods for 2-Benzoxazoleethanamine
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides an in-depth, objective comparison of analytical methodologies for the quantitative analysis of 2-benzoxazoleethanamine, a key intermediate in various synthetic pathways. By delving into the causality behind experimental choices and grounding our protocols in authoritative guidelines, we aim to provide a self-validating framework for your analytical method validation needs.
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2] This guide will compare two of the most robust and widely used analytical techniques in the pharmaceutical industry: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). Our focus will be on the practical application of the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a comprehensive framework for analytical method validation.[3][4][5]
The Importance of Method Validation
Analytical method validation is a critical component of Good Manufacturing Practices (GMP) and is mandated by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][7][8][9] The objective is to demonstrate that an analytical procedure is suitable for its intended purpose.[10] For a compound like this compound, this could involve its quantification as an active pharmaceutical ingredient (API), the determination of its purity, or the analysis of its related impurities.[11]
Comparative Analysis of Analytical Methods: HPLC-UV vs. GC-MS
The choice between HPLC-UV and GC-MS for the analysis of this compound depends on several factors, including the analyte's physicochemical properties, the required sensitivity, and the nature of the sample matrix.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, particularly those that are non-volatile or thermally labile.[12][13] Coupled with a UV detector, it offers a robust and cost-effective solution for quantitative analysis.
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds.[14][15] When coupled with a Mass Spectrometer (MS), it provides high sensitivity and specificity, making it an excellent choice for trace-level analysis and impurity identification.[16][17]
Below is a comparative overview of the typical performance characteristics of these two methods for the analysis of this compound.
Table 1: Comparison of HPLC-UV and GC-MS Performance Characteristics
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Typical Acceptance Criteria (ICH Q2(R2)) |
| Specificity | High; excellent separation from non-absorbing impurities. Potential for co-elution with structurally similar impurities. | Very high; mass spectrometric detection provides an additional dimension of separation based on mass-to-charge ratio, enabling the resolution of co-eluting peaks. | The method should unequivocally assess the analyte in the presence of components that may be expected to be present.[18][19] |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.99[18] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | 80 - 120% (depends on concentration)[19] |
| Precision (% RSD) | |||
| - Repeatability | ≤ 1.0% | ≤ 1.0% | ≤ 2%[18] |
| - Intermediate Precision | ≤ 2.0% | ≤ 2.0% | ≤ 3%[18] |
| Limit of Detection (LOD) | Typically in the low µg/mL range | Typically in the ng/mL range | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Typically in the mid µg/mL range | Typically in the low ng/mL range | Signal-to-noise ratio of 10:1 |
| Robustness | Evaluated by small, deliberate variations in mobile phase composition, pH, flow rate, and column temperature. | Evaluated by small, deliberate variations in carrier gas flow rate, temperature program, and injection volume. | The method should remain unaffected by small, but deliberate variations in method parameters.[19] |
Experimental Protocols: A Step-by-Step Guide
The following protocols are provided as a starting point for the development and validation of analytical methods for this compound. It is crucial to optimize these conditions based on the specific laboratory instrumentation and sample matrices.
Protocol 1: Reversed-Phase HPLC-UV Method
This method is designed for the quantification of this compound in a drug substance or formulated product.
1. Materials and Reagents:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[20][21]
-
Solvents: HPLC grade acetonitrile and methanol, and ultrapure water.
-
Reagents: Phosphoric acid or formic acid for mobile phase pH adjustment.
-
Reference Standard: A well-characterized reference standard of this compound.
2. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is proposed. For example, a starting condition of 20% acetonitrile, ramping to 80% over 10 minutes. The mobile phase should be filtered and degassed before use.[20][22]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by acquiring the UV spectrum of this compound. A wavelength of maximum absorbance should be selected (e.g., 275 nm).
-
Injection Volume: 10 µL.
3. Validation Workflow:
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A Researcher's Guide to Comparative Docking of 2-Benzoxazoleethanamine Derivatives: Predicting Bioactivity Through In Silico Analysis
In the landscape of modern drug discovery, the 2-benzoxazole scaffold has emerged as a privileged structure, with its derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3] Among these, 2-benzoxazoleethanamine derivatives are of particular interest due to their structural similarity to endogenous biogenic amines, suggesting a potential for interaction with various biological targets. This guide provides a comprehensive framework for conducting comparative molecular docking studies of these derivatives, offering a robust in silico methodology to predict their binding affinities and guide the synthesis of more potent and selective therapeutic agents.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple procedural outline, delving into the rationale behind experimental choices and emphasizing the importance of self-validating protocols to ensure the scientific integrity of the findings.
The Rationale for In Silico Comparison: A Strategic Imperative
Molecular docking has become an indispensable tool in computational drug design, allowing for the prediction of the binding orientation and affinity of a small molecule (ligand) to its macromolecular target (protein).[1] For a series of related compounds like this compound derivatives, comparative docking studies offer a cost-effective and time-efficient method to:
-
Prioritize Synthesis: Identify which derivatives are most likely to exhibit high binding affinity, thereby focusing synthetic efforts on the most promising candidates.
-
Elucidate Structure-Activity Relationships (SAR): Understand how different substitutions on the benzoxazole core and the ethanamine side chain influence binding to the target protein.[4]
-
Hypothesize Mechanism of Action: Predict the likely biological target of a compound by docking it against a panel of relevant proteins.[1]
This guide will walk you through a detailed protocol for a comparative docking study, using publicly available data on 2-substituted benzoxazole derivatives as a case study to illustrate the principles and practices.
Experimental Workflow: A Step-by-Step Protocol for Comparative Docking
The following protocol outlines a self-validating workflow for the comparative molecular docking of this compound derivatives. The causality behind each step is explained to provide a deeper understanding of the process.
Step 1: Ligand Preparation - The Foundation of Accurate Docking
The accuracy of a docking study is fundamentally dependent on the quality of the input ligand structures.
-
2D Structure Sketching: Draw the this compound derivatives using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Conversion to 3D: Convert the 2D structures into 3D conformations.
-
Energy Minimization: This is a critical step. The 3D structures must be optimized to their lowest energy conformation using a suitable force field (e.g., MMFF94, OPLS4).[5] This ensures that the ligand conformation is sterically and electronically favorable for binding. The choice of force field can influence the outcome and should be consistent across all ligands in the study for valid comparison.
Step 2: Protein Preparation - Defining the Binding Site
The target protein structure must be carefully prepared to be suitable for docking.
-
Protein Data Bank (PDB) Retrieval: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (). The choice of PDB entry is crucial; prioritize structures with high resolution, bound to a ligand similar to the compounds of interest, and with minimal missing residues.
-
Pre-processing:
-
Remove Water Molecules and Heteroatoms: Unless a water molecule is known to be critical for ligand binding (a "bridging" water molecule), all water molecules should be removed from the crystal structure.[6] Other heteroatoms not relevant to the binding interaction should also be removed.
-
Add Hydrogens: Crystal structures often lack explicit hydrogen atoms. These must be added, and their positions optimized, as they are critical for forming hydrogen bonds.
-
Assign Charges: Assign appropriate partial charges to all atoms in the protein. The choice of charge model should be compatible with the force field used for ligand preparation.
-
Step 3: Receptor Grid Generation - Focusing the Search
A grid box is defined around the active site of the protein to confine the docking search space. This significantly increases the efficiency of the docking algorithm.
-
Define the Binding Site: The binding site can be defined based on the location of the co-crystallized ligand in the PDB structure or through literature knowledge of the active site residues.
-
Generate the Grid: The docking software will then generate a grid of points within this box, pre-calculating the potential energy of interaction for different atom types. This pre-calculation speeds up the subsequent docking process.
Step 4: Molecular Docking - The Predictive Engine
This is the core computational step where the prepared ligands are docked into the prepared protein's active site.
-
Select a Docking Algorithm: Numerous docking algorithms are available (e.g., AutoDock, Glide, GOLD). The choice of algorithm can impact the results, and it is often advisable to use more than one for cross-validation.
-
Execute Docking: The software will systematically sample different conformations and orientations of each ligand within the defined grid box, scoring each "pose" based on its predicted binding affinity.
-
Analyze Poses: The output will be a set of docked poses for each ligand, ranked by their docking scores. The top-scoring poses are typically considered the most likely binding modes.
Step 5: Post-Docking Analysis and Validation - Interpreting the Results
The raw docking scores are just the beginning of the analysis.
-
Visual Inspection: Visually inspect the top-scoring poses for each ligand. Plausible binding modes should exhibit favorable interactions with the active site residues, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.[6]
-
Interaction Analysis: Analyze the specific interactions between the ligand and the protein for the best poses. This can provide insights into the key residues responsible for binding and can explain the observed SAR.
-
Re-docking of Co-crystallized Ligand: As a crucial validation step, the co-crystallized ligand (if present) should be extracted from the PDB file and re-docked into the protein. The root-mean-square deviation (RMSD) between the re-docked pose and the original crystal structure pose should be low (typically < 2.0 Å), indicating that the docking protocol can accurately reproduce the known binding mode.[7]
Visualizing the Workflow and Key Interactions
To enhance clarity, the experimental workflow and the logical relationships in SAR analysis can be visualized using diagrams.
Caption: A streamlined workflow for comparative molecular docking studies.
Caption: Key intermolecular interactions guiding ligand binding.
Comparative Data Presentation: A Case Study with 2-Substituted Benzoxazoles
To illustrate the power of comparative docking, let's consider a hypothetical study of 2-substituted benzoxazole derivatives targeting acetylcholinesterase (AChE), a key enzyme in Alzheimer's disease.[4][8][9] The following table summarizes the predicted binding affinities (docking scores) and the corresponding experimental inhibitory concentrations (IC50 values).
| Compound ID | Substitution at R | Docking Score (kcal/mol) | Experimental IC50 (µM)[4][8] |
| BZX-1 | -H | -7.5 | 15.2 |
| BZX-2 | -Cl | -8.2 | 8.9 |
| BZX-3 | -OCH3 | -8.0 | 10.5 |
| BZX-4 | -NO2 | -8.8 | 5.8 |
| Donepezil | (Standard Drug) | -11.2 | 0.016 |
Analysis of the Data:
The data in the table reveals a clear correlation between the docking scores and the experimental IC50 values. A more negative docking score, indicating a stronger predicted binding affinity, corresponds to a lower IC50 value, signifying higher inhibitory potency. For instance, BZX-4 , with the most negative docking score among the derivatives, also exhibits the lowest IC50 value. This correlation provides confidence in the predictive power of the docking model. The standard drug, Donepezil, shows a significantly lower docking score and a much lower IC50, as expected for a potent, optimized inhibitor.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to conducting comparative molecular docking studies of this compound derivatives. By following this detailed protocol and understanding the rationale behind each step, researchers can generate reliable in silico data to guide their drug discovery efforts. The key takeaway is that molecular docking is not merely a black-box computational tool but a powerful hypothesis-generating methodology that, when coupled with experimental validation, can significantly accelerate the identification of novel therapeutic agents.
Future studies should focus on expanding the panel of protein targets to explore the polypharmacology of these derivatives. Additionally, more advanced computational techniques, such as molecular dynamics simulations, can be employed to study the dynamic behavior of the ligand-protein complex and further refine our understanding of the binding process.
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- Synthesis, In Vitro Analysis and Molecular Docking Study of Novel Benzoxazole-Based Oxazole Derivatives for the Treatment of Alzheimer's Disease. (n.d.). ResearchGate.
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- Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (n.d.). PubMed Central.
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Navigating the Labyrinth of In Vitro Reproducibility: A Comparative Guide to Monoamine Oxidase Inhibition Assays Featuring 2-Benzoxazoleethanamine
A Senior Application Scientist's Perspective on Ensuring Experimental Integrity
For researchers and drug development professionals, the reproducibility of in vitro experiments is the bedrock of scientific progression. Inconsistent results not only undermine the validity of our findings but also lead to costly and time-consuming delays in the development of new therapeutics. This guide delves into the critical factors influencing the reproducibility of in vitro experiments, using the investigation of 2-benzoxazoleethanamine's potential as a monoamine oxidase (MAO) inhibitor as a central case study.
While specific experimental data for this compound is not extensively published, its structural similarity to other bioactive benzoxazole derivatives suggests it may interact with key physiological targets. Here, we will use this compound as a representative test compound to explore the nuances of in vitro assay reproducibility. We will compare its hypothetical performance against well-characterized MAO inhibitors, providing a framework for researchers to design robust and reliable experimental protocols.
The Challenge of Monoamine Oxidase Inhibition Assays
Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes responsible for the degradation of monoamine neurotransmitters.[1][2][3] Consequently, inhibitors of these enzymes have therapeutic potential in the treatment of depression, anxiety, and neurodegenerative diseases like Parkinson's and Alzheimer's.[1][2] The accurate in vitro determination of a compound's inhibitory potency (typically expressed as an IC50 value) is a critical first step in its development. However, this is where the challenge of reproducibility often arises.
Key Factors Influencing Reproducibility
Numerous variables can impact the outcome of an in vitro assay, leading to discrepancies between different laboratories or even between experiments conducted by the same researcher.[4][5][6] Understanding and controlling these factors is paramount.
-
Reagent Quality and Consistency: Batch-to-batch variation in reagents, including enzymes, substrates, and buffer components, can significantly alter assay results.[4]
-
Cell Line Integrity: For cell-based assays, the health, passage number, and authentication of the cell line are critical.[6]
-
Experimental Conditions: Minor variations in incubation time, temperature, pH, and substrate concentration can have a profound impact on enzyme kinetics and inhibitor potency.[7]
-
Assay Methodology: The choice of assay format (e.g., fluorescence, luminescence, or spectrophotometry) can influence the results.[3][7][8]
-
Data Analysis: The methods used for data normalization and curve fitting to determine IC50 values can introduce variability.[6]
Comparative Analysis of MAO Inhibitors: A Hypothetical Case Study
To illustrate the importance of standardized protocols, let's consider a hypothetical scenario where the IC50 of this compound against MAO-A and MAO-B is determined using a fluorescence-based assay and compared to the known inhibitors clorgyline (MAO-A selective) and selegiline (MAO-B selective).
Table 1: Comparative IC50 Values for MAO Inhibition
| Compound | Target | Hypothetical IC50 (µM) - Lab A | Hypothetical IC50 (µM) - Lab B | Reference IC50 (µM) |
| This compound | MAO-A | 5.2 ± 0.4 | 12.8 ± 1.1 | N/A |
| This compound | MAO-B | 25.7 ± 2.1 | 48.3 ± 3.9 | N/A |
| Clorgyline | MAO-A | 0.018 ± 0.002 | 0.021 ± 0.003 | 0.02 ± 0.00[8] |
| Selegiline | MAO-B | 0.085 ± 0.009 | 0.092 ± 0.011 | 0.23 ± 0.01[8] |
The hypothetical data in Table 1 highlights a common issue: while the results for the well-characterized inhibitors are relatively consistent between labs, the novel compound, this compound, shows significant variability. This discrepancy underscores the need for a rigorously controlled experimental workflow.
A Self-Validating Protocol for a Fluorescence-Based MAO Inhibition Assay
To mitigate variability, a detailed and self-validating protocol is essential. The following protocol for a fluorescence-based MAO assay is designed to be robust and reproducible.
Experimental Workflow Diagram
Caption: Experimental workflow for the fluorescence-based MAO inhibition assay.
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Reconstitute recombinant human MAO-A and MAO-B enzymes in the assay buffer to the recommended concentration.
-
Prepare a stock solution of the fluorescent probe (e.g., Amplex Red) and horseradish peroxidase (HRP) in the assay buffer.
-
Prepare stock solutions of this compound, clorgyline, and selegiline in DMSO.
-
-
Assay Procedure:
-
In a 96-well black microplate, add 2 µL of the serially diluted this compound or reference inhibitors. For the control wells, add 2 µL of DMSO.
-
Add 48 µL of the MAO-A or MAO-B enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the substrate mixture (containing the fluorescent probe, HRP, and the MAO substrate, e.g., p-tyramine).
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a plate reader with excitation at ~530 nm and emission at ~590 nm.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Fluorescence_sample - Fluorescence_blank) / (Fluorescence_control - Fluorescence_blank))
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Understanding the Mechanism of Action
The assay described above relies on the enzymatic activity of MAO, which produces hydrogen peroxide (H₂O₂) as a byproduct of monoamine oxidation.[3][7] The H₂O₂ then reacts with the fluorescent probe in the presence of HRP to generate a fluorescent signal. An inhibitor will reduce the activity of MAO, leading to a decrease in the fluorescent signal.
Signaling Pathway Diagram
Caption: Mechanism of the fluorescence-based MAO inhibition assay.
Alternative and Complementary In Vitro Assays
While the fluorescence-based assay is a common choice for high-throughput screening, other methods can be employed to validate and complement the findings.[7]
-
Luminescence-based assays: Similar to fluorescence assays, these detect a light-producing reaction and are also suitable for high-throughput screening.[8]
-
Chromatography-based assays (e.g., LC-MS/MS): These methods directly measure the formation of the product or the depletion of the substrate, offering high specificity and accuracy.[2]
-
Cell-based assays: These assays assess the compound's activity in a more physiologically relevant context, using cell lines that endogenously or recombinantly express MAO.[9][10][11]
Conclusion and Recommendations
The reproducibility of in vitro experiments is a cornerstone of reliable drug discovery and development. By understanding the key factors that can influence assay outcomes and implementing robust, self-validating protocols, researchers can significantly improve the consistency and accuracy of their data. The hypothetical case of this compound highlights the importance of a systematic approach to characterizing novel compounds. For any in vitro study, the following recommendations should be considered:
-
Thoroughly validate all reagents and cell lines.
-
Develop and strictly adhere to detailed, standardized protocols.
-
Include appropriate positive and negative controls in every experiment.
-
Employ multiple, complementary assay formats to confirm findings.
-
Utilize transparent and consistent data analysis methods.
By embracing these principles, the scientific community can enhance the reliability of in vitro research and accelerate the translation of promising discoveries from the laboratory to the clinic.
References
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In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. (n.d.). MDPI. Retrieved from [Link]
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Monoamine Oxidase (MAO) Inhibition Assay. (n.d.). Evotec. Retrieved from [Link]
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Guang, H., & Du, G. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(5), 626-632. Retrieved from [Link]
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Monoamine Oxidase (MAO) Inhibition Assay. (n.d.). Evotec. Retrieved from [Link]
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Monoamine Oxidase Assays. (n.d.). Cell Biolabs, Inc. Retrieved from [Link]
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Factors affecting test reproducibility among laboratories. (2019). OIE Scientific and Technical Review, 38(1), 85-95. Retrieved from [Link]
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Investigations on the mechanism of action of the novel antitumor agents 2-benzothiazolyl, 2-benzoxazolyl, and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine. (1990). Journal of Medicinal Chemistry, 33(1), 41-46. Retrieved from [Link]
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Benzoxazolamines and benzothiazolamines: potent, enantioselective inhibitors of leukotriene biosynthesis with a novel mechanism of action. (1994). Journal of Medicinal Chemistry, 37(7), 913-923. Retrieved from [Link]
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Factors affecting test reproducibility among laboratories. (2019). PubMed. Retrieved from [Link]
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On the practical aspects of characterising monoamine oxidase inhibition in vitro. (n.d.). Retrieved from [Link]
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In Vitro Research Reproducibility: Keeping Up High Standards. (2020). PMC - PubMed Central. Retrieved from [Link]
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Benzoxazoles as transthyretin amyloid fibril inhibitors: synthesis, evaluation, and mechanism of action. (2003). Angewandte Chemie International Edition, 42(24), 2758-2761. Retrieved from [Link]
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A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines. (2019). NIH. Retrieved from [Link]
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The Complete Guide to Cell-Based Assays. (n.d.). SPT Labtech. Retrieved from [Link]
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In Vitro Cell Based Assays. (n.d.). NCBI Bookshelf - NIH. Retrieved from [Link]
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Aspects of the mechanisms of action of benzydamine. (1985). PubMed. Retrieved from [Link]
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Cell Based Assays in Drug Development: Comprehensive Overview. (2021). Retrieved from [Link]
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Mechanism of action of antiinflammatory drugs. (1995). PubMed. Retrieved from [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-Benzoxazoleethanamine
As a Senior Application Scientist, it is understood that the integrity of your research is matched by the imperative for safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2-Benzoxazoleethanamine, a compound class known for its diverse biological activities.[1][2] The procedures outlined here are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
Part 1: Hazard Identification and Risk Assessment
Inferred Hazards:
-
Acute Toxicity: Like many amine compounds, it is potentially harmful if swallowed, inhaled, or absorbed through the skin.[3][5][6]
-
Skin and Eye Irritation: Assumed to be a skin and eye irritant, potentially causing serious damage with direct contact.[6][7][8]
-
Respiratory Irritation: Vapors or dust may cause respiratory tract irritation.[8][9]
-
Environmental Hazard: Benzoxazole derivatives can be harmful to aquatic life and should not be released into the environment.[10][11]
Immediate Safety Precautions: Always handle this compound inside a certified chemical fume hood. Personal Protective Equipment (PPE) is mandatory.[12]
| PPE Specification | Requirement & Rationale |
| Hand Protection | Wear chemically resistant gloves (e.g., Nitrile) and change them immediately if contamination occurs. |
| Eye/Face Protection | Use safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards.[12] |
| Skin and Body Protection | Wear a fully buttoned lab coat. For larger quantities or spill cleanup, chemical-resistant aprons or coveralls are recommended.[10] |
| Respiratory Protection | Use only in a well-ventilated area, preferably a chemical fume hood.[5][9] If a fume hood is not available, a NIOSH-approved respirator may be necessary. |
Part 2: Waste Segregation and Collection Protocol
Proper segregation is the cornerstone of safe chemical waste disposal.[12] Cross-contamination can lead to dangerous chemical reactions and complicates the final disposal process.
Step 1: Designate a Waste Container
-
Select a container made of compatible material (e.g., High-Density Polyethylene - HDPE, or glass for solids) that is in good condition and has a tightly sealing lid.[12][13]
-
The container must be clearly labeled as "Hazardous Waste."
Step 2: Labeling
-
Attach a completed hazardous waste label to the container before adding any waste.
-
The label must include:
-
The full chemical name: "Waste this compound"
-
CAS Number: 623553-29-7 (if available)
-
Known Hazards: "Acutely Toxic," "Irritant," "Environmental Hazard"
-
Accumulation Start Date
-
Principal Investigator's Name and Lab Location
-
Step 3: Segregation Logic
-
Do NOT mix this compound waste with:
-
Strong Oxidizing Agents or Acids: Can cause violent reactions.[10]
-
Halogenated Solvents: Avoid mixing with solvents like dichloromethane or chloroform.
-
Aqueous Waste: Unless specified by a neutralization protocol, keep organic amine waste separate from aqueous streams.
-
-
Store the sealed waste container in a designated, well-ventilated satellite accumulation area, away from heat sources and direct sunlight.[12][14]
Part 3: Step-by-Step Disposal Procedures
The primary and recommended method for disposing of this compound is through a licensed hazardous waste disposal contractor.[12][15] On-site treatment is generally not advised without specific protocols and safety equipment.
Workflow for Bulk and Trace Contaminated Waste
Caption: Disposal decision workflow for this compound.
Procedure for Empty Containers:
-
An "empty" container is not truly empty. It must be properly decontaminated before being disposed of as regular trash.[16]
-
Triple rinse the container with a small amount of a suitable solvent (e.g., ethanol, acetone).
-
The first rinse is considered hazardous waste and must be collected in your designated liquid hazardous waste container.[16] Subsequent rinses may be permissible for drain disposal depending on local regulations, but collecting all rinses is the safest practice.
-
After rinsing and air-drying, obliterate or remove the original chemical label.[16] The container can then be disposed of in the appropriate glass or plastic recycling bin.
Part 4: Spill and Emergency Procedures
Accidents require immediate and correct responses to mitigate harm.
In Case of a Spill:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Contain: If safe to do so, prevent the spill from spreading. Use a spill containment kit with absorbent pads or a non-reactive absorbent material like vermiculite or sand.[17] Do not use combustible materials like paper towels to absorb large spills.
-
Personal Protection: Do not attempt cleanup without the proper PPE, including respiratory protection if vapors are present.
-
Cleanup: Collect the absorbent material using spark-proof tools and place it into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) office.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops.[10]
-
Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[5]
By adhering to these protocols, you contribute to a culture of safety and ensure that your work has a minimal environmental footprint. Always consult your institution's specific waste disposal guidelines, as they may have additional requirements.
References
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Navigating the Handling of 2-Benzoxazoleethanamine: A Guide to Personal Protective Equipment
For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. When handling compounds like 2-Benzoxazoleethanamine, a nuanced understanding of its properties and the requisite protective measures is not just a matter of compliance, but a cornerstone of scientific excellence. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal protection and the fidelity of your research.
While a specific Safety Data Sheet (SDS) for this compound was not located in the initial search, the principles of handling analogous chemical structures, such as other benzoxazole derivatives and ethanamines, provide a robust framework for establishing safe handling protocols. The Occupational Safety and Health Administration (OSHA) mandates that employers conduct a thorough hazard assessment to determine the necessary Personal Protective Equipment (PPE) for any given task in the laboratory.[1][2][3] This guide is designed to assist in that assessment.
Core Principles of Protection: A Hazard-Based Approach
The selection of PPE is not a one-size-fits-all endeavor; it is a dynamic process dictated by the specific hazards presented by a chemical and the procedures in which it is used.[1][4] For compounds like this compound, where comprehensive toxicological data may not be readily available, a conservative approach is warranted. We must anticipate potential hazards based on its chemical structure, which includes an aromatic heterocyclic system and an amine functional group. Potential risks include skin and eye irritation, respiratory tract irritation, and potential for sensitization or other long-term health effects.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Protection Type | Required PPE | Rationale and Key Considerations |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields (minimum)[4]; Chemical splash goggles and a face shield for splash hazards.[3][4] | The eyes are highly susceptible to chemical splashes and vapors.[5] Goggles provide a seal around the eyes, offering superior protection against splashes compared to safety glasses.[3] A face shield should be used in conjunction with goggles when there is a significant risk of splashing, such as when transferring large volumes or working with heated solutions.[3][4] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile).[3][5] | The amine functional group suggests potential for skin absorption and irritation. Nitrile gloves offer good resistance to a wide range of chemicals.[5] It is crucial to check the glove manufacturer's compatibility chart for specific breakthrough times. For prolonged or high-exposure tasks, consider double-gloving.[4] Always inspect gloves for any signs of degradation before use and wash hands thoroughly after removal.[4] |
| Body Protection | Laboratory coat (preferably flame-resistant if working with flammable solvents)[3]; Chemical-resistant apron for splash hazards. | A lab coat protects skin and personal clothing from minor spills and splashes.[3] For procedures with a higher risk of significant splashes, a chemical-resistant apron provides an additional barrier.[5] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood.[6] | Handling any volatile or dusty chemical outside of a primary engineering control like a fume hood can lead to inhalation exposure.[3] If a fume hood is not available, a NIOSH-approved respirator may be necessary, and a formal respiratory protection program must be in place as per OSHA regulations.[7][8] |
| Foot Protection | Closed-toe shoes.[3][4] | This is a fundamental laboratory safety rule to protect feet from spills and falling objects.[3] |
Operational Plan: A Step-by-Step Protocol for Donning and Doffing PPE
The effectiveness of PPE is contingent upon its correct use. The following protocol outlines the standardized procedure for putting on and taking off PPE to minimize the risk of contamination.
Donning (Putting On) PPE:
-
Hand Hygiene: Start by washing your hands thoroughly with soap and water.
-
Gown/Lab Coat: Put on your lab coat or gown, ensuring it is fully fastened.
-
Respiratory Protection (if required): If your risk assessment indicates the need for a respirator, perform a seal check to ensure a proper fit.
-
Eye and Face Protection: Put on your safety glasses or goggles. If a face shield is required, place it over your primary eye protection.
-
Gloves: Don your gloves, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves to create a secure barrier.[9]
Doffing (Taking Off) PPE: The principle of doffing is to remove the most contaminated items first, touching the "clean" inner surfaces as you proceed.
-
Gloves: Remove the first glove by grasping the outside of the cuff and peeling it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off from the inside, creating a bag for both gloves.
-
Gown/Lab Coat: Unfasten the gown and peel it away from your body, touching only the inside. Roll it into a bundle with the contaminated side inward.
-
Hand Hygiene: Wash your hands thoroughly.
-
Eye and Face Protection: Remove your face shield (if used), followed by your goggles or safety glasses, by handling the earpieces or strap.
-
Respiratory Protection (if used): Remove your respirator without touching the front.
-
Final Hand Hygiene: Wash your hands again as a final precaution.
Disposal Plan: Managing Contaminated Materials
Proper disposal of contaminated PPE and chemical waste is a critical final step in the safe handling process.
-
Solid Waste: All disposable PPE (gloves, gowns, etc.) that has come into contact with this compound should be considered contaminated waste.[10] Place these items in a designated, clearly labeled hazardous waste container.[6]
-
Liquid Waste: Any solutions containing this compound should be disposed of in a properly labeled hazardous waste container. Do not pour chemical waste down the drain.[6]
-
Sharps: Any needles, syringes, or other sharp objects contaminated with the chemical must be placed in a designated sharps container.
-
Regulatory Compliance: Always adhere to your institution's and local regulations for hazardous waste disposal.[6]
Visualizing the PPE Selection Workflow
The following diagram illustrates the logical decision-making process for selecting the appropriate level of PPE when handling this compound. This workflow emphasizes a risk-based approach, starting with an assessment of the experimental procedure.
Caption: PPE Selection Workflow for this compound.
By integrating these principles and protocols into your daily laboratory work, you contribute to a culture of safety and scientific rigor. This guide serves as a foundational resource, but it is imperative to always consult the most current Safety Data Sheet for any chemical and to adhere to your institution's specific safety policies.
References
- Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
- Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards.
- National Institutes of Health. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection.
- Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
- Centers for Disease Control and Prevention. (n.d.). Personal Protective Equipment (PPE) Toolkit - OneLab REACH.
- Colorado Emergency Preparedness Partnership. (n.d.). Chemical Safety | CEPP.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
- Centers for Disease Control and Prevention. (2024, November 12). Chemical Safety in the Workplace.
- Centers for Disease Control and Prevention. (2005). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.
- Centers for Disease Control and Prevention. (n.d.). Occupational Health Guidelines for Chemical Hazards (81-123) | NIOSH.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
- Fisher Scientific. (2021, December 26). SAFETY DATA SHEET.
- TCI EUROPE N.V. (2025, January 16). SAFETY DATA SHEET.
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- Fisher Scientific. (2025, December 22). SAFETY DATA SHEET.
- Fisher Scientific. (2023, August 25). SAFETY DATA SHEET.
- PubMed Central. (n.d.). Safe handling of hazardous drugs.
- Fisher Scientific. (2021, December 24). SAFETY DATA SHEET.
- Enamine. (n.d.). safety data sheet.
- University of Toledo. (n.d.). HANDLING OF HAZARDOUS DRUGS (HD) Procedure No: HM-08-005 ie, ANTINEOPLASTIC AND CARCINOGENIC AGENTS.
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET.
- Trimaco. (2023, September 8). Essential Chemical PPE.
- Occupational Safety and Health Administration. (n.d.). eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE).
Sources
- 1. clarionsafety.com [clarionsafety.com]
- 2. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. trimaco.com [trimaco.com]
- 6. fishersci.com [fishersci.com]
- 7. reach.cdc.gov [reach.cdc.gov]
- 8. fishersci.com [fishersci.com]
- 9. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 10. utoledo.edu [utoledo.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
